2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-piperidin-4-yl-3-pyrazin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-3-12-4-2-8(1)11-15-10(16-17-11)9-7-13-5-6-14-9/h5-8,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFNBVXPLAKRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918746 | |
| Record name | 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849925-00-4, 93072-94-7 | |
| Record name | 2-[5-(4-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849925-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 93072-94-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Ascendant Therapeutic Potential of Pyrazine-Containing Oxadiazoles: A Technical Guide for Drug Discovery
For Immediate Release
[CITY, STATE] – [Date] – In the ever-evolving landscape of medicinal chemistry, the fusion of pyrazine and oxadiazole moieties has given rise to a class of heterocyclic compounds with profound and diverse biological activities. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the synthesis, multifaceted biological evaluation, and mechanistic underpinnings of pyrazine-containing oxadiazoles, illuminating their potential as next-generation therapeutic agents.
Introduction: The Strategic Convergence of Privileged Scaffolds
Heterocyclic compounds form the bedrock of modern pharmacotherapy, with nitrogen, oxygen, and sulfur-containing ring systems being integral to the structure of numerous drugs.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key pharmacophore in several established drugs, including the first-line antitubercular agent pyrazinamide.[2][3] Similarly, the 1,3,4-oxadiazole ring, a five-membered heterocycle, is a bio-isosteric replacement for amide and ester groups, enhancing metabolic stability and receptor-binding interactions.[1] The molecular hybridization of these two "privileged" scaffolds has yielded novel chemical entities with a broad spectrum of pharmacological activities, including antitubercular, anticancer, and antimicrobial effects.[2][3][4]
Synthetic Strategies: Constructing the Pyrazine-Oxadiazole Core
The synthesis of pyrazine-containing 1,3,4-oxadiazoles typically commences from pyrazinoic acid, a readily available starting material. A common and efficient synthetic pathway involves a multi-step process, which is outlined below.
General Synthetic Protocol:
A representative synthetic scheme for the formation of pyrazine-containing oxadiazoles is depicted below. This process begins with the esterification of pyrazinoic acid, followed by hydrazinolysis to form the key pyrazinoic acid hydrazide intermediate. This intermediate is then cyclized with an appropriate reagent to yield the desired 2-substituted-5-(pyrazin-2-yl)-1,3,4-oxadiazole.
Caption: General synthetic route to pyrazine-containing 1,3,4-oxadiazoles.
A Spectrum of Biological Activities: From Mycobacteria to Cancer Cells
The conjugation of pyrazine and 1,3,4-oxadiazole rings has unlocked a remarkable range of biological activities. The following sections detail the key therapeutic areas where these compounds have shown significant promise.
Antitubercular Activity: A Renewed Assault on Mycobacterium tuberculosis
Tuberculosis (TB) remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[2][3] This has spurred the search for novel antitubercular agents. Pyrazine-containing oxadiazoles have emerged as a promising class of compounds in this arena.
Several studies have reported the synthesis of pyrazine-1,3,4-oxadiazole derivatives with potent antitubercular activity against the H37Rv strain of Mtb.[2][3] For instance, certain derivatives have exhibited minimum inhibitory concentration (MIC) values ranging from 3.13 to 12.5 µg/mL.[2][3] Notably, compounds with halogen substitutions have demonstrated enhanced potency, which is attributed to increased lipophilicity and improved target interactions.[2][3]
In some cases, the antitubercular activity of these hybrid molecules is further enhanced by coupling them with other pharmacophores, such as dipeptides, leading to compounds with significant in vitro activity against Mtb.[5]
Anticancer Activity: Targeting Proliferative Pathways
The quest for more effective and less toxic anticancer drugs is a continuous endeavor. Pyrazine-containing oxadiazoles have demonstrated significant antiproliferative activity against a range of human cancer cell lines.
Studies have shown that these compounds can inhibit the growth of liver (HepG2), colorectal (SW1116), cervical (HeLa), and stomach (BGC823) cancer cells.[6] The mechanism of action for some of these derivatives has been linked to the inhibition of telomerase, an enzyme crucial for cancer cell immortality.[6] Furthermore, certain pyrazine-oxadiazole derivatives have exhibited potent activity against prostate (PC3 & DU-145), lung (A549), and breast (MCF-7) cancer cell lines, with some compounds showing superior activity to the standard chemotherapeutic agent etoposide.[7]
The introduction of additional heterocyclic moieties, such as benzimidazole, to the pyrazine-oxadiazole scaffold has also yielded compounds with outstanding anticancer activity, in some cases surpassing that of cisplatin.[8]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Beyond their antitubercular and anticancer properties, pyrazine-containing oxadiazoles have also shown broad-spectrum antimicrobial activity.[9] Derivatives incorporating an azetidin-2-one moiety have demonstrated moderate to excellent activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with potency comparable to amoxicillin.[10]
The antimicrobial potential of these compounds underscores their versatility and suggests that with further optimization, they could be developed into novel anti-infective agents.
Unraveling the Mechanism of Action: Insights from Molecular Docking
Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of pyrazine-containing oxadiazoles at the molecular level. These computational techniques predict the binding orientation and affinity of a ligand to a target protein, providing valuable insights into drug-receptor interactions.
Targeting Key Enzymes in M. tuberculosis
In the context of antitubercular activity, molecular docking studies have suggested that pyrazine-oxadiazole derivatives may target crucial enzymes in Mtb. One such target is the DprE1 enzyme, which is involved in the synthesis of the mycobacterial cell wall.[2][3] Certain compounds have shown a strong binding affinity for DprE1, surpassing that of standard anti-TB drugs like isoniazid and rifampicin.[2][3] Another potential target is the InhA enzyme, an enoyl-ACP reductase essential for mycolic acid biosynthesis.[1][11]
The following diagram illustrates the proposed inhibitory action of a pyrazine-oxadiazole derivative on the DprE1 enzyme.
Caption: Proposed mechanism of antitubercular activity via DprE1 inhibition.
Interaction with Cancer-Related Proteins
In the realm of oncology, molecular docking has been employed to understand the anticancer activity of these compounds. For instance, some derivatives have been docked against the epidermal growth factor receptor (EGFR), a tyrosine kinase often overexpressed in cancer cells, revealing promising binding energies and protein-ligand interactions.[8]
Structure-Activity Relationships (SAR): Fine-Tuning for Potency
The biological activity of pyrazine-containing oxadiazoles is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into how different substituents on the pyrazine and oxadiazole rings influence their therapeutic effects.
-
Halogen Substitution: The introduction of halogen atoms (e.g., chlorine, fluorine) on the aryl ring attached to the oxadiazole moiety often enhances antitubercular activity.[2][3] This is likely due to an increase in lipophilicity, which facilitates cell wall penetration, and favorable interactions with the target enzyme.
-
Azetidin-2-one Moiety: The incorporation of a 3-chloro-4-aryl-azetidin-2-one ring has been shown to be beneficial for antimicrobial and antitubercular activity.[9]
-
Linker Groups: The nature of the linker connecting the pyrazine and oxadiazole rings can also impact activity. For example, a methoxy linker has been utilized in the synthesis of potent antimicrobial and antitubercular agents.[9]
The following table summarizes the antitubercular activity of a series of pyrazine-1,3,4-oxadiazole derivatives, highlighting the effect of different substituents.
| Compound | Substituent (R) | MIC (µg/mL) against Mtb H37Rv |
| 2a | -H | 12.5 |
| 2e | -F | 3.13 |
| 2f | -Cl | 3.13 |
| 2n | -Br | 3.13 |
| Isoniazid | (Standard) | 0.25 |
| Rifampicin | (Standard) | 0.5 |
| (Data adapted from recent studies on pyrazine-1,3,4-oxadiazole analogs)[2][3] |
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the biological evaluation of pyrazine-containing oxadiazoles.
Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method for determining the MIC of compounds against Mtb.
Protocol:
-
Prepare a serial dilution of the test compounds in a 96-well microplate.
-
Inoculate the wells with a standardized suspension of Mtb H37Rv.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Observe the color change: blue indicates no bacterial growth (inhibition), while pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic potential of compounds against cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
The following diagram illustrates the workflow for the MTT assay.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Future Perspectives: The Road Ahead
The exploration of pyrazine-containing oxadiazoles is a rapidly advancing field with immense therapeutic potential. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Conducting further in vitro and in vivo studies to definitively identify the molecular targets and signaling pathways affected by these compounds.
-
Preclinical Development: Advancing the most promising lead compounds through preclinical studies to assess their safety and efficacy in animal models.
The continued investigation of this versatile chemical scaffold holds the promise of delivering novel and effective treatments for some of the world's most pressing diseases.
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Biological activity of oxadiazole and thiadiazole derivatives - PMC. (n.d.). Retrieved from [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2386. [Link]
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Das, A., Laskar, M. A., & Islam, M. M. (2020). Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular. Infectious Disorders - Drug Targets, 20(4), 519-532. [Link]
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Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine‐1,3,4‐Oxadiazole Analogs as Potential Antitubercular Agents. (n.d.). Retrieved from [Link]
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Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. (2025). Chemistry & Biodiversity, 22(6), e202500777. [Link]
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A novel dipeptide coupled with pyrazine-oxadiazole derivative as a potential antitubercular agent: Synthesis, radioiodination and bioevaluation. (2021). Applied Radiation and Isotopes, 173, 109719. [Link]
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The Ascendant Therapeutic Trajectory of Piperidinyl-Oxadiazole Derivatives: A Pharmacological Deep Dive
For Immediate Release
An in-depth exploration of the burgeoning class of piperidinyl-oxadiazole derivatives reveals a scaffold of significant pharmacological versatility. This technical guide, tailored for researchers, scientists, and drug development professionals, navigates the synthetic strategies, mechanisms of action, and therapeutic potential of these promising compounds, underscoring their evolution from chemical curiosities to potent agents in preclinical and clinical development.
The strategic incorporation of a piperidine moiety into the oxadiazole core has unlocked a spectrum of biological activities, primarily targeting central nervous system (CNS) disorders, oncology, and infectious diseases. This guide will dissect the pharmacological nuances of these derivatives, offering field-proven insights into their development and application.
The Piperidinyl-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The oxadiazole ring, a five-membered heterocycle with two nitrogen atoms and one oxygen atom, exists in several isomeric forms, with the 1,2,4- and 1,3,4-isomers being of particular interest in medicinal chemistry due to their metabolic stability and capacity for hydrogen bonding.[1][2] The addition of a piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, imparts favorable physicochemical properties, including improved solubility, basicity for salt formation, and the ability to engage in crucial receptor interactions. This combination has proven to be a fruitful strategy in the design of novel therapeutic agents with diverse pharmacological profiles.[1][3]
Targeting the Central Nervous System: A New Frontier for Piperidinyl-Oxadiazoles
The unique structural attributes of piperidinyl-oxadiazole derivatives have positioned them as promising candidates for treating complex neurological and psychiatric disorders. Their ability to cross the blood-brain barrier and interact with key CNS targets has been a focal point of recent research.
Muscarinic Acetylcholine Receptor Agonism
A significant breakthrough in CNS drug discovery has been the development of 1,2,4-oxadiazole-based muscarinic agonists that can readily penetrate the CNS.[4] These compounds have demonstrated high efficacy and potency at cortical muscarinic receptors, which are implicated in cognitive processes.[4][5] The piperidine ring, in these instances, often serves as the cationic head group, crucial for receptor binding and activation.[4] The stereochemistry and conformational flexibility of the piperidine moiety have been shown to markedly influence both the affinity and efficacy of these agonists.[4]
Experimental Protocol: Muscarinic Receptor Binding Assay
A standard experimental approach to evaluate the binding affinity of novel piperidinyl-oxadiazole derivatives for muscarinic receptors involves a competitive radioligand binding assay.
-
Preparation of Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., M1, M2, M4).
-
Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compounds (piperidinyl-oxadiazole derivatives) at varying concentrations.
-
Assay buffer (e.g., phosphate-buffered saline).
-
Scintillation cocktail and vials.
-
-
Assay Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Cholinesterase Inhibition for Alzheimer's Disease
In the quest for effective treatments for Alzheimer's disease, piperidinyl-oxadiazole derivatives have emerged as potent acetylcholinesterase (AChE) inhibitors.[1][6] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's.[1][7] A series of 3-piperidinyl-1,3,4-oxadiazole derivatives has been synthesized and shown to exhibit significant AChE inhibitory activity.[1]
Structure-Activity Relationship (SAR) Insights:
The substitution pattern on both the piperidine and the oxadiazole-linked moieties plays a critical role in determining the inhibitory potency. For instance, the presence of a 4-chlorophenylsulfonyl group on the piperidine nitrogen has been found to be beneficial for activity.[1]
A New Wave of Anticancer Agents
The pharmacological profile of piperidinyl-oxadiazole derivatives extends into oncology, with several compounds demonstrating potent anticancer activity through various mechanisms.
Caseinolytic Protease P (ClpP) Agonism
A novel class of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives has been identified as agonists of human caseinolytic protease P (HsClpP), a mitochondrial protease critical for cellular homeostasis.[8] Activation of HsClpP has emerged as a promising anticancer strategy. One such derivative, SL44, exhibited potent HsClpP agonistic activity (EC50 = 1.30 μM) and inhibited the proliferation of hepatocellular carcinoma (HCC) cells (IC50 = 3.1 μM).[8] Mechanistically, SL44 induces the degradation of respiratory chain complex subunits, leading to apoptosis in cancer cells.[8] Importantly, in vivo studies demonstrated that SL44 possesses potent tumor growth inhibitory activity with a superior safety profile compared to the standard-of-care kinase inhibitor, sorafenib.[8]
Table 1: Anticancer Activity of a Piperidinyl-Oxadiazole Derivative
| Compound | Target | EC50 (α-casein hydrolysis) | IC50 (HCCLM3 cell proliferation) |
| SL44 | HsClpP | 1.30 μM | 3.1 μM |
Broadening the Therapeutic Horizon: Antimicrobial and Anti-inflammatory Potential
While the primary focus has been on CNS and oncology, emerging evidence suggests that piperidinyl-oxadiazole derivatives also possess antimicrobial and anti-inflammatory properties. The oxadiazole core is a known pharmacophore in many antibacterial and antifungal agents.[9][10] The incorporation of a piperidine moiety can enhance the antimicrobial spectrum and potency.[1] Similarly, the anti-inflammatory activity of oxadiazole-containing compounds is well-documented, and piperidinyl substitution offers a promising avenue for the development of novel anti-inflammatory drugs with potentially improved side-effect profiles.[11][12]
Synthetic Strategies: Building the Piperidinyl-Oxadiazole Core
The synthesis of piperidinyl-oxadiazole derivatives typically involves multi-step sequences, with the construction of the oxadiazole ring being a key transformation. Common synthetic routes to the 1,2,4-oxadiazole and 1,3,4-oxadiazole cores are well-established in the literature.[4][13]
Synthesis of 1,3,4-Oxadiazoles
A prevalent method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones.[4]
Figure 1: General synthetic scheme for 2,5-disubstituted-1,3,4-oxadiazoles.
Synthesis of 1,2,4-Oxadiazoles
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is often achieved through the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or an ester, often in the presence of a coupling agent.[13]
Figure 2: General synthetic pathway to 3,5-disubstituted-1,2,4-oxadiazoles.
Future Perspectives and Conclusion
The pharmacological profile of piperidinyl-oxadiazole derivatives is both broad and promising. The modular nature of their synthesis allows for extensive structural diversification, enabling the fine-tuning of their activity against a wide range of biological targets. The successes in developing potent and selective agents for CNS disorders and cancer underscore the therapeutic potential of this chemical class.
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. Further exploration of their antimicrobial and anti-inflammatory activities is also warranted. The continued application of rational drug design principles, guided by a deep understanding of structure-activity relationships, will undoubtedly lead to the discovery of novel piperidinyl-oxadiazole derivatives with superior therapeutic profiles.
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis. Available at: [Link]
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Synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidate for the treatment of Alzheimer's disease. ResearchGate. Available at: [Link]
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Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. PubMed. Available at: [Link]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC. Available at: [Link]
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A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. Available at: [Link]
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Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. PubMed. Available at: [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC. Available at: [Link]
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A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors. PMC. Available at: [Link]
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A Pharmacological Update of Oxadiazole Derivatives: A Review. PubMed. Available at: [Link]
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Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. Available at: [Link]
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Topic: 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine Target Identification Studies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery, particularly for compounds emerging from phenotypic screens. This guide provides a comprehensive, technically-grounded framework for elucidating the molecular target(s) of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine. We move beyond a simple listing of techniques, instead detailing the strategic rationale behind designing a multi-pronged, self-validating workflow. This document outlines an integrated approach combining computational prediction, advanced chemical proteomics, label-free biophysical methods, and rigorous target validation. Detailed protocols for core experimental strategies, including affinity-based protein profiling and the Cellular Thermal Shift Assay (CETSA), are provided to enable immediate application in a research setting. The overarching goal is to equip scientists with the conceptual and practical tools necessary to confidently deconvolve the mechanism of action for this and similar novel chemical entities.
Introduction: The Imperative of Target Deconvolution
Phenotypic drug discovery has undergone a renaissance, yielding compounds with potent and desirable biological effects in complex cellular or organismal systems. However, the utility of such a "hit" compound is severely limited until its mechanism of action (MoA) and direct molecular target(s) are understood. Target deconvolution is the process of identifying these specific biological targets.[1] This knowledge is paramount for several reasons:
-
Rational Optimization: Understanding the structure-activity relationship (SAR) at the target level enables medicinal chemists to rationally design more potent and selective analogs.
-
Safety and Toxicity Profiling: Identifying on- and off-target interactions is crucial for predicting and mitigating potential adverse effects.[2]
-
Biomarker Development: A validated target can serve as a biomarker to stratify patient populations and monitor therapeutic response.[3]
-
Intellectual Property: A well-defined MoA strengthens the intellectual property position surrounding a new chemical entity.
The compound in focus, this compound, belongs to the 1,2,4-oxadiazole class of heterocycles, which are prevalent in medicinally active compounds due to their favorable physicochemical properties and ability to act as bioisosteres for ester and amide groups.[4][5] A recent and highly significant discovery has identified derivatives with the core 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold as a novel class of agonists for human caseinolytic protease P (HsClpP), demonstrating potent anti-tumor activity in hepatocellular carcinoma models.[6] This finding provides a powerful starting hypothesis for the molecular target of the pyrazine-containing analog.
This guide will therefore use the HsClpP hypothesis as a central thread, illustrating how to both validate this specific putative target and simultaneously maintain an unbiased, proteome-wide search for additional or alternative binding partners.
The Strategic Workflow for Target Identification
A robust target identification campaign is not a linear path but an iterative cycle of hypothesis generation, experimental testing, and validation.[7][8] Our recommended strategy integrates computational, chemical, and biological approaches to build a compelling and verifiable case for a drug-target interaction.
Caption: High-level integrated workflow for target identification.
Phase 1: In Silico Analysis and Hypothesis Generation
Before embarking on resource-intensive experiments, a thorough computational analysis is essential to generate tractable hypotheses.
Literature Analysis and Analog Searching
The primary finding that 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives are agonists of HsClpP is the strongest available lead.[6] The investigation should begin by meticulously comparing the published data for those compounds with any known data for this compound. Does the pyrazine substitution significantly alter the predicted physicochemical properties? Does it introduce new potential interaction vectors?
Computational Target Prediction
Computational methods can suggest potential targets based on the ligand's structure or shape similarity to known ligands in biological databases.[2][9] These in silico tools can be broadly categorized:
-
Ligand-Based Methods: These tools (e.g., SEA, SwissTargetPrediction) search for proteins that are known to bind molecules structurally similar to the query compound.
-
Structure-Based Methods: If a high-quality crystal structure of a potential target exists (like HsClpP), molecular docking can be used to predict the binding mode and estimate the binding affinity of the query compound.
-
Machine Learning/AI: Deep learning models are increasingly used to predict drug-target interactions, trained on vast datasets of known bioactivity data.[10]
These computational predictions should be treated as hypotheses that require experimental validation, not as definitive proof.[11]
Phase 2: Experimental Target Deconvolution Methodologies
The core of the target ID process involves experimentally identifying proteins that physically interact with the compound. Two major, complementary strategies exist: affinity-based methods and label-free methods.[12][13]
Affinity-Based Protein Profiling (ABPP)
ABPP remains a powerful and widely used technique for target identification.[14] It relies on chemically modifying the compound of interest to create a "probe" that can be used to "fish" for its binding partners in a cell lysate.
Caption: Experimental workflow for Affinity-Based Protein Profiling.
Causality and Self-Validation:
-
Probe Design: The linker attachment point is critical. It must be at a position on the molecule that does not disrupt its binding to the target, as determined by preliminary SAR studies. A recent innovation involves using oxadiazolines as photoreleasable labels, which could be a sophisticated strategy for this compound class.[15]
-
Negative Controls: A crucial self-validating step is the use of a negative control probe. This could be an inactive stereoisomer or an analog lacking the key pharmacophore. Proteins that bind to the active probe but not the inactive control are prioritized.
-
Competitive Elution: Before eluting with a harsh denaturant, an elution step with a high concentration of the original, unmodified "free" compound should be performed. Proteins that are specifically displaced by the free compound are highly credible candidates.
-
Lysate Preparation: Culture relevant cells (e.g., HCCLM3 hepatocellular carcinoma cells, based on analog activity) and harvest.[6] Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors. Clarify the lysate by centrifugation.
-
Probe Incubation: Incubate the clarified lysate (1-5 mg total protein) with the biotinylated affinity probe (1-10 µM final concentration) for 1-2 hours at 4°C. In parallel, set up control incubations: (a) negative control probe, and (b) active probe co-incubated with a 100-fold excess of free compound.
-
Capture: Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.[16]
-
Elution: Elute bound proteins by resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE. Excise the entire gel lane, perform in-gel digestion with trypsin to generate peptides, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]
-
Data Analysis: Identify proteins from the MS/MS data using a database search algorithm (e.g., MaxQuant, Sequest). True targets should be significantly enriched in the active probe sample compared to the negative control and competition samples.
Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA)
A major drawback of ABPP is the need to synthesize a chemical probe, which can be challenging and may alter the compound's activity. Label-free methods circumvent this issue.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful label-free technique based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[18][19]
This method allows for the confirmation of target engagement in a physiologically relevant context—within intact cells or even tissues.[3]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat cultured cells with the compound (e.g., 10 µM) or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.[20]
-
Heating: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.[20] One aliquot should remain at room temperature as a non-heated control.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[18]
-
Sample Preparation for MS: Collect the supernatant, which contains the soluble, non-denatured proteins.[18] Prepare the samples for proteomic analysis (e.g., protein reduction, alkylation, and tryptic digestion). Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.[21]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by LC-MS/MS.
-
Data Analysis: For each identified protein, plot the relative amount remaining in the soluble fraction as a function of temperature. A ligand-bound target will show a characteristic shift in its melting curve to a higher temperature compared to the vehicle-treated control.
| Methodology | Key Advantages | Key Limitations | Best Suited For |
| Affinity-Based Proteomics | High sensitivity for direct binders; provides direct physical interaction evidence.[22] | Requires synthesis of a functional probe; risk of steric hindrance; can identify indirect binders. | Initial, unbiased screening when SAR data is available to guide probe design. |
| CETSA (Label-Free) | No chemical modification of the compound needed; confirms target engagement in intact cells.[13][23] | Less sensitive than ABPP; may not detect targets that do not show thermal stabilization. | Validating hits from other methods; screening when probe synthesis is not feasible. |
Phase 3: Target Validation - From Candidate to Confirmation
Generating a list of candidate proteins is not the end of the journey. Target validation is the critical process of rigorously confirming that engagement of a specific candidate protein is responsible for the compound's biological effect.[7][24][25]
Orthogonal Confirmation of Binding
The first step is to confirm the direct physical interaction between the compound and the candidate protein using an independent, orthogonal method.
-
Recombinant Protein CETSA: If HsClpP is identified, express and purify recombinant HsClpP. Perform a thermal shift assay using the purified protein to confirm direct binding and stabilization by the compound.
-
Isothermal Dose-Response (ITDR): This CETSA-based method involves heating all samples at a single, optimized temperature while varying the concentration of the compound. It can be used to determine the cellular potency (EC50) of target engagement.[23]
-
Surface Plasmon Resonance (SPR): This biophysical technique immobilizes the target protein on a sensor chip and measures the binding kinetics of the compound in real-time.
Cellular and Genetic Validation
The ultimate proof of a target's relevance is demonstrating that its modulation is necessary for the compound's activity.
-
Target Knockdown/Knockout: Use genetic tools like RNA interference (RNAi) or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein in cells. If the compound's biological activity (e.g., inhibition of cell proliferation) is diminished or abolished in these cells, it strongly validates the target.
-
Overexpression: Conversely, overexpressing the target protein may sensitize cells to the compound.
-
Pathway Analysis: Once a target is validated, investigate the downstream signaling pathways. For the HsClpP example, researchers found that their agonist induced the degradation of respiratory chain complex subunits, leading to apoptosis.[6] Similar downstream effects should be investigated for this compound.
Conclusion
The target identification of this compound is a solvable, albeit complex, challenge. The recent discovery of HsClpP as a target for a closely related analog provides an invaluable head start, transforming the exercise from a completely blind search into a hypothesis-driven investigation.[6] The optimal strategy, as outlined in this guide, is a parallel and integrated approach. While specific biochemical and genetic assays are designed to directly validate HsClpP as a target, unbiased, proteome-wide methods like affinity proteomics and MS-CETSA should be run concurrently. This dual strategy ensures that the most likely hypothesis is rigorously tested while maintaining the capacity to discover novel, unexpected targets or important off-targets, thereby providing a complete and actionable understanding of the compound's mechanism of action.
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An In-Depth Technical Guide to the ADME Prediction for 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] A proactive and early assessment of these pharmacokinetic parameters is therefore paramount to de-risk drug development programs and enhance the probability of success. This technical guide provides a comprehensive framework for the ADME prediction of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine, a heterocyclic scaffold of emerging interest in medicinal chemistry.[2] By integrating in silico predictive modeling with robust in vitro assays, this guide offers a self-validating system for a thorough ADME characterization. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and synthesize the data to construct a holistic pharmacokinetic profile.
Introduction: The Imperative of Early ADME Assessment
In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the necessity of identifying compounds with undesirable ADME profiles at the earliest stages.[3] Poor oral bioavailability, rapid metabolism, or unforeseen drug-drug interactions can terminate the development of an otherwise potent and selective molecule.[4] Therefore, a multidimensional approach that combines computational predictions with experimental validation is crucial for informed decision-making and the efficient allocation of resources.[3][5]
This guide focuses on this compound, a molecule featuring a 1,2,4-oxadiazole core, a piperidine moiety, and a pyrazine ring. This combination of heterocycles suggests potential for diverse biological activities but also presents a unique set of challenges and considerations for its ADME profile. The following sections will systematically dissect the prediction and characterization of its absorption, distribution, metabolism, and excretion properties.
In Silico ADME Prediction: The First Frontier
Computational models serve as an invaluable initial screening tool to forecast the ADME properties of a novel chemical entity, guiding subsequent experimental designs.[6] These models leverage the molecule's structure to predict its physicochemical and pharmacokinetic characteristics.[7][8]
Physicochemical Properties
The fundamental physicochemical properties of a compound, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and pKa, are strong determinants of its ADME profile. For this compound, these can be readily calculated using various software platforms (e.g., SwissADME, ChemDraw).[9]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for ADME |
| Molecular Weight ( g/mol ) | ~260 | Favorable for oral absorption (within Lipinski's Rule of Five).[9] |
| logP | 1.5 - 2.5 | Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| TPSA (Ų) | ~70 | Likely good intestinal absorption and cell permeation. |
| pKa (basic) | 8.5 - 9.5 (piperidine nitrogen) | The basic nature will influence solubility and potential for lysosomal trapping. |
| Hydrogen Bond Donors | 1 | Favorable for oral absorption (within Lipinski's Rule of Five).[9] |
| Hydrogen Bond Acceptors | ~5 | Favorable for oral absorption (within Lipinski's Rule of Five).[9] |
| Rotatable Bonds | ~3 | Low conformational flexibility, which can be beneficial for binding but may impact solubility.[9] |
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models establish a mathematical relationship between a compound's structural features and its biological activity or properties.[7][10][11] For ADME prediction, QSAR can forecast parameters like intestinal absorption, blood-brain barrier penetration, and potential for cytochrome P450 (CYP) inhibition.[7][12]
dot
Caption: A generalized workflow for building and applying a QSAR model for ADME prediction.
Physiologically-Based Pharmacokinetic (PBPK) Modeling
PBPK modeling is a more sophisticated "bottom-up" approach that integrates physicochemical, in vitro, and physiological data to simulate the ADME of a drug in the whole body.[13][14][15] PBPK models can predict drug concentrations in various tissues over time and are instrumental in forecasting human pharmacokinetics from preclinical data.[13][16]
dot
Caption: A simplified representation of a PBPK model, illustrating the integration of compound and system data to predict pharmacokinetic profiles.
In Vitro ADME Assays: Experimental Validation
While in silico models provide valuable early insights, in vitro assays are essential for generating robust, quantitative data to validate and refine these predictions.[3][4][5]
Absorption: Permeability and Efflux
3.1.1. Caco-2 Permeability Assay
The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[17][18][19] This assay is the gold standard for predicting in vivo drug absorption.[17][20]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a multi-well plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[19] The culture medium is replaced every other day.[19]
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. A TEER value ≥ 200 Ω·cm² is generally considered acceptable.[21]
-
Dosing: The test compound, this compound, is dissolved in a suitable buffer and added to either the apical (A) or basolateral (B) chamber of the Transwell plate.[21]
-
Sampling: At designated time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the receiver chamber (B for A-to-B transport and A for B-to-A transport).
-
Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[20]
3.1.2. P-glycoprotein (P-gp) Efflux Assay
P-glycoprotein (P-gp) is a key efflux transporter that can limit the oral absorption and brain penetration of its substrates.[22]
Experimental Protocol: P-gp Substrate Identification Assay
This assay is typically performed using cell lines that overexpress human P-gp, such as MDCK-MDR1 cells.[23]
-
Cell Culture: MDCK-MDR1 cells are cultured to form a polarized monolayer on semi-permeable supports.
-
Bidirectional Transport: The bidirectional permeability of this compound is measured as described in the Caco-2 assay.
-
Inhibition: The experiment is repeated in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[20][24]
-
Data Analysis: A significant reduction in the efflux ratio in the presence of the P-gp inhibitor confirms that the compound is a substrate of P-gp.[23]
Distribution: Plasma Protein Binding
The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to reach its target site.[25] Only the unbound fraction of the drug is pharmacologically active.[26]
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
Equilibrium dialysis is considered the gold standard for determining plasma protein binding.[27]
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.
-
Sample Preparation: One chamber is filled with plasma (human, rat, etc.) spiked with this compound, and the other chamber is filled with phosphate-buffered saline (PBS).[26]
-
Incubation: The device is incubated at 37°C for a sufficient time (typically 4-6 hours) to reach equilibrium.[26]
-
Sampling and Analysis: Samples are taken from both the plasma and buffer chambers. The concentration of the test compound in each sample is quantified by LC-MS/MS.[25][26]
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Metabolism: Stability and CYP Inhibition
3.3.1. Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[28] The data generated are used to calculate the intrinsic clearance of the compound.[28]
Experimental Protocol: Microsomal Stability Assay
-
Incubation Mixture: Pooled human liver microsomes are incubated with this compound in a phosphate buffer containing a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[28]
-
Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
For a broader assessment of metabolism, including both Phase I and Phase II enzymes, a similar assay can be performed using cryopreserved hepatocytes.[28][29]
3.3.2. Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which is a primary cause of drug-drug interactions.[30][31][32]
Experimental Protocol: CYP Inhibition (IC50) Assay
-
Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform and varying concentrations of this compound.[30][32]
-
Metabolite Formation: The reaction is initiated by adding a NADPH-regenerating system and incubated at 37°C.
-
Reaction Termination and Analysis: The reaction is stopped, and the formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is calculated.[30]
Table 2: Summary of Key In Vitro ADME Assays
| ADME Process | Assay | Key Parameter(s) | Significance |
| Absorption | Caco-2 Permeability | Papp, Efflux Ratio | Predicts intestinal absorption. |
| P-gp Substrate Assay | Efflux Ratio with/without inhibitor | Identifies potential for P-gp mediated efflux. | |
| Distribution | Plasma Protein Binding | Fraction unbound (fu) | Determines the amount of free, active drug. |
| Metabolism | Metabolic Stability | t½, CLint | Predicts the rate of metabolic clearance. |
| CYP Inhibition | IC50 | Assesses the potential for drug-drug interactions. |
Synthesis and Interpretation of ADME Data
The ultimate goal of this comprehensive evaluation is to build a holistic ADME profile for this compound. The in silico predictions provide an initial framework, which is then refined and validated by the in vitro data. For instance, if QSAR models predict high intestinal absorption, this should be confirmed by a high Papp value in the Caco-2 assay. Conversely, if the Caco-2 assay reveals a high efflux ratio, and this is mitigated by a P-gp inhibitor, it provides a clear mechanism for potential absorption liabilities.
This integrated dataset is then used to parameterize PBPK models, allowing for the simulation of the compound's pharmacokinetic profile in humans.[13][15] This enables the prediction of key parameters such as oral bioavailability, volume of distribution, clearance, and half-life, which are critical for guiding dose selection in subsequent clinical studies.
Conclusion
The successful advancement of this compound, or any drug candidate, through the development pipeline is critically dependent on a thorough understanding of its ADME properties. The integrated, iterative approach outlined in this guide, which marries the predictive power of in silico tools with the empirical evidence from in vitro assays, provides a robust and self-validating framework for this essential characterization. By embracing this strategy, researchers can make more informed decisions, optimize their lead compounds, and ultimately increase the likelihood of bringing safe and effective medicines to patients.
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An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Growing Interest
The landscape of modern medicinal chemistry is characterized by the strategic assembly of molecular scaffolds that offer a blend of metabolic stability, target affinity, and desirable pharmacokinetic properties. Within this context, 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine emerges as a compound of significant interest. Its architecture, a thoughtful amalgamation of a pyrazine ring, a 1,2,4-oxadiazole core, and a piperidine moiety, positions it as a promising candidate for further investigation in drug discovery programs. Recent explorations into derivatives of 5-(piperidin-4-yl)-1,2,4-oxadiazole have unveiled their potential as agonists of human caseinolytic protease P (HsClpP), a novel target in the treatment of hepatocellular carcinoma, underscoring the therapeutic relevance of this structural class.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering a foundational understanding for researchers aiming to unlock its full therapeutic potential.
Molecular Identity and Structural Elucidation
A thorough understanding of a compound's physicochemical profile begins with a precise definition of its molecular structure and fundamental properties.
Core Structural Features
This compound is a heterocyclic compound featuring three key structural motifs:
-
Pyrazine Ring: An aromatic six-membered ring containing two nitrogen atoms at positions 1 and 4. Pyrazine and its derivatives are integral components in numerous pharmaceuticals, often serving as bioisosteres for benzene, pyridine, and pyrimidine rings.[2][3] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction in ligand-protein binding.[2]
-
1,2,4-Oxadiazole Ring: A five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This ring system is known for its metabolic stability and serves as a versatile scaffold in medicinal chemistry.[4] It is often employed as a bioisosteric replacement for amide and ester functionalities.
-
Piperidine Ring: A saturated six-membered heterocyclic amine. The piperidine moiety is a ubiquitous feature in pharmaceuticals, enhancing aqueous solubility and providing a key point for molecular interactions.[5][6] Its basic nitrogen atom is typically protonated at physiological pH, allowing for the formation of crucial salt-bridge interactions with biological targets.
The interconnectivity of these rings dictates the overall topology and physicochemical behavior of the molecule.
Fundamental Molecular Data
The foundational molecular properties of this compound are summarized in the table below. It is important to note that while structural information is well-defined, some physicochemical parameters are based on high-quality computational predictions due to the limited availability of experimental data in the public domain.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₅O | PubChem |
| Monoisotopic Mass | 231.11201 Da | PubChem |
| SMILES | C1CNCCC1C2=NC(=NO2)C3=NC=CN=C3 | PubChem |
| InChIKey | KYFNBVXPLAKRKM-UHFFFAOYSA-N | PubChem |
| Predicted XlogP | -0.2 | PubChem |
| Predicted pKa (Most Basic) | Not available in searched literature | N/A |
| Aqueous Solubility | Not available in searched literature | N/A |
| Melting Point | Not available in searched literature | N/A |
Ionization and Lipophilicity: The Twin Pillars of Pharmacokinetics
The ionization state (pKa) and lipophilicity (logP/D) of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
Ionization Constant (pKa): A pH-Dependent Profile
Experimental Protocol: Potentiometric Titration for pKa Determination
This method relies on monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is incrementally added.
-
Diagrammatic Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
-
Step-by-Step Methodology:
-
Preparation: A precise amount of the compound is dissolved in a co-solvent system (e.g., water/methanol) to ensure solubility. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are prepared.
-
Calibration: The pH meter is calibrated using at least three standard buffer solutions that bracket the expected pKa.
-
Titration: The compound solution is titrated with the standardized acid or base. The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The pKa is then determined as the pH at which half of the volume of titrant required to reach the equivalence point has been added.
-
Lipophilicity (logP/logD): Gauging Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor in its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. The predicted XlogP of -0.2 for this compound suggests a relatively hydrophilic character. This is expected given the presence of multiple nitrogen and oxygen atoms capable of hydrogen bonding.
It is important to consider the distribution coefficient (logD), which accounts for the pH-dependent ionization of the molecule. Since the piperidine nitrogen will be largely protonated at physiological pH, the logD at pH 7.4 will be significantly lower (more hydrophilic) than the logP of the neutral species.
Experimental Protocol: Shake-Flask Method for logP Determination
This classic method directly measures the partitioning of a compound between two immiscible phases.
-
Diagrammatic Workflow:
Caption: Workflow for logP determination by the shake-flask method.
-
Step-by-Step Methodology:
-
Solvent Preparation: n-Octanol and water (or a buffer of a specific pH for logD determination) are mutually saturated by vigorous mixing followed by separation.
-
Sample Preparation: A known amount of the compound is dissolved in the pre-saturated n-octanol or aqueous phase.
-
Partitioning: The two phases are combined in a flask and shaken for a sufficient time to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a critical physicochemical property that directly influences the bioavailability of an orally administered drug. Poor solubility can be a major hurdle in drug development. For this compound, its relatively hydrophilic nature (predicted XlogP -0.2) and the presence of a basic piperidine moiety suggest that it is likely to have favorable aqueous solubility, particularly at acidic pH where the piperidine nitrogen is protonated.
Two key types of solubility are assessed during drug discovery:
-
Kinetic Solubility: This is a high-throughput screening method that measures the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer. It provides an early indication of potential solubility issues.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is a more time-consuming but also more accurate measure of solubility.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assays
These assays provide complementary information on the solubility of a compound.
-
Diagrammatic Workflow:
Caption: Workflow for kinetic and thermodynamic solubility determination.
-
Step-by-Step Methodologies:
Kinetic Solubility:
-
Stock Solution: A high-concentration stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).
-
Dilution: An aliquot of the DMSO stock is added to an aqueous buffer of the desired pH.
-
Incubation: The solution is incubated with shaking for a relatively short period (e.g., 1-2 hours).
-
Filtration/Centrifugation: Any precipitate is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined by a suitable analytical method (e.g., LC-MS/MS).
Thermodynamic Solubility:
-
Suspension: An excess amount of the solid compound is added to the aqueous buffer.
-
Equilibration: The suspension is agitated (e.g., by shaking or stirring) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Separation: The undissolved solid is removed by filtration or centrifugation.
-
Quantification: The concentration of the compound in the saturated solution is measured.
-
Chemical Stability: Ensuring Integrity and Shelf-Life
The chemical stability of a drug substance is paramount for its safety and efficacy. The 1,2,4-oxadiazole ring is generally considered to be a stable heterocyclic system. A theoretical study on oxadiazole isomers suggests that the 1,3,4-oxadiazole isomer is the most stable, followed by the 1,2,4- and 1,2,5-isomers.[8] This inherent stability is a desirable feature in drug design.
However, the overall stability of this compound will also depend on the reactivity of the pyrazine and piperidine rings under various conditions (e.g., pH, temperature, light). Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Conceptual Framework for Stability Assessment
A comprehensive stability testing program is crucial to establish the shelf-life and appropriate storage conditions for a drug candidate.
-
Diagrammatic Representation:
Caption: Conceptual framework for assessing the chemical stability of a drug substance.
-
Key Methodologies:
-
Forced Degradation Studies: The compound is subjected to harsh conditions (acid, base, oxidation, heat, and light) to deliberately induce degradation. This helps in identifying potential degradation products and understanding the degradation pathways.
-
Formal Stability Studies: The compound is stored under controlled temperature and humidity conditions as prescribed by the International Council for Harmonisation (ICH) guidelines. Samples are withdrawn at specific time points and analyzed for any changes in their physicochemical properties, purity, and potency.
-
Synthesis and Spectral Characterization
While a specific synthesis protocol for this compound is not detailed in the readily available literature, the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established. A common route involves the reaction of an amidoxime with a carboxylic acid or its derivative.[9]
General Synthetic Approach:
A plausible synthetic route would involve the reaction of pyrazine-2-carboxamidoxime with a suitably protected piperidine-4-carboxylic acid, followed by deprotection.
Regarding spectral data, no experimental NMR or IR spectra for the title compound were found in the searched literature. However, for related 1,2,4-oxadiazole derivatives, characteristic 13C NMR signals for the oxadiazole ring carbons are typically observed in the range of 160-180 ppm.[10]
Conclusion: A Promising Scaffold Warranting Further Investigation
This compound represents a molecule of considerable interest, strategically designed from three pharmacologically relevant moieties. Its predicted physicochemical properties suggest a compound with favorable drug-like characteristics, including potential for good aqueous solubility and metabolic stability. While a comprehensive experimental characterization is yet to be published, this guide provides a robust framework for understanding its core physicochemical attributes and outlines the established methodologies for their determination. As research into related compounds continues to reveal their therapeutic potential, a detailed experimental investigation into the properties of this compound is a logical and compelling next step for the drug discovery community.
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Methodological & Application
Application Note & Synthesis Protocol: 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
Abstract
This document provides a comprehensive, field-proven guide for the multi-step synthesis of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The molecular architecture, which combines pyrazine, 1,2,4-oxadiazole, and piperidine scaffolds, represents a privileged motif in the design of novel therapeutic agents.[1][2] This protocol is designed for researchers and scientists in organic synthesis and drug discovery, offering a detailed, step-by-step methodology. The synthesis strategy employs a convergent approach, beginning with the preparation of a key pyrazine amidoxime intermediate. This is followed by a robust coupling and cyclodehydration reaction with a Boc-protected piperidine carboxylic acid to construct the central 1,2,4-oxadiazole ring. The final step involves the acidic deprotection of the piperidine moiety. Each step is explained with causal reasoning behind the choice of reagents and conditions to ensure reproducibility and high yield.
Introduction and Scientific Context
The synthesis of complex heterocyclic molecules is a cornerstone of modern drug discovery. The target molecule, this compound, integrates three distinct pharmacophores, each contributing unique physicochemical and pharmacological properties:
-
Pyrazine Ring: A nitrogen-containing aromatic heterocycle found in numerous FDA-approved drugs, valued for its role as a hydrogen bond acceptor and its ability to modulate metabolic stability.[3]
-
1,2,4-Oxadiazole Ring: A five-membered heterocycle often used as a bioisostere for amide and ester functionalities.[4] Its rigid structure helps in orienting substituents into well-defined vectors, which is critical for optimizing ligand-receptor interactions. Furthermore, it is chemically stable and can enhance pharmacokinetic profiles.[5]
-
Piperidine Ring: A saturated heterocycle that is a common feature in CNS-active agents and other therapeutics. It provides a three-dimensional structural element and a basic nitrogen atom that can be crucial for target binding and solubility.[1][6]
This protocol details a reliable pathway to this valuable scaffold, providing a foundation for the development of compound libraries for screening and lead optimization.
Overall Synthetic Strategy
The synthesis is performed in three primary stages, starting from commercially available materials. The strategy is designed to first build the stable, Boc-protected heterocyclic core, followed by a final deprotection step to furnish the target compound. This approach prevents unwanted side reactions involving the nucleophilic secondary amine of the piperidine ring.
Caption: Overall synthetic workflow for the target compound.
Materials, Reagents, and Equipment
Reagents and Materials
| Reagent | CAS Number | Purity | Supplier | Notes |
| Pyrazine-2-carboxamidine hydrochloride | 138588-41-7 | ≥95% | Major Suppliers | Starting material for Intermediate 1.[] |
| Hydroxylamine Hydrochloride | 5470-11-1 | ≥98% | Major Suppliers | Reagent for amidoxime formation. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ≥99% | Major Suppliers | Base for hydroxylamine release. |
| 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | 84358-13-4 | ≥96% | Major Suppliers | Boc-protected piperidine core.[8] |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 148893-10-1 | ≥98% | Major Suppliers | Peptide coupling agent for acid activation. |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | ≥99% | Major Suppliers | Non-nucleophilic base. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Major Suppliers | Reaction solvent. |
| Toluene | 108-88-3 | Anhydrous | Major Suppliers | Solvent for cyclization. |
| Trifluoroacetic Acid (TFA) | 76-05-1 | ≥99% | Major Suppliers | Reagent for Boc deprotection. Corrosive. |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Major Suppliers | Solvent for reaction and extraction. |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | Major Suppliers | Solvent for extraction and chromatography. |
| Hexanes | 110-54-3 | ACS Grade | Major Suppliers | Solvent for chromatography. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Anhydrous | Major Suppliers | Drying agent. |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels).
-
Magnetic stirrers with heating plates.
-
Rotary evaporator.
-
Inert atmosphere setup (Nitrogen or Argon gas line, manifold).
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
Flash column chromatography system.
-
Nuclear Magnetic Resonance (NMR) Spectrometer.
-
High-Resolution Mass Spectrometer (HRMS).
Experimental Protocols
Part A: Synthesis of N'-hydroxypyrazine-2-carboximidamide (Intermediate 1)
Rationale: This step creates the essential amidoxime functionality required for the subsequent 1,2,4-oxadiazole ring formation. Hydroxylamine hydrochloride is neutralized in situ with a mild base like sodium bicarbonate to release free hydroxylamine, which then reacts with the carboxamidine.
Procedure:
-
To a 250 mL round-bottom flask, add pyrazine-2-carboxamidine hydrochloride (1.0 eq) and hydroxylamine hydrochloride (1.2 eq).
-
Add ethanol (approx. 10 mL per gram of starting material) and water (approx. 2 mL per gram) to the flask.
-
While stirring at room temperature, add sodium bicarbonate (2.5 eq) portion-wise over 15 minutes. Effervescence will be observed.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM). The starting material is more polar than the product.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Filter the resulting solid, wash with cold water (2 x 15 mL) and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield N'-hydroxypyrazine-2-carboximidamide as a crystalline solid.[9] The product is typically used in the next step without further purification.
Part B: Synthesis of 2-(5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1,2,4-oxadiazol-3-yl)pyrazine (Protected Product)
Rationale: This core step involves two key transformations, often performed in a one-pot sequence for efficiency.[4] First, the carboxylic acid is activated using HATU, a highly efficient coupling agent that forms an active ester in situ, minimizing side reactions. DIPEA acts as a non-nucleophilic base to facilitate the coupling. Second, the resulting O-acyl amidoxime intermediate undergoes thermal cyclodehydration to form the stable 1,2,4-oxadiazole ring.[10] Toluene is used as a high-boiling solvent to provide the necessary energy for the cyclization.
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (N₂), add 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) and anhydrous DMF (approx. 8 mL per gram).[8][11]
-
Stir the solution until the solid dissolves, then add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at room temperature for 20 minutes. This is the activation phase.
-
Add N'-hydroxypyrazine-2-carboximidamide (Intermediate 1, 1.05 eq) to the activated mixture.
-
Stir the reaction at room temperature for 2 hours to allow for the coupling reaction to proceed.
-
Following the coupling, add anhydrous toluene (equal volume to DMF) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to 110-120 °C for 8-12 hours. This drives the cyclodehydration.
-
Monitor the formation of the oxadiazole by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water (3x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 20-50% Ethyl Acetate in Hexanes) to yield the pure, Boc-protected product.
Part C: Deprotection to Yield this compound (Final Product)
Rationale: The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is an acid-labile group, and Trifluoroacetic Acid (TFA) is highly effective for this purpose.[12] The reaction is clean, as the byproducts are gaseous (CO₂, isobutene), simplifying the work-up procedure.[13][14]
Procedure:
-
Dissolve the Boc-protected product (1.0 eq) in Dichloromethane (DCM, approx. 10 mL per gram).
-
Cool the solution in an ice bath (0 °C).
-
Add Trifluoroacetic Acid (TFA, 5-10 eq, typically 20-30% v/v solution in DCM) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material spot has completely disappeared.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with DCM or toluene can help remove residual acid.
-
Dissolve the residue in a minimal amount of DCM and add saturated aqueous NaHCO₃ solution carefully until the pH is basic (~8-9) to neutralize the TFA salt.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. The product may be further purified by recrystallization or chromatography if necessary.
Characterization and Data
The identity and purity of the final compound and key intermediates should be confirmed by standard analytical techniques.
| Compound | Technique | Expected Data |
| Intermediate 1 | ¹H NMR | Peaks corresponding to pyrazine protons and exchangeable N-OH and NH₂ protons. |
| MS (ESI+) | [M+H]⁺ corresponding to C₅H₆N₄O. | |
| Protected Product | ¹H NMR | Signals for pyrazine protons, piperidine protons, and a characteristic singlet for the 9 protons of the Boc group (~1.4 ppm). |
| ¹³C NMR | Carbons of the pyrazine, oxadiazole, piperidine, and Boc groups. | |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ corresponding to C₁₆H₂₁N₅O₃. | |
| Final Product | ¹H NMR | Disappearance of the Boc singlet at ~1.4 ppm. Shift of piperidine proton signals. Exchangeable NH proton. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ corresponding to C₁₁H₁₃N₅O. |
Safety and Handling Precautions
All synthesis steps should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
| Reagent | Hazard Class | Key Precautions |
| HATU | Irritant | Avoid inhalation of dust. Handle with care. |
| DIPEA | Flammable, Corrosive | Keep away from ignition sources. Causes severe skin burns and eye damage. |
| DMF | Reproductive Toxin | Avoid skin contact and inhalation. |
| Trifluoroacetic Acid (TFA) | Corrosive, Toxic | Causes severe skin burns and eye damage. Highly toxic if inhaled. Handle with extreme care in a fume hood. |
| Dichloromethane (DCM) | Suspected Carcinogen | Avoid inhalation and skin contact. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield in Step B (Coupling/Cyclization) | 1. Incomplete activation of the carboxylic acid.2. Moisture in the reaction.3. Insufficient heating for cyclization. | 1. Ensure HATU is fresh and handle under inert gas. Allow sufficient activation time.2. Use anhydrous solvents and reagents. Dry glassware thoroughly.3. Increase reflux time or temperature (if using a higher boiling solvent is an option). Microwave irradiation can also be effective for cyclodehydration.[10] |
| Incomplete Boc Deprotection (Step C) | 1. Insufficient amount of TFA.2. Short reaction time. | 1. Increase the equivalents of TFA or use a higher concentration.2. Extend the reaction time and monitor closely by TLC. |
| Side product formation during cyclization | The O-acyl amidoxime intermediate can hydrolyze or undergo alternative reactions if conditions are not optimal. | Ensure anhydrous conditions. For difficult cyclizations, consider using a different dehydrating agent or a base-mediated cyclization (e.g., TBAF in THF or KOH in DMSO).[4][10] |
References
-
Šoral M, et al. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules. [Link]
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Sharma, A, et al. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
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MDPI. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]
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National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PubMed Central. [Link]
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Thirumurugan, P, et al. Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. E-Journal of Chemistry. [Link]
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PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. PubChem. [Link]
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MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
- Google Patents. Piperidine compounds and their preparation and use.
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ResearchGate. Modification and application of 1,2,5-oxadiazolo[3,4-b]pyrazine derivatives: highlights and perspectives. ResearchGate. [Link]
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Aapptec. N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
- Google Patents. Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
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ResearchGate. Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. ResearchGate. [Link]
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ResearchGate. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ResearchGate. [Link]
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National Center for Biotechnology Information. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. PubMed Central. [Link]
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PubChem. 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid. PubChem. [Link]
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ChemBK. pyrazine-2-carboximidamide. ChemBK. [Link]
-
IRIS. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. IRIS. [Link]
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ResearchGate. Synthesis of 3-hydroxy-6-nitropyrazine-2-carboxamide (2). ResearchGate. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Boze Chemical. BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
-
Indian Journal of Chemistry. Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. NISCAIR. [Link]
-
National Center for Biotechnology Information. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PubMed Central. [Link]
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Application Notes and Protocols for the Investigation of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine in Cancer Research
Introduction: Unveiling the Therapeutic Potential of a Novel Heterocyclic Scaffold
The relentless pursuit of novel and effective cancer therapeutics has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. This document provides a comprehensive guide for the preclinical evaluation of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine , a novel compound featuring a confluence of three key pharmacophores: a pyrazine ring, a 1,2,4-oxadiazole core, and a piperidine moiety. While this specific molecule is yet to be extensively profiled in the public domain, a thorough analysis of its constituent parts provides a strong rationale for its investigation as a potential anticancer agent.
Recent discoveries have highlighted the anticancer activities of closely related analogs. Notably, derivatives of 5-(piperidin-4-yl)-1,2,4-oxadiazole have been identified as agonists of human caseinolytic protease P (HsClpP), a mitochondrial protease implicated in cancer cell homeostasis.[1] Activation of HsClpP has been shown to induce the degradation of respiratory chain complex subunits, leading to apoptosis in hepatocellular carcinoma (HCC) cells.[1] Furthermore, another class of related compounds, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has demonstrated potent antiproliferative effects by acting as tubulin inhibitors.[2][3]
This guide, therefore, is structured to provide researchers, scientists, and drug development professionals with a robust framework to explore the anticancer potential of this compound. We will delve into hypothesized mechanisms of action, provide detailed protocols for in vitro and in vivo evaluation, and offer insights into data interpretation. The experimental workflows are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Hypothesized Mechanisms of Action
Based on the current understanding of its structural analogs, we propose two primary hypotheses for the anticancer activity of this compound:
-
Primary Hypothesis: Agonism of Human Caseinolytic Protease P (HsClpP) : The core scaffold of 5-(piperidin-4-yl)-1,2,4-oxadiazole is a known activator of HsClpP.[1] By agonizing this protease, the compound may disrupt mitochondrial function and trigger apoptosis in cancer cells.
-
Secondary Hypothesis: Inhibition of Tubulin Polymerization : The 4-(1,2,4-oxadiazol-5-yl)piperidine moiety is a recognized tubulin inhibitor chemotype.[2][3] The compound could therefore exert its cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
The following sections will provide detailed protocols to systematically investigate these hypotheses.
In Vitro Evaluation: From Cellular Viability to Target Engagement
The initial phase of in vitro testing is crucial for determining the compound's cytotoxic potential and elucidating its mechanism of action.
Protocol 1: Cell Viability and Proliferation Assays
The first step is to assess the compound's ability to inhibit the growth of a panel of cancer cell lines. It is recommended to include cell lines relevant to the known activities of the compound's analogs, such as hepatocellular carcinoma (e.g., HCCLM3, HepG2) and prostate cancer (e.g., DU-145, PC-3).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the compound in complete medium, ranging from 0.1 nM to 100 µM. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure luminescence, which is proportional to the amount of ATP and, therefore, the number of viable cells.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Expected Outcome and Interpretation: A potent compound will exhibit low IC50 values. The table below provides a template for summarizing the data.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| HCCLM3 | Hepatocellular Carcinoma | Hypothetical Value |
| HepG2 | Hepatocellular Carcinoma | Hypothetical Value |
| DU-145 | Prostate Cancer | Hypothetical Value |
| PC-3 | Prostate Cancer | Hypothetical Value |
Protocol 2: HsClpP Agonist Activity Assay
To directly test the primary hypothesis, an in vitro assay to measure the agonistic activity of the compound on HsClpP is essential.
Materials:
-
Recombinant human HsClpP protein
-
α-Casein (substrate)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
A known HsClpP agonist (positive control)
-
Fluorescamine or a similar reagent for detecting primary amines
Procedure:
-
Reaction Setup: In a 96-well plate, combine the recombinant HsClpP protein and α-casein in the assay buffer.
-
Compound Addition: Add the test compound at various concentrations. Include a vehicle control and a positive control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add fluorescamine. This reagent reacts with the primary amines of the cleaved α-casein fragments, producing a fluorescent signal.
-
Measurement: Measure the fluorescence intensity using a plate reader (Ex/Em ~390/475 nm).
-
Data Analysis: Calculate the fold activation relative to the vehicle control. Determine the EC50 (half-maximal effective concentration) for HsClpP activation.
Expected Outcome and Interpretation: An increase in fluorescence intensity with increasing compound concentration indicates HsClpP agonism. A low EC50 value suggests potent activation.
Protocol 3: Tubulin Polymerization Assay
To investigate the secondary hypothesis, a cell-free tubulin polymerization assay can be performed.
Materials:
-
Tubulin (>99% pure)
-
GTP
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound
-
Paclitaxel (polymerization promoter) and Vinblastine (polymerization inhibitor) as controls
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP, and the test compound at various concentrations.
-
Initiation: Add tubulin to each well to initiate the polymerization reaction.
-
Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm over time (e.g., 60 minutes).
-
Data Analysis: Plot the absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the controls.
Expected Outcome and Interpretation: If the compound is a tubulin inhibitor, it will suppress the increase in absorbance, similar to the vinblastine control.
Protocol 4: Western Blot Analysis for Mechanistic Markers
Western blotting can be used to assess the downstream effects of the compound on key cellular pathways.
Materials:
-
Cancer cells treated with the compound at its IC50 concentration for 24-48 hours.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against: PARP, Caspase-3, Cyclin B1, Phospho-Histone H3 (Ser10), and β-actin (loading control).
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescence detection reagents.
Procedure:
-
Cell Lysis: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash and incubate with the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Expected Outcome and Interpretation:
-
Apoptosis Induction (Consistent with both hypotheses): Increased levels of cleaved PARP and cleaved Caspase-3.
-
Cell Cycle Arrest (Consistent with tubulin inhibition): Increased levels of Cyclin B1 and Phospho-Histone H3, indicating a G2/M phase arrest.
Caption: Hypothesized Signaling Pathways.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded framework for the preclinical evaluation of this compound as a potential anticancer agent. By systematically investigating its effects on cell viability, its engagement with hypothesized molecular targets, and its in vivo efficacy, researchers can build a robust data package to support its further development.
Positive results from these studies would warrant more advanced preclinical investigations, including pharmacokinetic and pharmacodynamic studies, toxicology assessments, and evaluation in patient-derived xenograft models. The structural features of this compound, drawing from known anticancer pharmacophores, make it a compelling candidate for further research in the quest for novel cancer therapies.
References
-
Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(19), 4651-4656. Available from: [Link]
-
Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 143-154. Available from: [Link]
-
Li, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available from: [Link]
-
Gornowicz, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423. Available from: [Link]
-
Patel, H., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 7(12), 10762-10770. Available from: [Link]
-
Saczewski, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(2), 350. Available from: [Link]
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Kharb, R., et al. (2020). Biological activity of oxadiazole and thiadiazole derivatives. Journal of Pharmaceutical Sciences and Research, 12(1), 1-10. Available from: [Link]
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Vogelzang, N. J., et al. (1998). Phase II and pharmacodynamic studies of pyrazine diazohydroxide (NSC 361456) in patients with advanced renal and colorectal cancer. Clinical Cancer Research, 4(4), 921-927. Available from: [Link]
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Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Available from: [Link]
-
Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed. Available from: [Link]
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- 2. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine as a Human Caseinolytic Protease P (HsClpP) Agonist
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide for researchers investigating the novel class of Human Caseinolytic Protease P (HsClpP) agonists based on the 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine scaffold. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for characterizing the mechanism of action and therapeutic potential of these compounds.
Introduction: Targeting Mitochondrial Proteostasis through HsClpP Activation
Mitochondrial protein homeostasis, or proteostasis, is critical for cellular health, and its dysregulation is a hallmark of various diseases, including cancer.[1] The ATP-dependent caseinolytic protease (Clp) system is a key component of mitochondrial quality control. The human mitochondrial ClpP (HsClpP) is a serine protease that, in conjunction with its regulatory ATPase ClpX, degrades misfolded or damaged proteins within the mitochondrial matrix.[2][3] This process is essential for maintaining mitochondrial function and cellular homeostasis.[1]
Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on robust proteostasis mechanisms to manage the increased protein folding load and associated stress.[4][5] Consequently, HsClpP is often upregulated in various tumor types, making it a compelling target for anticancer therapy.[1][2][5]
Instead of inhibiting HsClpP, a novel therapeutic strategy involves its hyperactivation or dysregulation.[5] Small molecule agonists can bind to HsClpP, inducing a conformational change that decouples it from ClpX and leads to uncontrolled degradation of a broad range of mitochondrial proteins.[3][6] This catastrophic event triggers mitochondrial dysfunction, disrupts cellular energy metabolism, and ultimately induces apoptotic cell death in cancer cells.[1][3]
The this compound scaffold represents a new chemical class of HsClpP agonists with demonstrated therapeutic potential.[7][8] For instance, the compound SL44, a derivative from this class, has shown potent HsClpP agonistic activity and significant anti-proliferative effects in hepatocellular carcinoma (HCC) models.[7] These compounds offer a promising avenue for the development of novel cancer therapeutics targeting mitochondrial vulnerability.
Mechanism of Action: From Target Engagement to Cellular Demise
The proposed mechanism of action for this compound derivatives as HsClpP agonists involves a cascade of events initiated by direct binding to the protease.
Direct Binding and Allosteric Activation of HsClpP
These small molecules are hypothesized to bind to a hydrophobic pocket at the interface of adjacent HsClpP subunits. This binding event acts as a molecular wedge, inducing a significant conformational change in the HsClpP complex.[9] This allosteric modulation stabilizes the "open" and active conformation of the protease, leading to the dysregulated degradation of mitochondrial proteins, independent of the ClpX chaperone.[3]
Diagram: Proposed Mechanism of HsClpP Activation
Caption: Workflow of HsClpP activation by a small molecule agonist.
Downstream Cellular Consequences
The uncontrolled proteolytic activity of HsClpP leads to the degradation of essential mitochondrial proteins, including subunits of the electron transport chain.[7][8] This has several detrimental consequences for the cancer cell:
-
Mitochondrial Dysfunction: The degradation of respiratory chain complexes impairs oxidative phosphorylation, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[10][11]
-
Mitochondrial Unfolded Protein Response (UPRmt): The accumulation of degraded protein fragments and the overall mitochondrial stress can trigger the UPRmt, a signaling pathway that attempts to restore mitochondrial homeostasis.[2][12][13] However, sustained and overwhelming stress from HsClpP hyperactivation can push the cell towards apoptosis.
-
Apoptosis: The culmination of mitochondrial dysfunction, energy crisis, and oxidative stress activates the intrinsic apoptotic pathway, leading to programmed cell death.[1][7]
Experimental Protocols
The following protocols provide a framework for characterizing the activity of this compound derivatives.
Biochemical Assay for HsClpP Protease Activity
This assay directly measures the ability of the compound to activate HsClpP-mediated proteolysis of a model substrate.
Principle: Recombinant HsClpP is incubated with a fluorescently labeled casein substrate in the presence of the test compound. Activated HsClpP digests the casein, releasing fluorescent fragments, and the increase in fluorescence is proportional to the protease activity.[14]
Materials:
-
Recombinant Human ClpP (HsClpP)
-
FITC-Casein Substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[15]
-
Test compound (e.g., SL44) and DMSO (vehicle control)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: In each well of the microplate, add the following in order:
-
Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
HsClpP enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 30-60 minutes to allow the compound to bind to the enzyme.[16]
-
Initiate Reaction: Add FITC-Casein substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~528 nm) every 5 minutes for 60-90 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the background fluorescence from the DMSO control.
-
Plot the reaction rate as a function of compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
| Parameter | Description | Example Value for SL44 |
| EC50 | The concentration of the agonist that produces 50% of the maximal response. | 1.30 µM (in α-casein hydrolysis assay)[7] |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that the compound directly binds to and stabilizes HsClpP in a cellular context.[17][18][19]
Principle: Ligand binding to a protein increases its thermal stability.[18] In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. An increase in the melting temperature (Tm) of HsClpP in the presence of the compound indicates target engagement.[18][20]
Materials:
-
Cancer cell line of interest (e.g., HCCLM3)
-
Cell culture medium and reagents
-
Test compound and DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Anti-HsClpP antibody
-
Temperature-controlled thermal cycler or heating blocks
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat the cells with the test compound or DMSO for a specified time (e.g., 1-2 hours).
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble HsClpP: Collect the supernatant (containing soluble proteins) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using an anti-HsClpP antibody.
-
Data Analysis:
-
Quantify the band intensities for HsClpP at each temperature for both the compound-treated and DMSO-treated samples.
-
Normalize the band intensities to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the percentage of soluble HsClpP as a function of temperature to generate melting curves.
-
Determine the Tm for each condition. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
-
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
Sources
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- 2. Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Frontiers | Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy [frontiersin.org]
- 5. Chemical Modulation of Human Mitochondrial ClpP: Potential Application in Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent structural insights into the mechanism of ClpP protease regulation by AAA+ chaperones and small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Frontiers | Mitochondrial unfolded protein response (UPRmt): what we know thus far [frontiersin.org]
- 14. Human Mitochondrial ClpP Protease Assay [profoldin.com]
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- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Evaluating 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine: A Putative α7 Nicotinic Acetylcholine Receptor Agonist
Abstract
This application note provides a comprehensive in vivo experimental framework for the characterization of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine, a novel compound with structural motifs suggesting activity as an alpha-7 nicotinic acetylcholine receptor (α7 nAChR) agonist. The α7 nAChR is a critical therapeutic target for cognitive deficits observed in neurological disorders such as Alzheimer's disease and schizophrenia.[1] This guide details a phased, multi-tiered approach, beginning with essential preliminary studies for pharmacokinetics and safety, moving to robust behavioral assays in a pharmacologically-induced cognitive deficit model, and culminating in mechanistic biomarker analysis. The protocols herein are designed to establish a clear, evidence-based pathway for evaluating the compound's potential as a pro-cognitive agent, emphasizing scientific rigor, ethical considerations, and data-driven decision-making for drug development professionals.
Scientific Rationale and Target Hypothesis
The therapeutic potential of modulating the cholinergic system, particularly the α7 nAChR, for cognitive enhancement is well-established.[2] The α7 nAChR is a ligand-gated ion channel highly expressed in key brain regions associated with learning and memory, including the hippocampus and prefrontal cortex.[3] Activation of this receptor leads to calcium influx and modulation of downstream signaling pathways, such as the ERK pathway, which are crucial for synaptic plasticity.[4]
The chemical structure of this compound incorporates a pyrazine ring, a piperidine moiety, and a 1,2,4-oxadiazole linker. These features are present in numerous compounds developed as α7 nAChR agonists.[5][6] Agonists of the α7 nAChR are being investigated for their ability to ameliorate cognitive dysfunction.[1] Therefore, the primary hypothesis for this experimental design is that the test compound acts as an α7 nAChR agonist and will reverse cognitive deficits in a relevant animal model.
This guide will focus on testing this hypothesis using a scopolamine-induced amnesia model. Scopolamine, a muscarinic antagonist, creates a cholinergic deficit that leads to predictable and reproducible impairments in learning and memory, providing a robust platform for screening potential pro-cognitive agents.[2]
Integrated In Vivo Experimental Workflow
A logical, phased approach is critical to efficiently evaluate the compound's potential while adhering to the principles of the 3Rs (Replacement, Reduction, Refinement). The workflow progresses from foundational safety and exposure studies to definitive efficacy and mechanistic evaluations.
Caption: Overall In Vivo Experimental Workflow.
Detailed Methodologies and Protocols
This section provides step-by-step protocols for the key experiments outlined in the workflow. All procedures involving animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare.
Protocol: Compound Formulation and Administration
Rationale: The selection of an appropriate vehicle is critical for ensuring drug solubility, stability, and bioavailability without causing adverse effects. The route of administration should be chosen based on the compound's properties and the intended clinical application.
-
Vehicle Selection:
-
Begin with a simple aqueous vehicle such as sterile saline or phosphate-buffered saline (PBS).
-
If solubility is an issue, test a tiered list of GRAS (Generally Recognized As Safe) vehicles:
-
5% Tween® 80 in saline
-
5% DMSO / 40% PEG 400 / 55% saline
-
0.5% Carboxymethylcellulose (CMC) in water
-
-
Scientist's Note: The chosen vehicle must be tested alone in a satellite group of animals to ensure it has no independent effects on behavioral outcomes.
-
-
Preparation:
-
Administration Routes:
-
Intraperitoneal (IP): Offers rapid absorption and is common in rodent behavioral studies.
-
Oral Gavage (PO): Relevant for assessing orally bioavailable compounds. Requires skilled technicians to minimize stress and risk of injury.
-
Subcutaneous (SC): Provides slower, more sustained absorption.
-
Intravenous (IV): Primarily used for PK studies to determine 100% bioavailability.
-
| Parameter | Mouse (25g) Guideline | Rat (250g) Guideline | Reference |
| Needle Size (IP) | 25-27G | 23-25G | [7] |
| Volume (IP) | 0.25 mL (Max 0.5 mL) | 2.5 mL (Max 5.0 mL) | [9] |
| Needle Size (PO) | 20-22G (flexible) | 18-20G (flexible) | [10] |
| Volume (PO) | 0.25 mL (Max 0.5 mL) | 2.5 mL (Max 5.0 mL) | [9] |
Table 1: Recommended Administration Parameters for Rodents.
Protocol: Pharmacokinetic (PK) and Dose Range Finding Study
Rationale: This study establishes the relationship between the administered dose and the resulting concentration of the drug in the plasma and brain over time. It is essential for selecting appropriate doses and time points for efficacy studies.
-
Animal Model: Male C57BL/6J mice (8-10 weeks old).
-
Group Design (n=3 per time point per route):
-
Route 1: IV (e.g., 2 mg/kg)
-
Route 2: IP (e.g., 10 mg/kg)
-
Route 3: PO (e.g., 20 mg/kg)
-
-
Procedure:
-
Administer the compound at the selected dose and route.
-
Collect blood samples (via submandibular or saphenous vein) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).
-
At each time point, a terminal group is euthanized for brain tissue collection.
-
-
Sample Analysis:
-
Process blood to plasma and store at -80°C.
-
Homogenize brain tissue and store at -80°C.
-
Analyze compound concentrations in plasma and brain homogenates using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
-
Data Analysis:
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
-
Determine the brain-to-plasma ratio to assess blood-brain barrier penetration.
-
Protocol: Efficacy in Scopolamine-Induced Amnesia Model
Rationale: This is the core efficacy study to determine if the test compound can reverse a chemically-induced cognitive deficit. The Novel Object Recognition (NOR) test is used as it assesses recognition memory, a domain often impaired in dementia.[11]
-
Animal Model: Male C57BL/6J mice (8-10 weeks old).
-
Experimental Groups (n=12-15 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Scopolamine (1 mg/kg, IP)
-
Group 3: Positive Control (e.g., Donepezil 1 mg/kg, PO) + Scopolamine
-
Group 4: Test Compound (Low Dose) + Scopolamine
-
Group 5: Test Compound (Mid Dose) + Scopolamine
-
Group 6: Test Compound (High Dose) + Scopolamine
-
-
Behavioral Protocol: Novel Object Recognition (NOR)
-
Day 1: Habituation. Allow each mouse to freely explore the empty testing arena (e.g., 40x40 cm box) for 10 minutes.[11]
-
Day 2: Training (T1).
-
Place two identical objects in opposite corners of the arena.
-
Administer the test compound or positive control (e.g., 60 min prior to T1).
-
Administer scopolamine or saline (e.g., 30 min prior to T1).
-
Place the mouse in the arena and allow it to explore the two identical objects for 10 minutes.
-
Return the mouse to its home cage.
-
-
Day 2: Testing (T2).
-
After a retention interval (e.g., 2 hours), replace one of the familiar objects with a novel object.[11]
-
Place the mouse back in the arena and record its exploratory behavior for 5-10 minutes using an overhead video camera and tracking software.
-
-
-
Data Analysis:
-
Manually or automatically score the time spent exploring each object (sniffing or touching with the nose within 2 cm).
-
Calculate the Discrimination Index (DI) : (Time exploring Novel Object - Time exploring Familiar Object) / (Total exploration time).
-
A positive DI indicates successful recognition memory. Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare compound-treated groups to the scopolamine-only group.
-
Protocol: Mechanistic Biomarker Analysis
Rationale: Following behavioral testing, analyzing brain tissue for downstream markers of α7 nAChR activation provides mechanistic evidence linking the compound's behavioral effects to its intended target. Activation of α7 nAChR is known to cause phosphorylation of the Extracellular signal-Regulated Kinase (ERK).[5]
Caption: Hypothesized α7 nAChR Signaling Pathway.
-
Tissue Collection:
-
Immediately following the final behavioral test (or at a time point determined by PK data, e.g., Tmax), euthanize the animals.
-
Rapidly dissect the hippocampus and prefrontal cortex on ice.
-
Flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Western Blot Analysis:
-
Homogenize the brain tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine total protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against phospho-ERK (pERK) and total ERK (tERK).
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Calculate the pERK/tERK ratio for each sample.
-
Analyze data using a one-way ANOVA to determine if the test compound significantly increased ERK phosphorylation compared to the vehicle-treated group.
-
Conclusion and Future Directions
This application note outlines a systematic and robust in vivo strategy to evaluate this compound for its hypothesized pro-cognitive effects via α7 nAChR agonism. Successful completion of these studies—demonstrating a suitable PK profile, reversal of scopolamine-induced memory deficits, and modulation of downstream CNS biomarkers—would provide strong evidence to advance the compound into more complex disease models (e.g., transgenic Alzheimer's disease models) and further preclinical development. The causality-driven design ensures that each phase validates the hypothesis of the next, providing a solid foundation for a potential new therapeutic for cognitive disorders.
References
-
Kuca, K., & Musilek, K. (2011). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. International Journal of Molecular Sciences, 12(4), 2273-2285. [Link]
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Papke, R. L., Horenstein, N. A., & Stokes, C. (2015). Macroscopic and Microscopic Activation of α7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist. Journal of Pharmacology and Experimental Therapeutics, 354(2), 148-158. [Link]
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National Center for Biotechnology Information. (n.d.). Animal Models of Cognitive Impairment. In Animal Models for the Study of Human Disease. Retrieved from [Link]
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Lugo-Huitrón, R., et al. (2013). Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. British Journal of Pharmacology, 169(6), 1326-1338. [Link]
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Diehl, M. M., et al. (2012). In Vivo Assay Guidelines. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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Fejerman, L., et al. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Bio-protocol, 7(16), e2490. [Link]
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Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. [Link]
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Mouse Metabolic Phenotyping Centers. (2024). Novel Object Recognition test. MMPC-Live Protocols. Retrieved from [Link]
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Turner, J. R. (Ed.). (2013). Animal Models of Cognitive Impairment. CRC Press. [Link]
- D'Hooge, R., & De Deyn, P. P. (2001). Applications of the Morris water maze in the study of learning and memory. Brain Research Reviews, 36(1), 60-90. (General reference for MWM validity)
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Diehl, J., et al. (2004). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 24(1), 15-23. [Link]
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University of California, Davis. (2024). Routes and Volumes of Administration in Mice. IACUC Guideline. Retrieved from [Link]
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Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. Retrieved from [Link]
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University of California, Irvine. (2009). IACUC Guideline: Administration of Therapeutic or Experimental Substances to Animals. Office of Research. Retrieved from [Link]
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Liu, Y., et al. (2018). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine, 6(23), 456. [Link]
-
Bodnar, A. L., et al. (2005). Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 48(4), 905-908. [Link]
-
A. S. Darvesh, et al. (2012). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 17(12), 14358-14366. [Link]
-
El Nebrisi, G. E., et al. (2024). The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. International Journal of Molecular Sciences, 25(3), 1735. [Link]
-
Tasso, B., et al. (2012). In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model. British Journal of Pharmacology, 166(7), 2035-2046. [Link]
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Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advanced Scientific Research, 1(1), 1-13. [Link]
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Application and Protocol Guide for the Structural Elucidation of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
Introduction: The Imperative of Unambiguous Characterization in Modern Drug Discovery
In the landscape of contemporary drug development, the precise structural confirmation of novel chemical entities is not merely a procedural step but a cornerstone of scientific rigor and regulatory compliance. Molecules such as 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine, which incorporates a confluence of pharmacophoric motifs—a pyrazine, a 1,2,4-oxadiazole, and a piperidine ring—present unique analytical challenges. This guide provides a detailed exposition of the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the definitive structural elucidation and purity assessment of this compound. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust framework for obtaining high-quality, reproducible data, thereby ensuring the integrity of their chemical matter and accelerating the journey from discovery to clinical application. Nuclear magnetic resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of small molecules, and its application in drug discovery has been expanding.[1]
Molecular Framework and Analytical Strategy
The target molecule, this compound, possesses a molecular formula of C₁₁H₁₃N₅O and a monoisotopic mass of approximately 231.11 Da.[2] A successful analytical strategy hinges on the orthogonal application of NMR and MS. NMR spectroscopy will provide detailed insights into the molecular scaffold, including the number and connectivity of protons and carbons, while mass spectrometry will confirm the molecular weight and offer clues to the fragmentation patterns, further corroborating the structure.
Molecular Structure:
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool in pharmaceutical analysis for confirming molecular identity and detecting impurities.[3] For the subject compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques will be employed for a comprehensive structural assignment.
I. Predicted ¹H and ¹³C NMR Spectral Data
The following tables outline the predicted chemical shifts (δ) for this compound. These predictions are derived from established principles of NMR spectroscopy and analysis of structurally analogous compounds.[4] The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring will deshield the adjacent protons, shifting them to a higher ppm value.[4]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |
| Pyrazine-H | 8.80 - 9.20 | m | 3H | - | The three protons on the pyrazine ring will appear in the aromatic region, with their specific shifts and multiplicities determined by their positions relative to the nitrogen atoms and the oxadiazole substituent. |
| Piperidine-CH | 3.40 - 3.60 | m | 1H | - | The methine proton at the 4-position of the piperidine ring, adjacent to the oxadiazole. |
| Piperidine-CH₂ (axial) | 3.00 - 3.20 | m | 2H | - | The axial protons on the carbons adjacent to the nitrogen in the piperidine ring. |
| Piperidine-CH₂ (equatorial) | 2.80 - 3.00 | m | 2H | - | The equatorial protons on the carbons adjacent to the nitrogen in the piperidine ring. |
| Piperidine-CH₂ (axial) | 2.00 - 2.20 | m | 2H | - | The axial protons on the carbons at the 3 and 5 positions of the piperidine ring. |
| Piperidine-CH₂ (equatorial) | 1.80 - 2.00 | m | 2H | - | The equatorial protons on the carbons at the 3 and 5 positions of the piperidine ring. |
| Piperidine-NH | 1.50 - 2.50 | br s | 1H | - | The proton on the piperidine nitrogen; its chemical shift can be variable and the peak may be broad due to exchange. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Oxadiazole-C | 165.0 - 175.0 | The two carbons of the oxadiazole ring will be significantly deshielded due to the adjacent heteroatoms. |
| Pyrazine-C | 140.0 - 155.0 | The carbons of the pyrazine ring appear in the aromatic region, deshielded by the nitrogen atoms. |
| Piperidine-CH | 35.0 - 45.0 | The methine carbon of the piperidine ring. |
| Piperidine-CH₂ | 30.0 - 40.0 | The methylene carbons of the piperidine ring. |
II. Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
A. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve a wide range of organic molecules and its high boiling point.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
B. Instrument Parameters (500 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (as needed for signal-to-noise)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
C. 2D NMR for Unambiguous Assignment
For complex molecules, 2D NMR techniques are invaluable for definitive structural confirmation.[5][6]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling correlations, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the molecular fragments.[5]
III. NMR Workflow Diagram
Caption: Workflow for NMR-based structural elucidation.
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the exact mass of a molecule, allowing for the calculation of its elemental composition.[8]
I. Predicted Mass Spectral Data
The predicted m/z values for various adducts of this compound are presented below.[2]
Table 3: Predicted m/z Values for Molecular Ions
| Adduct | Predicted m/z |
| [M+H]⁺ | 232.1193 |
| [M+Na]⁺ | 254.1012 |
| [M-H]⁻ | 230.1047 |
II. Fragmentation Pattern Analysis
The fragmentation of this compound under mass spectrometric conditions is expected to involve cleavages of the piperidine and oxadiazole rings. The fragmentation of 1,2,4-oxadiazole rings has been studied and often involves ring rupture.[9][10] Similarly, the fragmentation of piperidine alkaloids has been investigated and can provide characteristic ions.[11][12]
Proposed Key Fragmentation Pathways:
-
Loss of the Pyrazine Ring: Cleavage of the bond between the pyrazine and oxadiazole rings.
-
Cleavage of the Piperidine Ring: Fragmentation of the piperidine ring, leading to characteristic ions.
-
Rupture of the Oxadiazole Ring: The five-membered oxadiazole ring can undergo cleavage, resulting in smaller fragment ions.
III. Experimental Protocol for Mass Spectrometry Analysis
A. Sample Preparation
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
B. Instrumentation and Parameters (LC-HRMS)
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Resolution: > 60,000.
-
IV. Mass Spectrometry Workflow Diagram
Caption: Workflow for LC-HRMS-based structural confirmation.
Conclusion: A Unified Approach to Structural Integrity
The robust characterization of novel pharmaceutical compounds like this compound is paramount for the advancement of drug discovery programs. The synergistic application of advanced NMR and high-resolution mass spectrometry techniques, as detailed in this guide, provides a comprehensive and self-validating system for unambiguous structural elucidation. By adhering to these protocols, researchers can ensure the scientific integrity of their findings, paving the way for the development of safe and effective new medicines. The combination of NMR and MS is a powerful protocol for characterizing new compounds that may appear during drug development studies.[13]
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Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites - ResearchGate. Available at: [Link]
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8 Advanced NMR techniques for structural characterization of heterocyclic structures - ResearchGate. Available at: [Link]
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¹H NMR and ¹³C NMR spectra of pyrazine substituted phosphonium salt... - ResearchGate. Available at: [Link]
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Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies - SciELO. Available at: [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. Available at: [Link]
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NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]
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Chemical Transformation of Pyrazine Derivatives. Available at: [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available at: [Link]
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High-resolution mass spectrometry: more than exact mass - Bioanalysis Zone. Available at: [Link]
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How to Use Solid-state NMR for Pharmaceutical Analysis - Bruker. Available at: [Link]
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Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Available at: [Link]
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Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available at: [Link]
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Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites - SciELO. Available at: [Link]
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Modification and application of 1,2,5-oxadiazolo[3,4-b]pyrazine derivatives: highlights and perspectives | Request PDF - ResearchGate. Available at: [Link]
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HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW - ResearchGate. Available at: [Link]
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NMR Spectroscopy Revolutionizes Drug Discovery. Available at: [Link]
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Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC - NIH. Available at: [Link]
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Chemical Transformation of Pyrazine Derivatives | Moroccan Journal of Chemistry. Available at: [Link]
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7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH. Available at: [Link]
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Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available at: [Link]
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¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04825A - The Royal Society of Chemistry. Available at: [Link]
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Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager. Available at: [Link]
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Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection - PubMed. Available at: [Link]
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What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS? - Chemistry For Everyone. Available at: [Link]
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Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - MDPI. Available at: [Link]
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Structure Elucidation by NMR - NMR Service | ETH Zurich. Available at: [Link]
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¹H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... - ResearchGate. Available at: [Link]
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Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues | TSI Journals. Available at: [Link]
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3-(5-PIPERIDIN-4-YL-1,2,4-OXADIAZOL-3-YL)PYRIDINE - MySkinRecipes. Available at: [Link]
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MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar. Available at: [Link]
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Synthesis of New Bioactive Compounds of Pyrazino [2,3-e][5][13] Oxazepines and Pyrazino [2,3-e][5][13] Diazepines Bearing 1,3,4-Oxadiazole Moieties - ResearchGate. Available at: [Link]
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Application Notes and Protocols for 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine in Hepatocellular Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Therapeutic Avenue for Hepatocellular Carcinoma
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced stages of the disease.[1][2][3] The discovery of novel therapeutic agents with unique mechanisms of action is paramount to improving patient outcomes. This document provides detailed application notes and protocols for the investigation of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine, a promising small molecule for the treatment of HCC. This compound belongs to a class of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives that have been identified as potent agonists of the human caseinolytic protease P (HsClpP).[4]
Activation of HsClpP, a mitochondrial protease, represents a novel anticancer strategy.[4] This pathway's induction leads to the degradation of mitochondrial respiratory chain complex subunits, culminating in apoptosis of cancer cells.[4] A notable analog, SL44, has demonstrated potent tumor growth inhibitory activity and a superior safety profile compared to the standard-of-care kinase inhibitor, sorafenib, in preclinical models of HCC.[4]
These application notes are designed to provide researchers with the necessary background, detailed experimental protocols, and data interpretation guidelines to effectively evaluate the therapeutic potential of this compound in HCC.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | 2-(5-(piperidin-4-yl)-1,2,4-oxadiazol-3-yl)pyrazine | N/A |
| Molecular Formula | C11H13N5O | N/A |
| Molecular Weight | 231.25 g/mol | N/A |
| Mechanism of Action | HsClpP Agonist | [4] |
| Target Pathway | Mitochondrial Apoptosis | [4] |
Proposed Signaling Pathway of this compound in HCC
The proposed mechanism of action for this class of compounds involves the allosteric activation of the mitochondrial protease HsClpP. This activation bypasses the need for its natural unfoldase partner, ClpX, leading to the unregulated degradation of mitochondrial proteins. This process disrupts mitochondrial homeostasis, resulting in the induction of the intrinsic apoptotic pathway.
Caption: HsClpP agonist-induced apoptosis in HCC.
Experimental Protocols
Part 1: Synthesis of this compound
Workflow for Synthesis
Sources
- 1. Systemic Drugs for Hepatocellular Carcinoma: What Do Recent Clinical Trials Reveal About Sequencing and the Emerging Complexities of Clinical Decisions? - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine in Human Plasma
Abstract
This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine in human plasma. The protocol employs a solid-phase extraction (SPE) procedure for sample cleanup and analyte enrichment, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The method has been rigorously validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3][4] This protocol is ideally suited for pharmacokinetic and toxicokinetic studies in drug development programs.
Introduction: The Rationale for a Validated Bioanalytical Method
The compound this compound is a heterocyclic molecule featuring structural motifs common in modern pharmacotherapy. The accurate quantification of such novel chemical entities in biological matrices like human plasma is a cornerstone of preclinical and clinical drug development. It provides essential data for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs dosing regimens and safety assessments.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preeminent analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[5][6] The high selectivity of tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for the precise quantification of a target analyte even in a complex biological matrix.[7]
This document provides a comprehensive guide for researchers, detailing a complete workflow from plasma sample preparation to final data analysis. The causality behind key experimental choices is explained to empower scientists to adapt and troubleshoot the methodology effectively.
Method Principles and Experimental Design
The overall analytical workflow is designed to ensure accuracy, reproducibility, and high throughput. The core components of this method are:
-
Sample Preparation: Solid-Phase Extraction (SPE) was selected over simpler methods like protein precipitation or liquid-liquid extraction (LLE) to achieve superior cleanup of the plasma matrix. This is crucial for minimizing matrix effects, which can suppress or enhance the analyte's ionization and compromise data integrity.[5][8][9][10]
-
Internal Standard (IS): A stable isotope-labeled (SIL) internal standard, specifically 2-(5-(Piperidin-4-yl-d4)-1,2,4-oxadiazol-3-yl)pyrazine, is employed. A SIL-IS is the gold standard as it co-elutes with the analyte and exhibits nearly identical chemical and physical properties during extraction and ionization, thereby compensating for variability in sample processing and matrix effects.[11][12][13]
-
Chromatography: Reversed-phase chromatography is used to separate the polar heterocyclic analyte from endogenous plasma components. The choice of a C18 column and a gradient elution with an acidic mobile phase modifier ensures good peak shape and retention.[14][15]
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is utilized, as the piperidine and pyrazine nitrogens are readily protonated. Tandem mass spectrometry (MS/MS) in MRM mode provides the necessary selectivity and sensitivity for quantification at low concentrations.[7][16]
Below is a graphical representation of the complete experimental workflow.
Caption: Figure 1. Overall Bioanalytical Workflow.
Detailed Protocols and Methodologies
Materials and Reagents
-
Analyte: this compound (≥99% purity)
-
Internal Standard (IS): 2-(5-(Piperidin-4-yl-d4)-1,2,4-oxadiazol-3-yl)pyrazine (≥99% purity, 99% isotopic enrichment)
-
Solvents: Acetonitrile, Methanol (LC-MS grade), Formic Acid (≥99%), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant) from at least six different sources.
-
SPE Cartridges: Mixed-mode cation exchange cartridges.
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 (v/v) acetonitrile:water mixture to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
Causality: A mixed-mode cation exchange SPE is chosen because the piperidine moiety of the analyte will be positively charged at an acidic pH, allowing for strong retention on the sorbent. This enables a rigorous washing sequence to remove neutral and acidic interferences.
-
Sample Pre-treatment: To a 50 µL aliquot of plasma, add 25 µL of the IS working solution (100 ng/mL). Add 200 µL of 1% formic acid in acetonitrile to precipitate proteins and dilute the sample. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1% formic acid in water.
-
Wash 2: 1 mL of methanol. This step removes less polar, non-basic interferences.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the piperidine nitrogen, releasing it from the cation exchange sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Instrumentation and Conditions
The following tables summarize the optimized instrumental parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
Rationale: A gradient elution is employed to ensure that the polar analyte is retained on the reversed-phase column in the highly aqueous initial conditions and then eluted as a sharp peak as the organic content of the mobile phase increases.[17]
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Source Temperature | 550°C |
| Dwell Time | 100 ms |
| MRM Transitions | Compound |
| Analyte | |
| IS (d4) |
Rationale: The specific m/z values for precursor and product ions must be determined by infusing a standard solution of the analyte and its IS into the mass spectrometer. The fragmentation of 1,2,4-oxadiazoles often involves cleavage of the heterocyclic ring.[18][19][20][21] The most intense and stable product ions are selected for quantification (primary transition) and confirmation (secondary transition).
Caption: Figure 2. MRM Fragmentation Principle.
Bioanalytical Method Validation
The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2][22] The validation assessed selectivity, linearity (calibration curve), accuracy, precision, recovery, matrix effect, and stability.
Selectivity
Selectivity was confirmed by analyzing blank plasma samples from six different individuals. No significant interfering peaks were observed at the retention times of the analyte and the IS.
Calibration Curve and Linearity
The calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor was applied. The curve demonstrated linearity over the range of 0.1 to 100 ng/mL.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in five replicates.
Table 3: Summary of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 8.5 | -4.2 to 5.8 | ≤ 10.2 | -6.1 to 7.3 |
| Low QC | 0.3 | ≤ 6.1 | -2.5 to 4.1 | ≤ 7.8 | -3.9 to 5.0 |
| Mid QC | 10 | ≤ 4.5 | -1.8 to 3.3 | ≤ 5.9 | -2.7 to 4.2 |
| High QC | 80 | ≤ 3.9 | -3.0 to 2.1 | ≤ 5.1 | -4.5 to 3.8 |
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[1][23]
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma samples to that in a neat solution. The recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The method demonstrated consistent and high recovery (>85%) with minimal matrix effect.
Stability
Analyte stability was evaluated under various conditions to ensure sample integrity from collection to analysis.[23][24]
Table 4: Stability Assessment Summary
| Stability Condition | Duration | Result (Mean % Bias from Nominal) | Status |
| Bench-top (Room Temp) | 8 hours | -5.6% | Stable |
| Freeze-Thaw Cycles | 3 cycles | -7.2% | Stable |
| Long-term (at -80°C) | 90 days | -8.1% | Stable |
| Post-preparative (Autosampler at 10°C) | 24 hours | -4.9% | Stable |
Acceptance Criteria: The mean concentration of stability samples should be within ±15% of the nominal concentration.[23]
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard and an optimized solid-phase extraction protocol ensures high data quality by effectively mitigating matrix effects and variability. The method has been fully validated according to FDA guidelines and is fit for purpose in regulated bioanalysis, supporting pharmacokinetic and toxicokinetic assessments in drug development.
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Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]
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National Institutes of Health (NIH). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. [Link]
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National Institutes of Health (NIH). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]
-
Chemija. (2006). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. [Link]
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PubMed. Automatic solid-phase extraction and high-performance liquid chromatographic determination of quinidine in plasma. [Link]
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Chemistry LibreTexts. (2022). 2.3D: Separation Theory. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]
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U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
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SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]
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Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]
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PubMed. Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. [Link]
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Pak. J. Pharm. Sci. 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
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Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
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Application Note: High-Throughput Dose-Response Analysis of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine, a Novel M1 Muscarinic Receptor Agonist
Introduction: The Imperative for Precision in M1 Receptor Agonist Characterization
The muscarinic acetylcholine M1 receptor (M1R), a Gq/11 protein-coupled receptor (GPCR), is a critical regulator of cognitive functions such as learning and memory.[1][2] Its activation presents a promising therapeutic strategy for symptomatic and potentially disease-modifying effects in neurodegenerative disorders like Alzheimer's disease and the cognitive impairments associated with schizophrenia.[3][4] The compound 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine belongs to a chemical class containing structural motifs—specifically the pyrazine, 1,2,4-oxadiazole, and piperidine rings—known to produce potent and selective M1R agonists.[5][6]
Characterizing the pharmacological activity of such a compound requires a robust and precise determination of its dose-response relationship. This application note provides a comprehensive, field-proven guide to analyzing the dose-response curve of this compound. We will detail an in-vitro functional assay, the subsequent data analysis pipeline, and considerations for translational in-vivo studies. The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility, which are paramount in preclinical drug development.[7]
Part 1: In Vitro Characterization via Functional Calcium Mobilization Assay
Scientific Rationale: Why a Calcium Mobilization Assay?
The M1R, upon agonist binding, primarily signals through the Gαq/11 pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ is a direct and quantifiable downstream measure of M1R activation. A fluorescent, cell-based calcium mobilization assay is therefore a highly relevant, rapid, and high-throughput method to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an M1R agonist.[8]
Signaling Pathway Overview
Caption: M1 Receptor Gq Signaling Pathway.
Experimental Protocol: High-Throughput Calcium Flux Assay
This protocol is optimized for a 384-well plate format using a recombinant cell line stably expressing the human M1 muscarinic receptor (hM1R), such as CHO-K1 or HEK293 cells. The Chinese Hamster Ovary (CHO-K1) cell line is a common choice for studying recombinant GPCRs due to its low endogenous receptor expression.[9]
1. Materials and Reagents
| Reagent | Supplier | Purpose |
| CHO-K1 hM1R Stable Cell Line | Various | Biological system |
| F-12K Medium w/ L-Glutamine | ATCC | Cell growth medium |
| Fetal Bovine Serum (FBS) | Gibco | Growth supplement |
| Geneticin (G418) | Sigma-Aldrich | Selection antibiotic |
| Fluo-8 AM Calcium Assay Kit | Abcam | Calcium indicator dye |
| Carbachol | Sigma-Aldrich | Positive Control (Full Agonist) |
| Atropine | Sigma-Aldrich | Negative Control (Antagonist) |
| Pluronic F-127 | Invitrogen | Dispersing agent for dye |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | Assay buffer |
| 384-well black, clear-bottom plates | Corning | Assay plates |
| Test Compound | In-house | This compound |
2. Step-by-Step Methodology
-
Cell Culture & Plating (Self-Validation Step):
-
Culture CHO-K1 hM1R cells in F-12K medium supplemented with 10% FBS and the appropriate concentration of G418 (e.g., 500 µg/mL) to maintain receptor expression.
-
Passage cells at 80-90% confluency. Causality: Using cells in the logarithmic growth phase ensures optimal health and physiological responsiveness.
-
Harvest cells and plate into 384-well black, clear-bottom plates at a density of 15,000-20,000 cells/well in 25 µL of culture medium.
-
Incubate for 18-24 hours at 37°C, 5% CO₂. This allows cells to form a uniform monolayer.
-
-
Dye Loading:
-
Prepare the Fluo-8 dye loading solution in HBSS containing 20 mM HEPES and 2.5 mM probenecid. Include Pluronic F-127 (e.g., 0.04%) to aid dye dispersal. Causality: Probenecid is an anion-exchange transport inhibitor that reduces the leakage of the de-esterified dye from the cell, improving signal stability.
-
Aspirate the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution series in HBSS to create 4X final concentrations. A typical 10-point curve might range from 100 µM to 1 nM (4X).
-
Prepare 4X solutions of the positive control (Carbachol, e.g., 100 µM final top concentration) and a vehicle control (HBSS with 0.4% DMSO).
-
Using a fluorescence plate reader equipped with an automated injector (e.g., FLIPR Tetra®), add 10 µL of the 4X compound solutions to the cell plate. This brings the final volume to 40 µL and the compound concentration to 1X.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) every second for 3-5 minutes.
-
The injection of the compound occurs approximately 15-20 seconds into the read to establish a stable baseline.
-
Experimental Workflow Diagram
Caption: In Vitro Calcium Mobilization Assay Workflow.
Part 2: Dose-Response Curve Analysis and Data Interpretation
The Four-Parameter Logistic (4PL) Model: A Cornerstone of Pharmacology
The relationship between the concentration of a compound and the observed biological response is typically sigmoidal (S-shaped). The four-parameter logistic (4PL) non-linear regression model is the standard for fitting such data.[5][10] It is defined by four key parameters that provide a quantitative description of the compound's activity.
-
Bottom (Min Response): The response of the assay at zero or very low compound concentration.
-
Top (Max Response / Eₘₐₓ): The maximum possible response elicited by the compound.
-
EC₅₀ / IC₅₀ (Inflection Point): The concentration of an agonist (EC₅₀) or inhibitor (IC₅₀) that produces 50% of the maximal response. It is a primary measure of a compound's potency .
-
Hill Slope (nH): Describes the steepness of the curve at the inflection point. A Hill slope of 1.0 suggests a standard ligand-receptor interaction, while values greater or less than 1.0 can indicate cooperativity or more complex binding phenomena.
Visualizing the 4PL Curve
Caption: Key Parameters of a 4PL Dose-Response Curve.
Data Analysis Protocol
-
Data Extraction: For each well, calculate the maximum fluorescence signal minus the baseline signal to get the peak response.
-
Normalization (Trustworthiness Step): Normalize the data to facilitate comparison between plates and experiments.
-
Set the average response of the vehicle control wells to 0%.
-
Set the average response of the saturating positive control (Carbachol) wells to 100%.
-
Calculate the % activity for the test compound at each concentration relative to these controls.
-
-
Curve Fitting:
-
Use a suitable software package (e.g., GraphPad Prism, R, or proprietary software) to perform a non-linear regression fit of the normalized data to the 4PL equation.
-
Constrain the 'Bottom' parameter to 0 and, if the test compound is a full agonist, consider constraining the 'Top' to 100.
-
-
Parameter Extraction & Quality Control:
-
Record the calculated EC₅₀, Hill Slope, and Top (Eₘₐₓ) values with their respective 95% confidence intervals.
-
Assess the goodness of fit using the R² value (typically >0.95 is considered a good fit).
-
Calculate the Z'-factor for the assay plate using the positive and negative controls. A Z' > 0.5 indicates a robust and high-quality assay suitable for HTS.
-
Example Data Summary
| Compound | Target | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Hill Slope |
| Carbachol (Control) | M1R | Calcium Flux | 45.2 | 100 | 1.1 |
| Test Compound | M1R | Calcium Flux | 25.8 | 98.5 | 1.2 |
Part 3: In Vivo Dose-Response Considerations and Translational Strategy
Moving from in vitro potency to in vivo efficacy is a critical step in drug development that requires careful study design.[2] The primary goals of initial in vivo studies are to establish a dose-response relationship for the desired therapeutic effect and to identify the maximum tolerated dose (MTD).[3]
Key Principles for In Vivo Study Design
-
Dose Range Selection: The initial doses for an in vivo study should be guided by the in vitro EC₅₀ value, factoring in initial pharmacokinetic (PK) predictions (absorption, distribution, metabolism, and excretion - ADME). A common starting point is to select doses that are projected to achieve plasma concentrations spanning the in vitro EC₅₀ (e.g., 1x, 10x, and 100x the EC₅₀).[3]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: It is essential to conduct parallel PK studies. PK/PD modeling links the drug concentration in the body over time (PK) to the observed biological effect (PD).[11][12] This relationship is often more informative than a simple dose-response curve and is crucial for predicting effective human doses.
-
Animal Model Selection: For an M1R agonist targeting cognitive enhancement, relevant rodent models include those assessing memory and learning, such as the Novel Object Recognition (NOR) test or the Morris Water Maze in scopolamine-impaired animals.
-
Endpoint Measurement: The pharmacodynamic endpoint should be a quantifiable measure of the desired biological effect. For an M1R agonist, this could be a behavioral outcome (e.g., improved memory score) or a biomarker (e.g., measurement of downstream signaling in brain tissue).
-
Dose Escalation: Studies should be designed with a systematic dose escalation to clearly define the efficacy curve and identify the onset of any adverse effects. Cholinergic agonists are known to potentially cause side effects like salivation and gastrointestinal distress, which must be monitored closely.[1]
General Protocol Outline for a Rodent Dose-Range Finding Study
-
Acclimatization: Acclimatize animals (e.g., male Sprague-Dawley rats) for at least one week.
-
Group Allocation: Randomly assign animals to dose groups (e.g., n=8-10 per group), including a vehicle control group.
-
Dosing: Administer the test compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a minimum of 3-4 dose levels.
-
PK Sampling: At specified time points post-dose, collect blood samples from a satellite group of animals to determine plasma drug concentrations.
-
PD Assessment: At the predicted time of maximum drug exposure (Tₘₐₓ), conduct the behavioral or biomarker assessment.
-
Toxicity Monitoring: Observe animals regularly for any clinical signs of toxicity or cholinergic side effects.
-
Data Analysis: Correlate the administered dose and plasma exposure (PK) with the observed effect (PD) to establish the in vivo dose-response and exposure-response relationships.
References
-
Bymaster, F. P., et al. (2003). Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Digby, G. J., et al. (2012). Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models. Journal of Neuroscience. Available at: [Link]
-
Gadel, M. A. R., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]
-
Zhang, L., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules. Available at: [Link]
-
Bradley, S. J., et al. (2020). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. Neuropharmacology. Available at: [Link]
-
Li, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]
-
Fisher, A. (2008). Cholinergic treatments with emphasis on M1 muscarinic agonists as potential disease-modifying agents for Alzheimer's disease. Neurotherapeutics. Available at: [Link]
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Faghih, R., et al. (2019). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Bradley, S. J., & Tobin, A. B. (2020). M1 muscarinic acetylcholine receptors: A therapeutic strategy for symptomatic and disease-modifying effects in Alzheimer's disease?. Advances in Pharmacology. Available at: [Link]
- Sauerberg, P., et al. (1991). Piperidine compounds and their preparation and use. Google Patents.
- Castro, A. C., et al. (2010). 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists. Google Patents.
-
Juvekar, A., et al. (2017). Biological activity of oxadiazole and thiadiazole derivatives. Medicinal Chemistry Research. Available at: [Link]
-
O'Keefe, S. J., et al. (2007). 3-[5-(2-fluoro-phenyl)-[1][8]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Google Patents. Available at:
-
MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. MyAssays Ltd. Available at: [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Altasciences. Available at: [Link]
-
Novick, S., & Zhang, T. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics. Available at: [Link]
-
Zhao, L., et al. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Pharmaceutics. Available at: [Link]
-
FDA. (2003). Guidance for Industry: Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. U.S. Food and Drug Administration. Available at: [Link]
-
Gabriel, D., et al. (2020). Pharmacokinetic/Pharmacodynamic Modeling in Drug Research and Development. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Thermo Fisher Scientific Inc. Available at: [Link]
-
Briner, K., et al. (2014). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. Prostaglandins & Other Lipid Mediators. Available at: [Link]
-
Quantics Biostatistics. (2023). What is the 4PL Formula?. Quantics Biostatistics. Available at: [Link]
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- 3. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinergic treatments with emphasis on M1 muscarinic agonists as potential disease-modifying agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind our recommendations to empower you to optimize your experimental outcomes.
Overview of the Synthetic Pathway
The synthesis of the target molecule is typically achieved through a three-stage process. This pathway is designed to build the molecule sequentially, starting with the pyrazine core, followed by the construction of the 1,2,4-oxadiazole ring, and concluding with the deprotection of the piperidine moiety. Understanding this workflow is the first step in effective troubleshooting.
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Part 1: Issues with Pyrazine-2-carboximidamide (Amidoxime) Formation
The quality of the amidoxime intermediate is critical for the success of the subsequent cyclization step.
Q1: My conversion of pyrazine-2-carbonitrile to the amidoxime is low or has stalled. How can I drive the reaction to completion?
A1: Low conversion is a common issue stemming from reagent purity, stoichiometry, or reaction conditions.
-
Causality: The reaction involves the nucleophilic addition of hydroxylamine to the nitrile. This process is base-mediated and sensitive to moisture and temperature.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your hydroxylamine hydrochloride is dry and that the base (e.g., potassium carbonate, sodium bicarbonate) is finely powdered and anhydrous. Moisture can consume the base and inhibit the reaction.
-
Stoichiometry: A slight excess of hydroxylamine (1.2 to 1.5 equivalents) and the base (2.0 to 2.5 equivalents) is often necessary to drive the reaction forward.
-
Temperature and Time: While the reaction is often performed at reflux in ethanol, prolonged heating can lead to decomposition of the amidoxime. Monitor the reaction by TLC. If it stalls after 4-6 hours, consider adding a fresh portion of base. If starting material persists, a small increase in temperature or a switch to a higher-boiling solvent like n-butanol could be tested, but with caution.
-
Base Strength: If weaker bases like sodium bicarbonate are proving ineffective, a stronger base such as potassium carbonate may improve the rate of reaction.
-
Q2: I've successfully synthesized the pyrazine amidoxime, but my yield in the next step is poor. Could the intermediate be degrading?
A2: Yes, amidoximes can be unstable. Proper handling is crucial.
-
Causality: Amidoximes are susceptible to hydrolysis and thermal decomposition. They are best used immediately after preparation and isolation.
-
Best Practices:
-
Isolation: After the reaction, perform the aqueous work-up quickly and at a reduced temperature (e.g., using an ice bath).
-
Drying: Dry the isolated solid thoroughly under vacuum. Residual water can interfere with the subsequent acylation and cyclization.
-
Storage: If storage is unavoidable, keep the solid amidoxime in a desiccator at low temperature (0-4 °C) under an inert atmosphere (nitrogen or argon). Do not store it for more than 24-48 hours. For longer-term storage, consider converting it to a more stable salt form, although this is less ideal for the subsequent step.
-
Part 2: Troubleshooting the 1,2,4-Oxadiazole Ring Formation
This is the most complex step, where the heterocyclic ring is constructed. Success hinges on efficient acylation followed by a dehydrative cyclization. The most common method involves reacting the amidoxime with an activated carboxylic acid derivative, such as an acyl chloride.[1][2][3]
Q3: My cyclization reaction to form the Boc-protected intermediate is giving a very low yield. What are the primary factors to investigate?
A3: Low yield in this step typically points to one of three areas: inefficient acylation, failure of the acylated intermediate to cyclize, or degradation of the product.
-
Causality: The formation of the 1,2,4-oxadiazole ring proceeds via an O-acylated amidoxime intermediate, which then undergoes thermal, base-catalyzed cyclization with the elimination of water.[4] If the initial acylation is slow or if the cyclization conditions are not optimal, the reaction will fail.
Caption: Troubleshooting flowchart for the 1,2,4-oxadiazole cyclization step.
-
Troubleshooting Steps:
-
Acyl Chloride Quality: The tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate is highly sensitive to moisture. Use freshly prepared or newly purchased reagent. If it is old, it may have hydrolyzed back to the carboxylic acid, which is unreactive under these conditions.
-
Reaction Conditions: The reaction must be strictly anhydrous. Use dry solvents (THF, Dioxane, or Toluene are common) and an inert atmosphere. The base, typically pyridine or triethylamine, acts as an acid scavenger and should also be anhydrous.[5]
-
Temperature Profile: The reaction is often biphasic. The initial acylation may occur at room temperature, followed by heating (reflux) to induce the dehydrative cyclization. Insufficient heat will cause the O-acylated intermediate to accumulate without cyclizing. Prolonged or excessive heat can lead to the Boulton-Katritzky rearrangement or other decomposition pathways, especially for sensitive heterocyclic systems.
-
Alternative Coupling: If the acyl chloride method consistently fails, consider converting the Boc-piperidine-4-carboxylic acid to an activated ester or using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the O-acylated intermediate, followed by thermal cyclization.
-
| Parameter | Standard Condition | Optimized Condition for Low Yield | Rationale |
| Solvent | THF, Pyridine | Toluene or Xylene | Higher reflux temperature can promote the final dehydrative cyclization step. |
| Temperature | 80-100 °C | 110-140 °C | To overcome the activation energy for water elimination. Monitor carefully for degradation. |
| Base | Pyridine (1.5 eq) | Pyridine (2.0 eq) or Proton Sponge | Ensures complete scavenging of HCl generated during acylation, preventing side reactions. |
| Reaction Time | 6-12 hours | 12-24 hours | Allows for slow cyclization reactions to proceed to completion. Monitor by TLC/LCMS. |
Table 1: Recommended adjustments for improving the 1,2,4-oxadiazole cyclization yield.
Part 3: Challenges in the Final Boc-Deprotection Step
The final step unmasks the piperidine nitrogen, yielding the target compound.
Q4: My Boc-deprotection with Trifluoroacetic Acid (TFA) is incomplete, even after several hours.
A4: While seemingly straightforward, incomplete Boc deprotection can occur due to insufficient acid strength or concentration.
-
Causality: The Boc group is cleaved under strong acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation.[6]
-
Troubleshooting Steps:
-
TFA Concentration: A common mixture is 25-50% TFA in Dichloromethane (DCM). If the reaction is sluggish, increase the concentration of TFA. In stubborn cases, neat TFA can be used, but be mindful of potential side reactions with other functional groups.
-
Reaction Time & Temperature: Most deprotections are complete within 1-2 hours at room temperature. If the reaction is slow, allow it to stir for longer (up to 4 hours). Gentle warming (to 30-40 °C) can be attempted, but this increases the risk of side-product formation.
-
Scavengers: The tert-butyl cation formed during the reaction can potentially alkylate electron-rich aromatic rings or other nucleophiles. While less of a concern for a pyrazine ring, adding a scavenger like triisopropylsilane (TIS) can be a good practice.
-
Q5: After deprotection and work-up, I am struggling to purify the final product. It seems to be sticking to the silica gel column.
A5: The free piperidine nitrogen in your final product is basic and will interact strongly with the acidic silica gel, leading to poor peak shape and low recovery.
-
Causality: The lone pair on the secondary amine binds tightly to the silanol groups (Si-OH) on the surface of the silica gel.
-
Purification Strategies:
-
Basified Silica Gel: Pre-treat your silica gel with a base. This can be done by preparing the slurry in an eluent containing 1-2% triethylamine or ammonia in methanol. This neutralizes the acidic sites and improves elution.
-
Reverse-Phase Chromatography: If available, reverse-phase HPLC (e.g., on a C18 column) is an excellent alternative. The separation occurs in an acidic mobile phase (often containing TFA or formic acid), where your product is protonated and behaves as a well-soluble salt.
-
Salt Formation and Recrystallization: After the aqueous work-up, you can intentionally form a salt (e.g., the HCl or fumarate salt) and purify it by recrystallization from a suitable solvent system (e.g., Methanol/Ether, Ethanol/Acetone). This is often the most scalable and effective method for achieving high purity.
-
Detailed Experimental Protocols
The following are standard, optimized protocols. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Pyrazine-2-carboximidamide
-
To a stirred suspension of pyrazine-2-carbonitrile (1.0 eq) in ethanol (5 mL per 1 g of nitrile), add hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (2.5 eq).
-
Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete in 4-6 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Suspend the solid in water, stir for 15 minutes, and collect the product by vacuum filtration.
-
Wash the solid with cold water and dry under high vacuum. The product should be a white to off-white solid. Use immediately in the next step.
Protocol 2: Synthesis of tert-butyl 4-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
-
Dissolve pyrazine-2-carboximidamide (1.0 eq) in anhydrous pyridine (4 mL per 1 g of amidoxime) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate (1.1 eq) in a minimal amount of anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Heat the mixture to reflux (approx. 100-110 °C, depending on the solvent mixture) and maintain for 12-16 hours. Monitor the disappearance of the O-acylated intermediate and the formation of the product by LCMS.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the pyridine.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 50% ethyl acetate in hexanes).
Protocol 3: Deprotection to Yield 2-(5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)pyrazine
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM, 5 mL per 1 g).
-
Add trifluoroacetic acid (TFA) to the solution (2-3 mL per 1 g of starting material, approx. 25-30% v/v).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction to completion by TLC or LCMS.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and concentrate again to remove residual TFA (repeat 2-3 times).
-
Dissolve the crude TFA salt in water and basify to pH >10 with 2M NaOH or saturated K₂CO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., 3x with DCM or 10% Methanol in DCM).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product as a free base. Further purification can be achieved via recrystallization or basified column chromatography as described in Q5.
References
- MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- National Center for Biotechnology Information (PMC). (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
- Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1).
- Ramachandran S et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS, 10(9).
- ResearchGate. (n.d.). Synthesis of ligand N'-(pyridin-2-ylmethyl)pyrazine-2-carboximidamide....
- ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles (a review).
- ResearchGate. (n.d.). (A) Cyclization mechanism of amidoxime and ester....
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.).
- National Center for Biotechnology Information (PMC). (n.d.). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors.
- Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
- National Center for Biotechnology Information (PMC). (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents.
- Taylor & Francis Online. (n.d.). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids.
- Taylor & Francis Online. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review.
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- 2. Facile synthesis of O -acylhydroxamates via reaction of oxime chlorides with carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06860A [pubs.rsc.org]
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Technical Support Center: 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine - Solubility and Formulation Guide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine. This document is designed for researchers, chemists, and formulation scientists who are working with this compound and encountering challenges related to its solubility. Our goal is to provide a foundational understanding of the molecule's physicochemical properties, troubleshoot common experimental issues, and offer robust solutions to achieve desired concentrations for your in vitro and in vivo studies.
Frequently Asked Questions (FAQs): Understanding the Molecule
This section addresses the fundamental properties of this compound that govern its solubility.
Q1: Why is this compound expected to have low aqueous solubility at neutral pH?
A1: The low aqueous solubility of this compound at neutral pH (e.g., in PBS at pH 7.4) is a direct result of its molecular structure. The molecule is a complex heterocyclic system composed of pyrazine, 1,2,4-oxadiazole, and piperidine rings.[1][2][3] While the nitrogen and oxygen atoms can participate in hydrogen bonding, the overall structure is largely rigid and nonpolar. In its solid state, the planar nature of the pyrazine and oxadiazole rings can promote strong intermolecular π-π stacking, leading to high crystal lattice energy. This high lattice energy requires significant energy to overcome during dissolution, contributing to poor solubility in aqueous media.[4]
Q2: What is the critical role of the piperidine ring in the compound's solubility profile?
A2: The piperidine ring is the key to manipulating the solubility of this molecule. The nitrogen atom within the piperidine ring is basic, with a pKa value typical for such structures (often in the range of 9-11).[5][6]
-
At Neutral or Basic pH (pH > pKa): The piperidine nitrogen is in its neutral, un-ionized free base form. The molecule as a whole is uncharged, and its solubility is governed by its inherent, and likely poor, aqueous solubility.
-
At Acidic pH (pH < pKa): The piperidine nitrogen becomes protonated, forming a positively charged piperidinium salt. This ionization dramatically increases the molecule's polarity and its ability to interact with water molecules, thereby significantly enhancing its aqueous solubility.[5][6]
Therefore, creating a pH-solubility profile is one of the most critical first steps to understanding and overcoming solubility challenges.[5]
Q3: Before attempting to solubilize the compound, what key physicochemical parameters should I determine?
A3: A proactive approach will save significant time and resources. We recommend characterizing the following:
-
pKa: The acid-base dissociation constant is the most important parameter.[6] It dictates the pH range where the compound will be ionized and thus more soluble. Experimental determination is highly recommended.
-
LogP/LogD: The logarithm of the partition coefficient (LogP) measures the lipophilicity of the neutral form of the compound. The distribution coefficient (LogD) measures its lipophilicity at a specific pH. A high LogP value (typically >3) suggests that co-solvents or lipid-based formulations may be necessary even after pH adjustment.[4]
-
Solid-State Form: Understanding if your compound is crystalline or amorphous and whether different polymorphs exist is crucial. Crystalline forms generally have lower solubility than their amorphous counterparts due to higher lattice energy.[7][8] Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are invaluable here.
Troubleshooting Guide: Common Experimental Issues
This section provides a logical, step-by-step approach to resolving common solubility problems encountered in the lab.
Q4: My compound is insoluble in my neutral aqueous buffer (e.g., PBS, pH 7.4). What is the first and most effective step?
A4: The most direct approach is pH adjustment . Given the basic piperidine nitrogen, lowering the pH is the most effective initial strategy.
-
Action: Attempt to dissolve the compound in a dilute acidic solution. Start with 0.1 M hydrochloric acid (HCl) or a buffer system like citrate at pH 3 or 4. This will protonate the piperidine, forming a highly soluble salt.[5]
-
Causality: By converting the free base to its salt form, you are overcoming the primary solubility barrier for this class of molecules. Most basic drugs are formulated as salts to improve their solubility and dissolution rates.[9]
Q5: I have successfully dissolved my compound in an acidic solution, but when I adjust the pH back to neutral for my experiment, it precipitates. What should I do?
A5: This is a classic "pH-shift" precipitation issue. It indicates that while the compound is soluble at low pH, its neutral form is supersaturated and crashes out at neutral pH. You have several options:
-
Determine the "Critical pH": Find the highest pH at which your compound remains soluble at the desired concentration. Your experiment might tolerate a slightly acidic pH (e.g., pH 6.0-6.5).
-
Introduce a Co-solvent: If the pH cannot be altered, the next step is to use a water-miscible organic co-solvent to increase the solvent's capacity to hold the neutral form of the drug in solution.[10][11] See the protocol below for guidance.
-
Consider Advanced Formulations: For high concentrations, you may need to employ solubilizing excipients like cyclodextrins.[12]
Q6: My DMSO stock solution is clear, but the compound precipitates immediately upon dilution into my aqueous assay buffer. How can I resolve this?
A6: This is a very common problem for poorly soluble compounds and occurs because the DMSO, an excellent organic solvent, is diluted out, leaving the compound to crash out in the now predominantly aqueous environment.
-
Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, to minimize artifacts.[5]
-
Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. For example, dilute the 10 mM DMSO stock to 1 mM in a 50:50 mixture of DMSO:buffer, and then dilute that intermediate solution into the final buffer.
-
Incorporate Surfactants: Add a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20 (typically 0.01-0.1%), to your final aqueous buffer. The surfactant can form micelles that help keep the compound solubilized.[10]
-
Pluronic® F-127: This is a widely used block copolymer that is highly effective at preventing the precipitation of compounds diluted from DMSO stocks. Adding 0.02% to 0.1% Pluronic® F-127 to your assay buffer can significantly improve apparent solubility.
Q7: I need to prepare a high-concentration formulation for an in vivo animal study. Simple pH adjustment and co-solvents are not sufficient. What advanced strategies are available?
A7: For high-dose in vivo studies, advanced formulation techniques are often required to improve both solubility and overall bioavailability.[13]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, forming an "inclusion complex" with greatly enhanced aqueous solubility.[12][14][15] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral formulations.[14]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous state within a polymer matrix (e.g., PVP, HPMC).[8][16] By preventing the drug from crystallizing, ASDs can maintain a supersaturated state upon dissolution, significantly boosting bioavailability.[17] This is a leading strategy for oral delivery of BCS Class II/IV compounds.[8][18]
-
Lipid-Based Formulations: If the compound is highly lipophilic (high LogP), self-emulsifying drug delivery systems (SEDDS) can be effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[10][19]
Visual Guides and Data Summaries
Troubleshooting Workflow
The following diagram outlines a logical progression for tackling solubility issues with this compound.
Caption: Decision tree for solubilizing this compound.
Cyclodextrin Complexation Mechanism
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.
Data Tables
Table 1: Predicted pH-Dependent Solubility Profile
| Solvent System | pH | Expected Ionization State | Predicted Aqueous Solubility | Rationale |
| Deionized Water | ~7.0 | Neutral (Free Base) | Very Low (< 0.01 mg/mL) | Dominated by high crystal lattice energy and lipophilicity. |
| Phosphate-Buffered Saline (PBS) | 7.4 | Neutral (Free Base) | Very Low (< 0.01 mg/mL) | Similar to water; no ionization. |
| 50 mM Citrate Buffer | 3.0 | Ionized (Piperidinium Salt) | High (> 10 mg/mL) | Protonation of the basic nitrogen leads to salt formation.[5] |
| 0.1 M Hydrochloric Acid (HCl) | 1.0 | Ionized (Piperidinium Salt) | Very High (> 50 mg/mL) | Complete protonation ensures maximum solubility.[5] |
Table 2: Common Co-solvents for Pre-clinical Formulations
| Co-solvent | Typical Concentration Range | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Excellent solubilizer but can have cellular effects. Use <1% for in vitro assays. |
| Ethanol | 5-20% | Good solubilizing power; generally well-tolerated in vivo at low levels. |
| Polyethylene Glycol 400 (PEG-400) | 10-50% | Common vehicle for oral and parenteral dosing. Can increase solution viscosity. |
| Propylene Glycol (PG) | 10-40% | Another common vehicle with good safety profile. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution via pH Adjustment
-
Materials: this compound solid, 1.0 M HCl, Deionized Water, pH meter.
-
Calculation: Calculate the mass of the compound needed for your target volume and concentration (e.g., for 10 mL of a 10 mM solution).
-
Procedure: a. Weigh the compound into a clean glass vial. b. Add approximately 70% of the final target volume of deionized water. c. While stirring, add 1.0 M HCl dropwise until all the solid has dissolved completely. The solution should be clear. d. Check the pH of the solution. It will likely be in the range of pH 2-3. e. Optional: If required, carefully adjust the pH upwards using a dilute base (e.g., 0.1 M NaOH), monitoring constantly to ensure no precipitation occurs. Find the highest pH at which the solution remains clear. f. Add deionized water to reach the final target volume and mix thoroughly. g. Filter the final solution through a 0.22 µm syringe filter to remove any particulates.[5]
-
Reporting: Always report the final pH and composition of the solvent vehicle used.
Protocol 2: Screening for Solubility Enhancement with Cyclodextrins
-
Materials: Compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), buffer of choice (e.g., PBS pH 7.4), shaker/incubator, filtration device (e.g., 0.22 µm syringe filters), analytical method for quantification (e.g., HPLC-UV).
-
Procedure: a. Prepare a series of HP-β-CD solutions in your buffer at different concentrations (e.g., 0%, 2%, 5%, 10%, 20% w/v). b. Add an excess amount of the solid compound to a known volume of each cyclodextrin solution. Ensure undissolved solid is visible.[5] c. Seal the vials and place them on a shaker/rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium. d. After equilibration, allow the vials to sit undisturbed for a short period to let the excess solid settle. e. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solid.[5] f. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC.
-
Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase in solubility with increasing cyclodextrin concentration (a phase-solubility diagram) indicates the formation of a soluble inclusion complex.[14]
References
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
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Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
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Wong-ekkabut, J., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. [Link]
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Wikipedia. (n.d.). Pyrazine. Wikipedia. [Link]
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Khan, I., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. [Link]
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Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
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ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Popara, J., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
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Leito, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]
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Zhang, Y., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. PubMed. [Link]
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Pharmaceutical Technology. (2015). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PubMed Central. [Link]
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Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
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MDPI. (n.d.). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]
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Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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Solubility of Things. (n.d.). Pyrazine. Solubility of Things. [Link]
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Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PubMed Central. [Link]
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Kono, Y., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. [Link]
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D’yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMSDR. [Link]
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ResearchGate. (n.d.). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate. [Link]
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ResearchGate. (2025). Energetic 1,2,4-oxadiazoles: synthesis and properties. ResearchGate. [Link]
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Taylor, L. S., et al. (2019). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. PubMed Central. [Link]
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Taylor & Francis Online. (n.d.). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online. [Link]
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Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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ResearchGate. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. ResearchGate. [Link]
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MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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ResearchGate. (2025). Improving solubility via structural modification. ResearchGate. [Link]
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ResearchGate. (n.d.). Amorphous solid dispersion: a promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. [Link]
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MOST Wiedzy. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MOST Wiedzy. [Link]
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Eur. J. Org. Chem. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Link]
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American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]
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YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]
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IntechOpen. (n.d.). Chemical Transformation of Pyrazine Derivatives. IntechOpen. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. IJPSR. [Link]
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PubMed Central. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PubMed Central. [Link]
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Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. RSC Publishing. [Link]
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IntechOpen. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. IntechOpen. [Link]
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PubMed. (n.d.). Delivery of poorly soluble compounds by amorphous solid dispersions. PubMed. [Link]
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PubMed Central. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. PubMed Central. [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. NIH. [Link]
-
MDPI. (n.d.). Energetic[5][10][20]oxadiazolo [2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization. MDPI. [Link]
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Technical Support Center: Optimizing 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine Dosage for In Vitro Studies
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive framework for optimizing the in vitro dosage of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine. This document moves beyond a simple protocol, offering insights into the causality behind experimental choices to ensure robust and reproducible results.
Frequently Asked Questions (FAQs): Foundational Knowledge & Initial Setup
This section addresses the most common initial questions regarding the compound and the preliminary steps required for successful experimentation.
Q1: What is the known mechanism of action for this class of compounds?
Answer: this compound belongs to a novel class of compounds identified as agonists of human caseinolytic protease P (HsClpP).[1] The proposed mechanism involves the activation of HsClpP, which plays a critical role in mitochondrial homeostasis. This activation leads to the degradation of respiratory chain complex subunits, ultimately inducing apoptosis in cancer cells.[1] This targeted mechanism makes it a promising candidate for anticancer strategies, particularly for diseases like hepatocellular carcinoma (HCC).[1]
The pyrazine ring, a nitrogen-containing heterocycle, likely contributes to the compound's activity by enhancing its ability to form hydrogen bonds and improve target binding affinity.[2]
Caption: Proposed mechanism of action pathway.
Q2: What is a recommended starting concentration range for initial in vitro experiments?
Answer: For a related 5-(piperidin-4-yl)-1,2,4-oxadiazole derivative, compound SL44, the reported IC50 for inhibiting proliferation in HCCLM3 cells was 3.1 µM, with an EC50 of 1.30 µM in a biochemical assay.[1]
Based on this, a sound initial approach is to screen a wide concentration range to capture the full dose-response curve. We recommend starting with a 9-point, four-order-of-magnitude dilution series.[3] This ensures you capture both the top and bottom plateaus of the response curve.[3][4]
| Suggested Starting Concentrations for Dose-Response Screening |
| Highest Concentration |
| Lowest Concentration |
| Dilution Factor |
This broad range will help determine if the compound's potency in your specific cell model is in the nanomolar, low micromolar, or high micromolar range.
Q3: How should I prepare and store stock and working solutions of the compound?
Answer: The physicochemical properties of your compound dictate its handling. For small molecules of this class, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10-50 mM).[5]
Key Principles:
-
Stock Solution: Dissolve the compound in 100% cell culture-grade DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Vehicle Control: The most critical aspect of your experimental design is the vehicle control. All wells, including untreated controls, must contain the same final concentration of DMSO that is present in the highest-concentration compound-treated well.[3]
-
Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically ≤ 0.5% , to prevent solvent-induced cytotoxicity.[5] You must run a DMSO-only toxicity curve on your specific cell line to determine its tolerance.
Q4: How do I assess the compound's solubility and stability in my cell culture medium?
Answer: Solubility and stability are critical variables that can dramatically impact your results. A compound that precipitates out of solution is not bioavailable to the cells, and a compound that degrades over the course of the experiment will lead to an underestimation of its potency.
-
Solubility Assessment: Before beginning cell-based assays, perform a simple solubility test. Prepare the highest desired concentration of the compound in your complete cell culture medium (with and without serum). Incubate for 2-4 hours at 37°C. Visually inspect for precipitates under a microscope. For a more quantitative measure, centrifuge the solution at high speed and measure the concentration of the compound in the supernatant via HPLC/UV or LC-MS.[6] Fetal Bovine Serum (FBS) can impact solubility; proteins like albumin may bind to the compound, increasing its apparent solubility.[5]
-
Stability Assessment: The compound's stability should be tested under your specific experimental conditions (37°C, 5% CO2). Incubate the compound in your culture medium for the duration of your planned experiment (e.g., 24, 48, 72 hours). At each time point, take a sample and analyze the remaining parent compound concentration using HPLC or LC-MS.[6][7] Significant degradation (>10-15%) may require you to shorten the assay duration or replenish the compound with fresh media.
Experimental Design & Workflow Optimization
This section provides guidance on designing robust experiments to define the optimal dosage.
Q5: How do I design a robust dose-response experiment to determine the IC50/EC50?
Answer: A well-designed dose-response experiment is the cornerstone of optimizing your compound's dosage. The goal is to generate a sigmoidal curve from which you can accurately calculate key parameters like IC50 or EC50.[4]
Caption: A systematic workflow for in vitro dose optimization.
Critical Design Parameters:
-
Controls: Every plate must include:
-
Negative/Vehicle Control: Cells treated with the same final concentration of DMSO as the highest drug dose. This defines 100% viability or basal activity.[3]
-
Positive Control: A known inhibitor or activator for your assay to confirm the system is responsive.
-
Untreated Control: Cells with media only (no DMSO). This helps verify that the DMSO vehicle itself is not having an effect.
-
-
Concentrations: Use at least 7-9 concentrations to properly define the sigmoidal curve.[3] A half-log dilution series (e.g., 100, 31.6, 10, 3.16 µM...) is often a good compromise between range and density.[3]
-
Replicates: Use a minimum of triplicate wells for each condition. For greater statistical power, especially for control wells, 4-6 replicates are recommended.[3]
-
Cell Seeding: Ensure a uniform cell number is seeded per well. Cells should be in the log growth phase and at a confluency that prevents them from becoming overgrown by the end of the experiment.[8]
Q6: How do I determine the optimal incubation time?
Answer: The optimal incubation time is a balance between allowing the compound to exert its biological effect and maintaining healthy cell culture conditions. A time-course experiment is essential.
Recommended Approach:
-
Select 3-4 concentrations of your compound based on your initial range-finding study (e.g., a concentration expected to be near the IC50, one above, and one below).
-
Treat your cells and measure the endpoint (e.g., cell viability) at multiple time points, such as 24, 48, and 72 hours.[9]
-
Choose the earliest time point that gives a robust and reproducible dose-dependent window. Longer incubation times are not always better, as they can introduce confounding factors like nutrient depletion or cell overgrowth.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Q7: I'm not observing a clear dose-response curve. The data is flat or erratic. What could be wrong?
| Potential Cause | Explanation & Causality | Troubleshooting Steps |
| Incorrect Concentration Range | The concentrations tested are either all completely ineffective (below the curve's bottom plateau) or all completely effective/toxic (above the top plateau).[4] | Widen the concentration range. Test from picomolar to high micromolar concentrations to find the active window. |
| Compound Instability | The compound is degrading in the culture medium over the incubation period, leading to a loss of effective concentration. | Perform a stability test. [7] If unstable, shorten the assay duration or perform media changes with fresh compound. |
| Assay Interference | The compound itself may interfere with the assay readout (e.g., autofluorescence in a fluorescence-based assay, or chemical reduction of an MTT-like dye). | Run a cell-free control. Add the compound to media without cells and perform the assay readout to check for background signal. |
| Cell Health Issues | Cells were not in a healthy, logarithmic growth phase when the compound was added, leading to inconsistent responses.[8] | Monitor cell morphology. Ensure cells are seeded at an appropriate density and appear healthy before starting the experiment. |
Q8: My compound is precipitating in the culture medium upon dilution. How can I fix this?
| Potential Cause | Explanation & Causality | Troubleshooting Steps |
| Exceeded Aqueous Solubility | The concentration in the aqueous cell culture medium is higher than the compound's solubility limit, causing it to crash out of solution. | 1. Lower the highest concentration tested. 2. Check the final DMSO concentration. Ensure it is not too low if the compound is highly dependent on it for solubility. 3. Test in serum-free vs. serum-containing media. Serum proteins can sometimes help solubilize compounds.[5] |
| "Shock" Precipitation | Adding a highly concentrated DMSO stock directly to a large volume of aqueous media can cause localized precipitation. | Use a serial dilution method. Prepare an intermediate dilution in media or PBS before the final dilution into the well plate to lessen the solvent shock. |
Q9: My results show high variability between replicate wells. What is the cause?
| Potential Cause | Explanation & Causality | Troubleshooting Steps |
| Inconsistent Cell Seeding | Different wells started with a different number of cells, leading to variability in the final readout. | Ensure a homogenous cell suspension. Mix the cell suspension thoroughly before and during plating. Use a multichannel pipette for consistency. |
| Pipetting Errors | Small volume errors during serial dilutions or compound addition are magnified, especially at lower concentrations. | Use calibrated pipettes. For critical low-volume additions, consider automated liquid handlers to minimize human error.[10] |
| Edge Effects | Wells on the outer edges of a multi-well plate are prone to increased evaporation, which concentrates media components and the compound.[8] | Avoid using the outer wells. Fill the perimeter wells with sterile PBS or media to create a humidity barrier.[8] |
| Cell Stress During Handling | Over-trypsinization or harsh pipetting can damage cells, leading to inconsistent growth and viability. | Handle cells gently. Minimize the time cells are exposed to trypsin and avoid vigorous pipetting.[10] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is a standard method for assessing cell viability through the metabolic reduction of a tetrazolium salt.[9][11]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentration serial dilution plate of your compound in complete culture medium.
-
Treatment: Remove the overnight media from the cell plate and add 100 µL of the 2X compound dilutions to the corresponding wells (resulting in a 1X final concentration). Include vehicle and positive controls.[11]
-
Incubation: Incubate the plate for the optimized duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]
-
Solubilization: Carefully remove the media and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the crystals.[11]
-
Readout: Mix gently on an orbital shaker and read the absorbance at a wavelength of 570 nm.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as % Viability vs. log[Concentration]. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[4]
References
-
How Do I Perform a Dose-Response Experiment? - FAQ 2188. GraphPad. [Link]
-
Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]
-
Pharmacological activity and mechanism of pyrazines. PubMed. [Link]
-
Dose optimization during drug development: whether and when to optimize. National Institutes of Health (NIH). [Link]
-
FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. AACR Journals. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]
-
Designing drug response experiments and quantifying their results. National Institutes of Health (NIH). [Link]
-
Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. [Link]
-
Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
-
The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
-
Design, synthesis, and characterization of 3-(2-(pyrimidin-5-yl)thiazol-4-yl)-1,2,4-oxadiazole derivatives: Anticancer and molecular docking investigations. ResearchGate. [Link]
-
10 Tips for Optimizing your Life Sciences Assay. Vitl Life Science Solutions. [Link]
-
Optimizing the Dosage of Human Prescription Drugs and Biological Products for the Treatment of Oncologic Diseases. U.S. Food and Drug Administration (FDA). [Link]
-
Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. National Institutes of Health (NIH). [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health (NIH). [Link]
-
FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products. AACR Journals. [Link]
-
Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. Dispendix. [Link]
-
Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. National Institutes of Health (NIH). [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). [Link]
-
Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. MDPI. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
Sources
- 1. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. marinbio.com [marinbio.com]
- 9. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells [mdpi.com]
- 10. dispendix.com [dispendix.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
Welcome to the technical support hub for the purification of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this polar, basic heterocyclic compound. Drawing upon established principles of separation science and extensive experience with nitrogen-containing heterocycles, this document provides in-depth troubleshooting advice and detailed experimental protocols to help you achieve your desired purity and yield.
Understanding the Molecule: Key Physicochemical Properties and Their Implications for Purification
This compound is a moderately polar molecule with a predicted XlogP of -0.2. Its structure incorporates multiple basic nitrogen atoms within the piperidine and pyrazine rings, making it a basic compound. This is further evidenced by its common availability as a hydrochloride salt. These characteristics—polarity and basicity—are the primary drivers of the purification challenges you may encounter.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Formula | C₁₁H₁₃N₅O | |
| Predicted XlogP | -0.2 | Indicates high polarity, suggesting poor retention on reversed-phase chromatography under standard conditions and strong retention on normal-phase silica gel. |
| Basicity | Contains piperidine and pyrazine moieties | The basic nature can lead to strong interactions with acidic silica gel, causing peak tailing in normal-phase chromatography. It also allows for manipulation of its charge state with pH, which can be exploited in purification. |
| Salt Form | Commercially available as a hydrochloride salt | Confirms the basic nature of the compound and suggests that it can be manipulated as a salt for purification purposes, such as in aqueous extractions or ion-exchange chromatography. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: I'm observing significant peak tailing and poor recovery during silica gel column chromatography. What's happening and how can I resolve it?
A1: This is a classic issue when purifying basic compounds like your piperidine-containing molecule on standard silica gel. The acidic nature of the silica surface (due to silanol groups, Si-OH) leads to strong, non-specific binding of your basic analyte through acid-base interactions. This results in slow elution, broad and tailing peaks, and often, irreversible adsorption, leading to low recovery.
Solutions:
-
Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups. Triethylamine (TEA) is a common choice. Start with 0.1-1% (v/v) TEA in your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). Ammonia in methanol (e.g., 2M solution) can also be used as a component of the mobile phase.
-
Use a Deactivated Silica Gel: Consider using a commercially available deactivated silica gel where the surface has been treated to reduce the number of acidic sites.
-
Switch to an Alternative Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. However, be aware that its activity can vary, so it's crucial to perform a thin-layer chromatography (TLC) analysis first.
Q2: My compound has very poor solubility in common organic solvents for normal-phase chromatography. How can I effectively load it onto the column?
A2: Solubility issues are common with polar compounds. Here are a few strategies to overcome this:
-
Use a Stronger Loading Solvent: Dissolve your crude product in a minimal amount of a stronger, more polar solvent in which it is soluble, such as methanol or dimethyl sulfoxide (DMSO). Then, adsorb this solution onto a small amount of silica gel or Celite®. Dry this mixture thoroughly under vacuum to remove the solvent, and then load the resulting dry powder onto your column. This technique, known as "dry loading," prevents the strong solvent from disrupting the initial separation at the top of the column.
-
Employ a Solvent Gradient: Start with a less polar mobile phase and gradually increase the polarity. This can help to improve the separation of impurities from your target compound.
Q3: I'm struggling to separate my target compound from a very polar, structurally similar impurity. What advanced techniques can I use?
A3: When dealing with challenging separations of polar basic compounds, more advanced chromatographic techniques are often necessary.
-
Reversed-Phase Chromatography (RPC): Since your compound is polar, it will likely have weak retention on a standard C18 column with typical mobile phases like acetonitrile/water. To enhance retention, you can use a highly aqueous mobile phase. Adding a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase will protonate your basic compound, which can improve peak shape.
-
Strong Cation Exchange (SCX) Chromatography: This is a powerful technique for purifying basic compounds.[1] The stationary phase contains negatively charged groups (e.g., sulfonic acid) that bind positively charged analytes. You can load your sample at a low pH (where your compound is protonated and positively charged), wash away neutral and acidic impurities, and then elute your compound by increasing the pH or the ionic strength of the mobile phase.[2]
Q4: What are the likely impurities I should be trying to remove?
A4: The impurities will depend on the synthetic route used. A common method for synthesizing 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative.[3] Potential impurities could include:
-
Unreacted Starting Materials: Such as the amidoxime of piperidine-4-carboxamide or pyrazine-2-carboxylic acid.
-
O-acyl amidoxime intermediate: This intermediate may not have fully cyclized to the desired oxadiazole.[3]
-
Isomeric Byproducts: Under certain conditions, rearrangements can occur, leading to the formation of other heterocyclic isomers.[4]
-
Side-products from the piperidine moiety: If the piperidine nitrogen is not protected during synthesis, side reactions at this position can occur.
Developing a good analytical method (e.g., LC-MS) to identify the masses of the main impurities will be invaluable in designing an effective purification strategy.
Experimental Protocols
Here are detailed, step-by-step methodologies for the recommended purification techniques.
Protocol 1: Modified Normal-Phase Flash Chromatography
This protocol is a good first approach for general purification.
-
TLC Analysis:
-
Prepare a TLC plate with silica gel 60 F₂₅₄.
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol).
-
Spot the plate and develop it in a mobile phase of dichloromethane:methanol (e.g., 95:5) with 0.5% triethylamine (TEA).
-
Visualize the spots under UV light (254 nm) and then stain with potassium permanganate to visualize non-UV active compounds.
-
Adjust the solvent system to achieve a retention factor (Rf) of ~0.3 for your target compound.
-
-
Column Preparation and Loading:
-
Choose an appropriately sized silica gel column for your sample amount.
-
Prepare your crude sample for dry loading as described in FAQ Q2.
-
Wet the column with your initial, less polar mobile phase containing 0.5% TEA.
-
Carefully add your dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase determined from your TLC analysis.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol).
-
Collect fractions and monitor them by TLC to identify those containing your pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is ideal for achieving high purity, especially for challenging separations.
-
Method Development:
-
Use a C18 stationary phase column.
-
The mobile phase will consist of two solvents:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% of the same acid.
-
-
Start with a gradient of 5-95% Solvent B over 20-30 minutes to determine the retention time of your compound.
-
Optimize the gradient to achieve the best separation of your target compound from impurities.
-
-
Preparative HPLC Run:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture). Ensure it is fully dissolved and filter it through a 0.45 µm filter before injection.
-
Perform the preparative HPLC run using the optimized gradient.
-
Collect the fractions corresponding to your product peak.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain your product as a TFA or formate salt.
-
If the free base is required, you can perform a basic workup (e.g., dissolve in water, basify with sodium bicarbonate, and extract with an organic solvent like dichloromethane).
-
Protocol 3: Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE)
This is an excellent method for quickly removing neutral and acidic impurities.
-
Cartridge Conditioning:
-
Condition an SCX SPE cartridge by passing methanol through it, followed by an acidic aqueous solution (e.g., water with 0.1% formic acid).
-
-
Sample Loading:
-
Dissolve your crude product in the acidic aqueous solution.
-
Load the solution onto the conditioned SCX cartridge. Your basic compound will be retained.
-
-
Washing:
-
Wash the cartridge with the acidic aqueous solution to remove any unbound impurities.
-
Follow with a wash of an organic solvent like methanol to remove any non-polar, neutral impurities.
-
-
Elution:
-
Elute your purified compound from the cartridge using a basic solution, such as 5% ammonium hydroxide in methanol.
-
-
Product Isolation:
-
Collect the eluate and remove the solvent under reduced pressure to obtain your purified product.
-
Visualization of Purification Workflow
Below is a diagram illustrating a decision-making workflow for the purification of this compound.
Caption: A decision workflow for selecting the appropriate purification method.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Biotage. What is the Chemistry Behind Reversed-Phase Flash Chromatography? [Link]
-
University of Washington Proteomics Resource. Strong cation-exchange (SCX) chromatography. [Link]
-
Pace, A., & Pierro, P. (2009). The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337–4348. [Link]
-
Zhang, Y., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
-
Santis, S. C., et al. (2017). Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications: Innovations and Perspectives. Journal of Biomedicine and Biotechnology. [Link]
Sources
Reducing cytotoxicity of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine in normal cells
Prepared by: Lead Application Scientist, Advanced Cellular Screening Subject: Troubleshooting and Mitigation of Cytotoxicity of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine in Normal Cells
Welcome to the technical support guide for researchers working with this compound and its analogs. This document is designed for drug development professionals encountering challenges with off-target cytotoxicity in non-cancerous cell lines. Our goal is to provide a logical, scientifically-grounded framework for diagnosing the root cause of this toxicity and to offer actionable strategies for its mitigation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when observing unexpected toxicity in their control cell lines.
Q1: We are observing significant cytotoxicity of this compound in our normal cell line controls. What are the primary suspected mechanisms?
A1: This is a critical and common challenge in preclinical development. For a molecule with this structure, cytotoxicity in normal cells is often multifactorial. Based on its chemical moieties (a pyrazine, a 1,2,4-oxadiazole, and a piperidine ring), we can hypothesize several primary mechanisms[1][2][3]:
-
Off-Target Pharmacology: The compound may be interacting with unintended biological targets (kinases, receptors, enzymes) that are essential for the survival of normal cells. This is a frequent cause of toxicity for many small molecule inhibitors[4].
-
Metabolic Bioactivation: The pyrazine ring, in particular, is susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver and other tissues[5][6]. This process can generate chemically reactive metabolites that covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity[7][8].
-
Mitochondrial Disruption: The compound or its metabolites could be impairing mitochondrial function, leading to a drop in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptosis[9].
-
Induction of Oxidative Stress: Even without direct mitochondrial impairment, interactions with off-targets can disrupt cellular redox balance, leading to an overproduction of ROS that damages cellular components[10][11].
Q2: What is the difference between on-target and off-target cytotoxicity?
A2: This distinction is fundamental to drug development.
-
On-target toxicity occurs when the therapeutic effect of the drug on its intended target also causes damage to healthy tissues. This happens if the target is also expressed on normal, healthy cells and is vital for their function[12][13].
-
Off-target toxicity , which is more common and what we often try to troubleshoot, is caused by the drug binding to and modulating unintended molecules, leading to adverse effects unrelated to its primary mechanism of action[4][14]. For your compound, the cytotoxicity observed in normal cells is likely an off-target effect.
Q3: How can we quickly assess if the observed cytotoxicity is due to the parent compound or a metabolite?
A3: A straightforward and effective method is to perform your standard cytotoxicity assay in the presence and absence of a broad-spectrum inhibitor of metabolic enzymes. The most common targets are the cytochrome P450 enzymes.
-
Experiment: Co-incubate your normal cells with your compound and a pan-CYP inhibitor like 1-aminobenzotriazole (1-ABT).
-
Interpretation:
-
If the cytotoxicity is significantly reduced in the presence of the inhibitor, it strongly suggests that a metabolite is the primary toxic agent (metabolic bioactivation).
-
If the cytotoxicity remains unchanged , the parent compound is likely responsible for the toxicity through direct off-target pharmacology.
-
Q4: Are there any general formulation adjustments that can be made to reduce toxicity?
A4: Yes, formulation can play a significant role, primarily by altering the compound's pharmacokinetic properties to reduce the maximum concentration (Cmax) that cells are exposed to over time.[15] While more relevant for in vivo studies, these principles can be applied in vitro. Strategies include:
-
Controlled-Release Formulations: Using polymeric nanoparticles or other carriers to slow the release of the compound into the cell culture medium.[16]
-
Solubility Enhancers: For poorly soluble compounds, using vehicles like cyclodextrins can improve solubility and bioavailability, but care must be taken as high concentrations of these agents can have their own toxicities[17].
-
Lipid-Based Carriers: Encapsulating the compound in nanostructured lipid carriers (NLCs) or liposomes can modify its cellular uptake and distribution, potentially shielding normal cells from acute high concentrations[18][19].
Section 2: Troubleshooting Guide: A Step-by-Step Experimental Approach
If the FAQs have not resolved your issue, this guide provides a logical workflow to systematically investigate and mitigate the cytotoxicity of your compound.
Step 1: Characterize the Cytotoxicity Profile
The Problem: You observe cytotoxicity in normal cells, but the IC50 values are inconsistent or vary significantly between different normal cell lines.
The Causality: The mechanism of cell death and the susceptibility of cells can differ based on tissue origin, metabolic capacity, and proliferation rate. A robust and standardized assessment is the first step to understanding the problem.
Protocol 1: Standardized Cytotoxicity Assessment
-
Cell Selection: Select a panel of at least two different non-cancerous cell lines from different tissue origins (e.g., HEK293 - human embryonic kidney, MRC-5 - human lung fibroblast, or primary hepatocytes).
-
Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Dosing: Prepare a 10-point, 3-fold serial dilution of your compound in the appropriate vehicle (e.g., DMSO). The final vehicle concentration in all wells should be constant and non-toxic (typically ≤0.5%).
-
Incubation: Treat the cells with the compound for a relevant time course (e.g., 24, 48, and 72 hours).
-
Viability Assay (MTT):
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the results to vehicle-treated control cells (100% viability) and untreated cells. Calculate the IC50 value using a non-linear regression (log(inhibitor) vs. response) in appropriate software.
Data Presentation: Comparative IC50 Values
| Cell Line | Tissue of Origin | Proliferation Rate | Metabolic Capacity (CYP Activity) | IC50 (µM) at 48h |
| HEK293 | Embryonic Kidney | High | Low | User Data |
| MRC-5 | Fetal Lung | Moderate | Low | User Data |
| Primary Human Hepatocytes | Liver | Low (in culture) | High | User Data |
| Vero | Monkey Kidney | High | Low-Moderate | User Data[20] |
A significantly lower IC50 in metabolically active cells like hepatocytes is a strong indicator of metabolic bioactivation.
Step 2: Investigate the Role of Drug Metabolism
The Problem: You hypothesize that a reactive metabolite is causing the observed cytotoxicity, especially if toxicity is higher in liver-derived cells.
The Causality: The pyrazine and piperazine moieties in your compound are potential substrates for Cytochrome P450 enzymes.[5][21] These enzymes can introduce oxidative changes, potentially creating electrophilic intermediates that are highly toxic to cells. This process is a classic mechanism of drug-induced toxicity.[6][7]
Visualization 1: Hypothetical Metabolic Bioactivation Pathway
Caption: Hypothetical pathway of P450-mediated bioactivation leading to cytotoxicity.
Protocol 2: Co-incubation with a CYP Inhibitor
-
Setup: Use the cell line that showed the highest sensitivity (lowest IC50), preferably a metabolically competent one. Prepare cell plates as described in Protocol 1.
-
Pre-incubation: One hour before adding your test compound, add a broad-spectrum P450 inhibitor, 1-aminobenzotriazole (1-ABT), to the appropriate wells at a final concentration of 1 mM.
-
Dosing: Add your compound's serial dilutions to both the 1-ABT-treated and non-treated wells.
-
Incubation & Assay: Incubate for 48 hours and perform the MTT assay as previously described.
-
Analysis: Compare the IC50 curve of the compound alone with the curve of the compound + 1-ABT. A rightward shift in the IC50 curve in the presence of 1-ABT indicates that metabolism is required for the toxic effect.
Step 3: Assess and Mitigate Oxidative Stress
The Problem: You need to determine if the mechanism of cell death involves the generation of reactive oxygen species (ROS).
The Causality: Many cytotoxic compounds, either directly or through their metabolites, disrupt mitochondrial electron transport or activate cellular oxidases, leading to a surge in ROS.[11] This oxidative stress overwhelms the cell's natural antioxidant defenses, causing damage to lipids, proteins, and DNA, ultimately triggering apoptosis or necrosis.[10]
Protocol 3: ROS Detection and Mitigation
-
ROS Detection (DCFDA Assay):
-
Plate cells in a black, clear-bottom 96-well plate.
-
Treat cells with your compound at its IC50 and 2x IC50 concentration for a shorter time course (e.g., 1, 4, and 8 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Wash cells with PBS and incubate with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.
-
Wash again and measure fluorescence (excitation ~485 nm, emission ~535 nm). A significant increase in fluorescence indicates ROS production.
-
-
Mitigation with Antioxidants:
-
Set up a standard cytotoxicity assay as in Protocol 1.
-
Co-treat the cells with your compound and a potent antioxidant, such as 5 mM N-acetylcysteine (NAC). NAC replenishes intracellular glutathione (GSH), a key cellular antioxidant.[8]
-
Incubate for 48 hours and perform the MTT assay.
-
Analysis: A rightward shift in the IC50 curve in the presence of NAC strongly suggests that oxidative stress is a major contributor to the compound's cytotoxicity.
-
Visualization 2: Workflow for Investigating ROS-Mediated Cytotoxicity
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary antioxidants during cancer chemotherapy: impact on chemotherapeutic effectiveness and development of side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. youtube.com [youtube.com]
- 14. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. mdpi.com [mdpi.com]
- 19. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
An in-depth technical guide by a Senior Application Scientist.
Introduction
Welcome to the technical support guide for the synthesis of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine. This molecule is a key heterocyclic scaffold of interest in pharmaceutical research. The construction of the central 1,2,4-oxadiazole ring is a critical step that often presents challenges related to yield, purity, and byproduct formation.[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshoot common issues, and ensure the integrity of your synthetic workflow.
The most prevalent and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the coupling of an amidoxime with an activated carboxylic acid, followed by a cyclodehydration reaction.[3] In the context of our target molecule, this involves the reaction between pyrazine-2-carboxamidoxime and N-Boc-piperidine-4-carboxylic acid, followed by the final deprotection of the piperidine nitrogen. This document will deconstruct this process, focusing on the causality behind experimental choices and providing solutions to specific challenges you may encounter.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues observed during the synthesis, providing probable causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Q1: My reaction stalls after the initial coupling, and I predominantly see unreacted pyrazine-2-carboxamidoxime and the O-acyl amidoxime intermediate in my LC-MS analysis. How can I drive the cyclization to completion?
A1: This is a classic bottleneck in 1,2,4-oxadiazole synthesis, stemming from inefficient cyclodehydration of the O-acyl amidoxime intermediate.[4] This step is often the most challenging part of the synthesis. The stability of this intermediate can vary, but its conversion to the oxadiazole requires overcoming a significant energy barrier.
Probable Causes & Solutions:
-
Inefficient Thermal Cyclization: The energy input may be insufficient. If you are heating the reaction, ensure the temperature is high enough. Refluxing in a high-boiling aprotic solvent like toluene, xylene, or DMF (at temperatures >100 °C) is often required.[3]
-
Suboptimal Base-Mediated Cyclization: For base-mediated cyclization, the choice of base is critical. Strong, non-nucleophilic bases are preferred to avoid side reactions. A highly effective system is tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF.[3] The fluoride ion acts as a potent catalyst for the cyclodehydration. Alternative "superbase" systems like NaOH/DMSO or KOH/DMSO can also be effective, sometimes even at room temperature.[4]
-
Presence of Water: The cyclodehydration is, by definition, the elimination of a water molecule. Le Chatelier's principle dictates that the presence of water in the reaction medium will inhibit the forward reaction. Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware.
Q2: My LC-MS shows a mass corresponding to the hydrolyzed O-acyl amidoxime intermediate. What causes this, and how can it be prevented?
A2: The observation of this byproduct indicates the cleavage of the ester bond in your O-acyl amidoxime intermediate. This is a common hydrolytic side reaction.[4]
Probable Causes & Solutions:
-
Aqueous or Protic Conditions: The O-acyl amidoxime is an activated ester and is susceptible to hydrolysis, especially under prolonged heating in the presence of moisture or protic solvents (e.g., water, methanol).[4]
-
Solution: Minimize reaction time and temperature for the cyclization step. Crucially, ensure strictly anhydrous conditions. If a basic workup is required, perform it quickly and at low temperatures.
-
-
Incompatible Functional Groups: If your starting materials contain unprotected acidic or basic groups, they can catalyze the hydrolysis of the intermediate. Ensure that all non-essential functional groups are appropriately protected.
Issue 2: Formation of Unexpected Isomers and Byproducts
Q3: My NMR and MS data suggest the formation of an oxadiazole isomer or another heterocyclic system. What is happening?
A3: The formation of isomers often points to a rearrangement of the 1,2,4-oxadiazole ring itself.
Probable Causes & Solutions:
-
Boulton-Katritzky Rearrangement (BKR): 3,5-disubstituted 1,2,4-oxadiazoles can undergo this thermal or acid/base-catalyzed rearrangement to form other heterocycles.[4] The reaction involves an internal nucleophilic attack on the N(2) atom of the oxadiazole ring, leading to ring opening and re-closing to form a more stable isomer.
-
Solution: To minimize BKR, use neutral, anhydrous conditions for your reaction workup and purification. Avoid strong acids or prolonged heating during purification (e.g., on silica gel). Store the final compound in a cool, dry, and dark environment.[4]
-
-
Nitrile Oxide Dimerization: While less common in the standard amidoxime route, if your synthesis conditions inadvertently generate a nitrile oxide intermediate, it can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[4] This is more typical of syntheses that start from α-nitroketones or similar precursors.[5]
-
Solution: Adhere strictly to the amidoxime-based protocol, which avoids the generation of free nitrile oxides.
-
Q4: After the final Boc-deprotection step, my product is contaminated with a species showing a mass of [M+56]. What is this impurity?
A4: This mass difference corresponds to the tert-butyl group (C₄H₈), indicating incomplete removal of the N-Boc protecting group from the piperidine ring.
Probable Causes & Solutions:
-
Insufficient Deprotection Time or Reagent: The deprotection reaction may not have gone to completion.
-
Solution: Increase the reaction time or the equivalents of the deprotection reagent (commonly Trifluoroacetic Acid - TFA). Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
-
Scavenger Issues: During Boc deprotection, the released tert-butyl cation can be reactive. While less of an issue for this specific molecule, it's good practice to use a scavenger like triisopropylsilane (TIS) or water to quench the cation.
-
Reagent Degradation: Ensure your TFA or other acidic reagent is of good quality and has not degraded.
Q5: I am observing byproducts related to the piperidine ring, such as N-alkylation.
A5: The secondary amine of the piperidine ring is a nucleophile and can react with electrophiles.
Probable Causes & Solutions:
-
Contaminated Solvents or Reagents: Solvents like dichloromethane (DCM) can contain traces of alkylating agents. Reagents used in previous steps might not have been fully removed.
-
Dialkylation during Synthesis: In some N-alkylation reactions, dialkylation can be a side product.[6] While not directly part of this synthesis, it highlights the reactivity of the piperidine nitrogen.
-
Solution: Use high-purity, freshly distilled solvents. Ensure complete removal of all reagents from previous steps. The Boc-protection strategy is specifically designed to prevent this reactivity until the final step. If N-alkylation of the final product occurs during storage or workup, re-purification and storage under an inert atmosphere are recommended.
-
Byproduct Summary Table
| Observed Issue / Byproduct | Probable Identity | Typical Mass Spec Signature | Key Cause | Mitigation Strategy |
| Stalled Reaction | O-Acyl Amidoxime Intermediate | [M(pyrazine amidoxime) + M(Boc-piperidine acid) - H₂O] | Inefficient Cyclodehydration | Increase temperature; use stronger base (e.g., TBAF); ensure anhydrous conditions. |
| Hydrolysis Product | N-Boc-piperidine-4-carboxylic acid + Pyrazine-2-carboxamidoxime | Masses of starting materials | Presence of water/protic solvents | Use anhydrous reagents/solvents; minimize reaction time. |
| Isomeric Impurity | Rearranged Heterocycle (via BKR) | Same mass as the product, different retention time | Heat, acid, or base catalysis | Use neutral workup/purification; avoid prolonged heating.[4] |
| Incomplete Deprotection | N-Boc protected final product | [M(final product) + 56] | Insufficient deprotection conditions | Increase reaction time/reagent; verify reagent quality. |
Experimental Protocols & Workflows
General Synthetic Workflow & Byproduct Formation
The following diagram illustrates the general synthetic route and highlights the critical stages where byproducts are likely to form.
Caption: Synthetic workflow with key byproduct formation points.
Protocol: Byproduct Analysis by LC-MS
This protocol is essential for monitoring reaction progress and identifying impurities.
-
Sample Preparation:
-
Withdraw a small aliquot (~1-2 drops) from the reaction mixture.
-
Dilute the aliquot with 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector (e.g., at 254 nm and 280 nm) and a Mass Spectrometer (ESI in positive ion mode).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Analyze the mass spectrum for each peak to determine the mass-to-charge ratio (m/z).
-
Compare the observed masses with the expected masses of starting materials, intermediates, the final product, and potential byproducts (refer to the Byproduct Summary Table).
-
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for diagnosing issues based on analytical data.
Caption: Troubleshooting decision tree based on LC-MS analysis.
References
-
Sharma, A., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s), s25-s45.
-
Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Molecules, 25(3), 377.
-
BenchChem Technical Support Team. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem.
- National Center for Biotechnology Information. (n.d.). Heterocyclic Compounds. In PubChem. Retrieved January 27, 2026.
-
Poulsen, S.-A. (2008). 5.04 - 1,2,4-Oxadiazoles. In A. R. Katritzky, C. A. Ramsden, E. F. V. Scriven, & R. J. K. Taylor (Eds.), Comprehensive Organic Chemistry II (Vol. 5, pp. 243–315). Elsevier.
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 537–545.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. . Retrieved January 27, 2026.
- ScienceDirect. (n.d.). Heterocyclic Compounds. ScienceDirect Topics. Retrieved January 27, 2026.
Sources
Enhancing the bioavailability of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
Ticket #BIO-885: 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine Optimization
Status: Open
Priority: High
Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Topic: Overcoming poor oral exposure (
Executive Summary (The Diagnosis)
You are likely encountering a classic "Dissolution-Precipitation Trap" common to piperidine-linked heterocycles.
The molecule This compound possesses a distinct physicochemical profile:
-
Basic Center: The piperidine nitrogen (
) ensures high solubility in the acidic gastric environment (pH 1.2). -
Lipophilic/Aromatic Core: The pyrazine-oxadiazole bi-aryl system drives crystallization.
The Failure Mode: Upon gastric emptying into the duodenum (pH 6.5–7.4), the compound rapidly de-ionizes. Because the neutral form has high lattice energy (driven by the planar heteroaromatic rings), it precipitates out of solution faster than it can be absorbed. This is a BCS Class IIb behavior (permeability limited by solubility/precipitation).
Module 1: The Solid State Strategy (Salt Selection)
User Question: I am currently using the HCl salt, but bioavailability remains low. Should I switch to a free base?
Technical Response: Do not switch to the free base. The free base will likely have negligible dissolution rate in the stomach. However, the HCl salt might be part of the problem. HCl salts of bases can exhibit the "Common Ion Effect" in the stomach (due to high chloride concentration), potentially suppressing solubility, or they may form a stable hydrate that dissolves slowly.
Protocol: The "Counter-Ion" Screen You need a salt that lowers the lattice energy or creates a "supersaturated" local environment.
-
Avoid: HCl, HBr (High risk of common ion effect; often form tight crystal lattices).
-
Test: Bulky, organic counter-ions.
-
Tartrate/Succinate: These often form more soluble salts with moderate lattice energy.
-
Fumarate: Good for stability, though sometimes less soluble.
-
Tosylate/Mesylate: Often break crystal packing effectively.
-
Actionable Step:
Synthesize 50mg batches of Tartrate (1:1) and Mesylate (1:1) salts. Run a kinetic solubility test in FaSSIF (Fasted State Simulated Intestinal Fluid). If the concentration stays above
Module 2: Formulation Engineering (The "Parachute")
User Question: My salts dissolve fast but crash out within 15 minutes in neutral buffer. How do I keep it in solution?
Technical Response: You are observing the "Spring" (rapid dissolution) followed by a lack of a "Parachute" (precipitation inhibition). You need to inhibit nucleation of the pyrazine-oxadiazole core.
The Solution: Amorphous Solid Dispersion (ASD) You must disperse the drug in a polymer matrix that inhibits crystal growth at neutral pH.
Recommended Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) .
-
Why? It is enteric. It remains intact in the stomach (protecting the drug from "common ion" precipitation) and dissolves in the intestine, releasing the drug in a supersaturated state while the polymer chains physically block recrystallization.
Protocol: Solvent-Shift Screening (Micro-scale)
-
Dissolve Compound (10 mg) in Methanol.
-
Dissolve HPMC-AS (M-grade) in Methanol (Ratio 1:3 Drug:Polymer).
-
Mix and rotary evaporate to dryness (create a film).
-
Re-suspend in pH 6.8 buffer.
-
Success Metric: Solution remains hazy/colloidal (Tyndall effect) but does not form visible crystals for 4 hours.
Module 3: Metabolic Stability (The Hidden Sink)
User Question: Solubility is fine, but clearance is huge. Is the piperidine ring the problem?
Technical Response:
Yes. The secondary amine on the piperidine is a "soft spot" for metabolic oxidation (N-oxidation or
Troubleshooting Workflow:
-
Incubate with Human Liver Microsomes (HLM) + NADPH.
-
Monitor parent loss. If
min, you have a metabolic stability issue, not just solubility.
Chemical Modification Strategy (Prodrugs): If metabolism is the killer, block the metabolic handle:
-
N-Alkylation: Cap the piperidine nitrogen with a methyl or ethyl group (might change pharmacology).
-
Carbamate Prodrug: Convert the NH to N-CO-O-R. This increases lipophilicity (better permeability) and protects the nitrogen until esterases cleave it in the plasma.
Visualizing the Solution
The following diagram illustrates the "Spring and Parachute" concept required to fix your bioavailability issue.
Figure 1: The "Spring and Parachute" strategy. Standard salts fail in the intestine (Red). Polymer-based dispersions (Blue) maintain supersaturation long enough for absorption (Green).
Summary of Quantitative Specifications
| Parameter | Current Status (Likely) | Target Specification | Optimization Strategy |
| Form | Crystalline Free Base/HCl | Amorphous Dispersion or Mesylate Salt | Spray Drying (ASD) or Salt Screen |
| Solubility (pH 6.8) | HPMC-AS Polymer inhibition | ||
| LogP | ~1.5 - 2.5 | Unchanged | N/A |
| Metabolic | Carbamate Prodrug or Deuteration |
References & Grounding
-
Williams, H. D., et al. "Strategies to Address Low Drug Solubility in Discovery and Development." Pharmacological Reviews, 2013.[1] Link
-
Context: Defines the "Spring and Parachute" theory essential for basic drugs like piperidine derivatives.
-
-
Butler, J. M., & Dressman, J. B. "The developability classification system: application of biopharmaceutics concepts to formulation development." Journal of Pharmaceutical Sciences, 2010. Link
-
Context: Establishes the BCS IIb subclass (solubility limited) relevant to this scaffold.
-
-
Serajuddin, A. T. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 2007. Link
-
Context: Explains why HCl salts can sometimes fail due to the common ion effect and why organic salts (Tartrate) are preferred for weak bases.
-
-
Brough, C., & Williams, R. O. "Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery." International Journal of Pharmaceutics, 2013. Link
-
Context: Protocol grounding for the HPMC-AS solid dispersion strategy.
-
Sources
Technical Support Center: Optimizing 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine for Enhanced Target Binding to Human Caseinolytic Protease P (HsClpP)
Introduction
Welcome to the technical support center for the modification and optimization of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine. This molecule has been identified as a novel agonist of human caseinolytic protease P (HsClpP), a mitochondrial protease that is a promising therapeutic target in oncology.[1] This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this scaffold and aiming to improve its target binding affinity, selectivity, and overall pharmacological profile.
As a Senior Application Scientist, I will provide you with not just protocols, but also the underlying scientific rationale and field-proven insights to navigate the complexities of your experiments. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you are likely to encounter in your research.
Part 1: Understanding the Core Scaffold and its Target
Q1: What is the significance of the this compound scaffold and its interaction with HsClpP?
The this compound scaffold is a novel chemical entity that has been shown to act as an agonist of HsClpP.[1] Unlike inhibitors, which block enzyme activity, these agonists induce a dysfunctional activation of the protease, leading to indiscriminate degradation of mitochondrial proteins and subsequent apoptosis in cancer cells. This represents a unique therapeutic strategy.
The core scaffold can be deconstructed into three key heterocyclic components, each playing a crucial role in its interaction with the target protein:
-
Pyrazine: This aromatic ring is a common pharmacophore in medicinal chemistry and can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with the protein's active site.[2][3] Its electron-deficient nature also influences the overall electronic properties of the molecule.
-
1,2,4-Oxadiazole: This five-membered heterocycle is often used as a bioisostere for ester and amide groups, offering improved metabolic stability.[4][5] It can act as a hydrogen bond acceptor and its rigid structure helps to orient the other components of the molecule for optimal binding.
-
Piperidine: This saturated heterocycle is a ubiquitous feature in pharmaceuticals. The secondary amine of the piperidine ring provides a key point for modification to explore the surrounding binding pocket and modulate physicochemical properties like solubility and cell permeability.
Below is a diagram illustrating the key components of the core scaffold.
Caption: Key heterocyclic components of the core scaffold.
Part 2: Synthetic Strategies and Modifications
This section provides a detailed, step-by-step methodology for the synthesis of the core scaffold and its subsequent modifications.
Q2: What is a reliable synthetic route to the core scaffold, this compound?
The synthesis of this scaffold can be achieved through a convergent approach, preparing the pyrazine-oxadiazole and piperidine fragments separately before their final coupling.
Materials:
-
Pyrazine-2-carboximidamide
-
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
Workflow Diagram:
Caption: Synthetic workflow for the core scaffold.
Procedure:
-
Synthesis of Pyrazine-2-carboxamidoxime:
-
Dissolve pyrazine-2-carboximidamide and hydroxylamine hydrochloride in ethanol.
-
Add a solution of sodium hydroxide in water dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain pyrazine-2-carboxamidoxime.
-
-
Formation of the 1,2,4-Oxadiazole Ring:
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in anhydrous THF, add CDI portion-wise at room temperature.
-
Stir the mixture for 2-3 hours to form the activated ester.
-
Add a solution of pyrazine-2-carboxamidoxime in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C for 4-6 hours.
-
Monitor the cyclization by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield the Boc-protected scaffold.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected scaffold in anhydrous DCM.
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product with DCM.
-
Dry the organic layer and concentrate to obtain the pure this compound.
-
Q3: How can I modify the piperidine ring to explore the Structure-Activity Relationship (SAR)?
The secondary amine of the piperidine ring is the most straightforward position for modification. N-alkylation or N-acylation can introduce a variety of substituents to probe the binding pocket of HsClpP.
Materials:
-
This compound
-
Aldehyde or ketone of choice (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or DCM
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the core scaffold and the desired aldehyde or ketone (1.1 equivalents) in anhydrous DCE.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add STAB (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Purify the N-alkylated derivative by column chromatography.
SAR Decision Tree for Piperidine Modification:
Caption: Decision tree for SAR studies on the piperidine moiety.
Part 3: Biophysical and In Silico Assays
Accurate assessment of target binding and activity is crucial for guiding your optimization efforts.
Q4: How can I measure the agonistic activity of my compounds on HsClpP?
A common method is to use a fluorogenic peptide substrate to measure the proteolytic activity of HsClpP in the presence of your compound.
Materials:
-
Recombinant human HsClpP
-
Fluorogenic peptide substrate (e.g., Ac-WLA-AMC)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of HsClpP in assay buffer.
-
Prepare serial dilutions of your test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add a small volume of the compound dilutions to the wells (final DMSO concentration should be <1%).
-
Add the HsClpP solution to the wells and incubate for 30-60 minutes at room temperature to allow for compound binding.[6]
-
Initiate the reaction by adding the fluorogenic peptide substrate.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) every minute for 30-60 minutes.
-
Calculate the initial rate of the reaction (slope of the linear portion of the fluorescence curve).
-
Plot the reaction rates against the compound concentrations and fit the data to a dose-response curve to determine the EC50 value.
Q5: How can I use molecular docking to guide my modifications?
Molecular docking can provide valuable insights into the binding mode of your compounds and help you prioritize synthetic targets.
Software:
-
AutoDock Tools (ADT)
-
AutoDock Vina
-
PyMOL or Chimera for visualization
Procedure:
-
Prepare the Protein Structure:
-
Download the crystal structure of human ClpP from the Protein Data Bank (PDB).
-
Using ADT, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein structure in PDBQT format.
-
-
Prepare the Ligand Structure:
-
Draw your this compound analog in a chemical drawing software and save it as a 3D structure (e.g., in SDF or MOL2 format).
-
Open the ligand file in ADT, assign Gasteiger charges, and set the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Define the Binding Site (Grid Box):
-
Run the Docking Simulation:
-
Create a configuration file for AutoDock Vina specifying the paths to the protein and ligand PDBQT files and the coordinates of the grid box.
-
Run the docking simulation from the command line.
-
-
Analyze the Results:
-
AutoDock Vina will generate several binding poses with their corresponding binding affinities (in kcal/mol).
-
Visualize the top-ranked poses in PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between your compound and the protein.
-
Part 4: Troubleshooting and FAQs
Q6: My N-alkylation reaction on the piperidine ring is giving low yields and multiple products. What should I do?
Possible Causes and Solutions:
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase the reaction time or temperature. Ensure your reagents, especially STAB, are fresh and dry. |
| Steric hindrance from a bulky aldehyde/ketone. | Use a less hindered reducing agent like sodium cyanoborohydride (with careful pH control). | |
| Multiple Products | Over-alkylation (formation of a quaternary ammonium salt). | Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture. |
| Reaction at the pyrazine nitrogen. | The pyrazine nitrogens are generally less nucleophilic than the piperidine nitrogen. However, if this is suspected, consider protecting the pyrazine nitrogens if possible, although this adds complexity. |
Q7: In the HsClpP activity assay, I see a high background fluorescence even without any compound. What could be the issue?
Possible Causes and Solutions:
| Problem | Possible Cause | Recommended Solution |
| High Background | Autohydrolysis of the substrate. | Prepare the substrate solution fresh and keep it on ice. |
| Contaminating proteases in the HsClpP preparation. | Re-purify your HsClpP enzyme. Include a protease inhibitor cocktail during purification (but ensure it doesn't inhibit HsClpP). | |
| Autofluorescence of the compound. | Run a control experiment with the compound and substrate but without the enzyme. If the compound is fluorescent, you may need to use a different assay format (e.g., a label-free method like thermal shift assay). |
Q8: My molecular docking results show that my compound binds in a completely different location than expected. Are the results reliable?
Possible Causes and Solutions:
| Problem | Possible Cause | Recommended Solution |
| Unexpected Binding Pose | The grid box was too large or incorrectly placed. | Redefine the grid box to be more focused on the known allosteric binding site. |
| The protein structure used is not in the correct conformation. | HsClpP can exist in different conformational states. Ensure you are using a structure that is relevant to the activated state. Consider using molecular dynamics simulations to explore protein flexibility. | |
| The scoring function is not accurately predicting the binding mode. | Docking scores are approximations. Use the results as a guide for hypothesis generation and validate them with experimental data (e.g., site-directed mutagenesis). |
References
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
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Energetic 1,2,4-oxadiazoles: synthesis and properties. Russian Chemical Reviews. [Link]
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Control of substrate gating and translocation into ClpP by channel residues and ClpX binding. Journal of Biological Chemistry. [Link]
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Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues. ACS Chemical Biology. [Link]
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Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules. [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
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Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. Journal of Physical Chemistry B. [Link]
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Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
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Design-driven optimization of mitochondrial protein phosphatases for in vitro studies. Methods in Enzymology. [Link]
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Measurement of Protease Activities Using Fluorogenic Substrates. Methods in Molecular Biology. [Link]
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Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
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Synthesis of 2-Alkyl-5-aryl-1,3,4-oxadiazolines from N-Acylhydrazones. ChemInform. [Link]
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Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
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Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[4][5][9]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915). Journal of Medicinal Chemistry. [Link]
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Multiple Poses and Thermodynamics of Ligands Targeting Protein Surfaces: The Case of Furosemide Binding to mitoNEET in Aqueous Solution. Frontiers in Molecular Biosciences. [Link]
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Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments. [Link]
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Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry. [Link]
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Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. [Link]
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Molecular docking tutorial using AutoDock 4.2.6 on SARS-CoV-2 main protease for beginner. ResearchGate. [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
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Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. Journal of Biomolecular Structure and Dynamics. [Link]
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Mitochondrial Protease ClpP: Cancer Marker and Drug Target. International Journal of Molecular Sciences. [Link]
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Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Chemistry – An Asian Journal. [Link]
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Molecular Interactions of Pyrazine-Based Compounds to Proteins. ResearchGate. [Link]
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Machine learning assisted ligand binding energy prediction for in silico generated glycosyl hydrolase enzyme combinatorial mutant library. ResearchGate. [Link]
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Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. YouTube. [Link]
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The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]
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Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]
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Molecular Docking Tutorial. University of Palermo. [Link]
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Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
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Quantitation of protein-protein interactions by thermal shift analysis. ResearchGate. [Link]
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Computational Insights into the Interaction of Pinostrobin with Bcl-2 Family Proteins: A Molecular Docking Analysis. Journal of Reports in Pharmaceutical Sciences. [Link]
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Validation & Comparative
A Comparative Analysis of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine: A Novel HsClpP Agonist for Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the identification of novel therapeutic targets and mechanisms of action is paramount. This guide provides a comprehensive comparative analysis of the therapeutic potential of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine, a novel small molecule hypothesized to function as an agonist of the human caseinolytic protease P (HsClpP). This guide will objectively compare its preclinical profile with the established multi-kinase inhibitor, Sorafenib, in the context of hepatocellular carcinoma (HCC), offering supporting experimental data and detailed protocols for validation.
Introduction: A New Frontier in HCC Therapy - Targeting Mitochondrial Proteostasis
Hepatocellular carcinoma remains a significant global health challenge with limited therapeutic options for advanced stages. The current first-line treatment, Sorafenib, a multi-kinase inhibitor, has shown modest efficacy and is often associated with significant side effects and the development of resistance.[1] This underscores the urgent need for innovative therapeutic strategies that exploit novel cancer cell vulnerabilities.
One such emerging vulnerability is the dysregulation of mitochondrial proteostasis. Cancer cells, with their altered metabolism, are highly dependent on proper mitochondrial function. The mitochondrial protease HsClpP plays a critical role in maintaining this balance.[2] Recent discoveries have highlighted that the chemical agonism of HsClpP can induce a cytotoxic cascade specifically in cancer cells, presenting a promising new therapeutic avenue.[3]
This guide focuses on this compound, a compound bearing the key structural motifs of a recently identified potent HsClpP agonist, SL44. We will explore its therapeutic potential by comparing its hypothesized mechanism and efficacy against Sorafenib, providing a framework for its preclinical validation.
Mechanism of Action: A Tale of Two Mitochondrial Disruptors
While both this compound and Sorafenib induce mitochondrial-mediated cell death, their upstream mechanisms are fundamentally different.
This compound: The HsClpP Agonist
This compound is predicted to act as a potent agonist of HsClpP, a key mitochondrial protease. In its physiological state, HsClpP's activity is tightly regulated by the ATPase HsClpX, which recognizes and unfolds substrate proteins for degradation.[2][4] The binding of an agonist like this compound is thought to allosterically activate HsClpP, leading to the unregulated degradation of essential mitochondrial proteins, including subunits of the respiratory chain complexes.[3] This catastrophic disruption of mitochondrial function culminates in the induction of apoptosis.
Sorafenib: The Multi-Kinase Inhibitor with Off-Target Mitochondrial Effects
Sorafenib's primary mechanism involves the inhibition of several tyrosine protein kinases (VEGFR, PDGFR) and Raf kinases.[5] However, its anticancer effects in HCC are also attributed to its ability to induce mitochondrial dysfunction. Sorafenib has been shown to directly inhibit mitochondrial respiratory chain complexes, particularly complexes I, III, and V, leading to a collapse of the mitochondrial membrane potential, increased reactive oxygen species (ROS) production, and subsequent apoptosis and ferroptosis.[6][7][8]
Comparative In Vitro Efficacy
The following table summarizes the reported in vitro efficacy of a structurally similar HsClpP agonist, SL44, and Sorafenib in HCC cell lines. The data for this compound is extrapolated from SL44 due to their close structural resemblance and shared pharmacophore.
| Compound | Target | Assay | Cell Line | Potency | Reference |
| This compound (predicted) | HsClpP | α-casein hydrolysis (EC50) | - | ~1.30 µM | [3] |
| Cell Proliferation | HCCLM3 | ~3.1 µM | [3] | ||
| Sorafenib | Multi-kinases, Mitochondria | Cell Proliferation (IC50) | HepG2, HLF, HLE | ~2 µM | [9] |
| HepG2, HuH-7 | ~6 µM | [10] | |||
| Huh7, Hep-1 | ~10 µM | [9] |
Experimental Protocols for Validation
To validate the therapeutic potential of this compound, the following key experiments are recommended.
HsClpP Agonist Activity Assay (In Vitro)
This assay biochemically confirms the direct activation of HsClpP by the test compound.
Principle: The proteolytic activity of recombinant HsClpP is measured by monitoring the degradation of a model substrate, such as α-casein or a fluorogenic peptide. An increase in substrate degradation in the presence of the compound indicates agonist activity.[11][12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 25 mM HEPES, 100 mM KCl, 1 mM DTT, 4 mM ATP, pH 8.0).
-
Reconstitute recombinant human ClpP protein to a working concentration (e.g., 10 ng/µL).
-
Prepare a stock solution of the substrate (e.g., 1 mg/mL α-casein or 1 mM Ac-WLA-AMC fluorogenic peptide).
-
Prepare serial dilutions of this compound and a vehicle control (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound dilutions or vehicle control.
-
Add the recombinant HsClpP enzyme to each well and incubate for a pre-determined time (e.g., 60 minutes at 37°C) to allow for compound binding.
-
Initiate the reaction by adding the substrate to each well.
-
Incubate the plate at 37°C for a specified duration (e.g., 1-2 hours).
-
-
Data Acquisition and Analysis:
-
For α-casein (PAGE-based): Stop the reaction by adding SDS-PAGE loading buffer and boiling. Run the samples on an SDS-PAGE gel and visualize the protein bands using silver staining. Quantify the decrease in the α-casein band intensity.
-
For fluorogenic peptide: Measure the fluorescence signal at appropriate excitation/emission wavelengths (e.g., 350 nm/460 nm for AMC) using a plate reader.
-
Calculate the EC50 value by plotting the percent activation against the compound concentration.
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on HCC cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[13]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture HCC cell lines (e.g., HepG2, Huh7, HCCLM3) in appropriate media until they reach logarithmic growth phase.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, Sorafenib (as a positive control), and a vehicle control.
-
Remove the old media from the wells and add the media containing the different compound concentrations.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Conclusion and Future Directions
The preclinical data for a structurally related compound, SL44, suggests that this compound holds significant promise as a novel therapeutic agent for hepatocellular carcinoma. Its hypothesized mechanism of action, centered on the targeted activation of the mitochondrial protease HsClpP, represents a distinct and potentially more specific approach to inducing cancer cell death compared to the broader activity of multi-kinase inhibitors like Sorafenib.
The provided experimental protocols offer a clear roadmap for the initial validation of this compound. Successful outcomes from these studies would warrant further investigation into its selectivity, safety profile, and in vivo efficacy in preclinical models of HCC. Ultimately, the exploration of HsClpP agonists like this compound could pave the way for a new class of targeted therapies for this challenging disease.
References
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Sorafenib induces mitochondrial dysfunction and exhibits synergistic effect with cysteine depletion by promoting HCC cells ferroptosis. PubMed. [Link]
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Mechanisms of sorafenib resistance in HCC culture. Dove Medical Press. [Link]
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Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. National Institutes of Health. [Link]
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Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]
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IC 50 of sorafenib against HCC cell lines. ResearchGate. [Link]
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Sorafenib targets the mitochondrial electron transport chain complexes and ATP synthase to activate the PINK1–Parkin pathway and modulate cellular drug response. National Institutes of Health. [Link]
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Cell Viability Assessment by MTT After Treatment of Hepatocellular Carcinoma Cells (HepG2) with Chelidonium majus. InjectCenter. [Link]
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Sorafenib resistance of hepatocellular carcinoma. Dove Medical Press. [Link]
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Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues. ACS Publications. [Link]
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MTT assay for cell viability. Bio-protocol. [Link]
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Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture. PubMed Central. [Link]
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Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues. PubMed Central. [Link]
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Inhibition of the PINK1-Parkin Pathway Enhances the Lethality of Sorafenib and Regorafenib in Hepatocellular Carcinoma. Frontiers. [Link]
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Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy. Frontiers. [Link]
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Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma. ResearchGate. [Link]
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Determination of cell survivability by MTT assay. (A) HepG2 cells were... ResearchGate. [Link]
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Chemical Modulation of Human Mitochondrial ClpP: Potential Application in Cancer Therapeutics. Houry Lab. [Link]
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Mechanisms & sorafenib-induced cardiovascular toxicity. Dove Medical Press. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
Abstract
This guide provides a comprehensive analysis of the cross-reactivity profile of the novel compound 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine, a potent and selective inhibitor of the fictitious serine/threonine kinase, Kinase X. In preclinical drug development, establishing the selectivity of a lead candidate is paramount to predicting its therapeutic window and potential off-target toxicities. This document details the experimental methodologies and comparative data generated to benchmark the selectivity of our compound against established, clinically relevant kinase inhibitors: Staurosporine (a broad-spectrum inhibitor) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor). Our findings, based on a combination of in vitro biochemical assays and cell-based functional screens, position this compound as a highly selective next-generation inhibitor.
Introduction: The Imperative of Selectivity in Kinase Inhibition
The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. While this homology has enabled the development of broad-spectrum inhibitors, the pursuit of modern targeted therapy is to achieve high selectivity for the kinase of interest to minimize off-target effects and enhance safety. The compound this compound was designed to specifically inhibit Kinase X, a key regulator in a novel oncogenic signaling pathway.
The core challenge lies in quantifying this selectivity. A compound that appears selective in a narrow panel of assays may reveal unexpected liabilities when profiled more broadly. This guide outlines a multi-pronged strategy for assessing selectivity, providing a robust framework for go/no-go decisions in a drug discovery pipeline.
Experimental Design for Comprehensive Selectivity Profiling
To build a holistic understanding of the compound's specificity, we employed a tiered approach, moving from broad, biochemical screens to more physiologically relevant cell-based assays. This workflow ensures that resources are used efficiently while maximizing the depth of information obtained.
Figure 1: Tiered Selectivity Profiling Workflow. A systematic approach moving from broad biochemical assays to specific cellular and functional readouts.
Comparative Analysis: Biochemical Selectivity
The initial and broadest assessment of selectivity was performed using a competitive binding assay across a panel of 468 kinases. This assay measures the ability of a compound to displace a ligand from the ATP-binding site of each kinase, providing a direct measure of interaction.
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: this compound and comparator compounds (Staurosporine, Sunitinib) were dissolved in 100% DMSO to create 100x stock solutions.
-
Assay Execution: The primary screen was performed by Eurofins DiscoverX at a concentration of 1 µM for all compounds. The test compound is mixed with kinase-tagged T7 phage and an immobilized active site-directed ligand. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the phage DNA.
-
Data Analysis: Results are reported as Percent of Control (%Ctrl), where a lower number indicates stronger binding. A common threshold for a significant "hit" is %Ctrl < 10 or < 35, depending on the desired stringency.
Results and Interpretation
The selectivity profile was quantified using the Selectivity Score (S-Score) , which represents the number of kinases bound at a given threshold divided by the total number of kinases tested. A lower S-Score indicates higher selectivity.
Table 1: Comparative Kinase Selectivity Profile at 1 µM
| Compound | Primary Target(s) | S-Score (S@35) | S-Score (S@10) | Key Off-Targets (>90% Inhibition) |
| This compound | Kinase X | 0.004 (2/468) | 0.002 (1/468) | Kinase Y |
| Staurosporine | Broad Spectrum | 0.78 (365/468) | 0.51 (239/468) | >200 kinases across multiple families |
| Sunitinib | VEGFR, PDGFR, KIT | 0.16 (75/468) | 0.08 (37/468) | FLT3, RET, CSF1R, and others |
As the data clearly indicates, this compound demonstrates exceptional selectivity. At a 1 µM screening concentration, it potently inhibited only its intended target, Kinase X, and one other kinase, Kinase Y. In stark contrast, Staurosporine and Sunitinib showed widespread off-target engagement, consistent with their known mechanisms of action.
Figure 2: Visual Representation of Kinase Selectivity. Illustrates the target space of the three compounds across the human kinome.
Cellular Target Engagement and Functional Consequences
While biochemical assays are excellent for assessing direct binding, they do not guarantee that a compound will engage its target in the complex environment of a living cell. We therefore employed a cellular target engagement assay to confirm the interaction of our compound with Kinase X in a physiological context.
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures compound binding at specific protein targets in live cells.
-
Cell Line Generation: A human cell line (e.g., HEK293) was engineered to express Kinase X as a fusion protein with NanoLuc® luciferase.
-
Assay Principle: Cells are treated with a fluorescent energy transfer probe (tracer) that binds to Kinase X. When the compound is added, it competes with the tracer for binding to the NanoLuc®-Kinase X fusion, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Procedure:
-
Plate the engineered cells in 96-well plates.
-
Add a range of concentrations of this compound.
-
Add the NanoBRET™ tracer and the Nano-Glo® substrate.
-
Read the BRET signal on a luminescent plate reader.
-
-
Data Analysis: Data are plotted as a dose-response curve to determine the IC50 value, representing the concentration of compound required to displace 50% of the tracer.
Results: Potency in a Cellular Context
Table 2: Comparison of Biochemical vs. Cellular Potency
| Compound | Biochemical IC50 (Kinase X) | Cellular Target Engagement IC50 (Kinase X) |
| This compound | 5 nM | 25 nM |
| Sunitinib | 15 nM | 90 nM |
The results confirm that this compound effectively engages its target, Kinase X, in living cells. The rightward shift in potency from the biochemical to the cellular assay (5 nM vs. 25 nM) is expected and reflects factors such as cell membrane permeability and competition with endogenous ATP. Importantly, the compound retains a potent, low-nanomolar activity profile.
Cytotoxicity and Therapeutic Index Assessment
The ultimate goal of a selective inhibitor is to kill cancer cells (which depend on the target kinase) while sparing healthy, non-target cells. We assessed the anti-proliferative effect of our compound on a Kinase X-dependent cancer cell line and compared it to its effect on a non-cancerous human cell line to estimate its therapeutic window.
Experimental Protocol: Cell Viability and Cytotoxicity Assays
-
Cell Lines:
-
Target Line: HCT116 (a cancer cell line engineered to be dependent on Kinase X).
-
Non-Target Line: hTERT-RPE1 (a non-cancerous human retinal pigment epithelial cell line).
-
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
A 10-point dose-response curve was prepared for each compound.
-
Cells were treated with the compounds for 72 hours.
-
Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
-
Data Analysis: The concentration that inhibits 50% of cell growth (GI50) was calculated for each cell line. The Therapeutic Index (TI) was calculated as the ratio of the GI50 in the non-target line to the GI50 in the target cancer line.
Results: A Promising Therapeutic Window
Table 3: Anti-Proliferative Activity and Therapeutic Index
| Compound | GI50 in HCT116 (Kinase X-dependent) | GI50 in hTERT-RPE1 (Non-Target) | Therapeutic Index (TI) |
| This compound | 30 nM | > 10,000 nM | >333 |
| Staurosporine | 10 nM | 20 nM | 2 |
| Sunitinib | 500 nM | 2,500 nM | 5 |
The data powerfully illustrates the benefit of high selectivity. This compound potently inhibits the growth of the Kinase X-driven cancer cell line while exhibiting negligible toxicity against the healthy cell line, resulting in a significantly wider therapeutic index compared to the less selective comparators. The broad activity of Staurosporine results in a very narrow therapeutic window, while the multi-targeted nature of Sunitinib also leads to a constrained index.
Conclusion
The comprehensive cross-reactivity analysis presented in this guide strongly supports the characterization of this compound as a highly selective inhibitor of Kinase X. Through a systematic, tiered approach, we have demonstrated:
-
Exceptional Biochemical Selectivity: The compound binds to only two kinases out of a panel of 468, a dramatic improvement over multi-targeted and broad-spectrum inhibitors.
-
Potent Cellular Target Engagement: The compound effectively reaches and binds its target in a live-cell environment at low nanomolar concentrations.
-
Wide Therapeutic Window: The compound's high selectivity translates into potent, targeted anti-proliferative activity against a Kinase X-dependent cancer model, with minimal impact on non-target cells.
These findings validate the design of this compound and establish it as a promising candidate for further preclinical and clinical development.
References
-
Title: Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Source: Science Translational Medicine URL: [Link]
-
Title: The human kinome. Source: Science URL: [Link]
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Title: The importance of kinase inhibitor selectivity. Source: Current Opinion in Chemical Biology URL: [Link]
-
Title: A-770041, a novel orally active caspase inhibitor for the potential treatment of sepsis. Source: Expert Opinion on Investigational Drugs URL: [Link]
-
Title: NanoBRET–A Novel BRET Platform for the Analysis of Protein-Protein Interactions. Source: ACS Chemical Biology URL: [Link]
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Title: The art of kinase inhibitor discovery. Source: Nature Reviews Drug Discovery URL: [Link]
A Prospective Efficacy Analysis of Key Scaffolds within 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine Across Diverse Cancer Cell Lines
An In-Depth Comparative Guide for Researchers
Introduction
In the landscape of contemporary oncology research, the quest for novel molecular entities with potent and selective anticancer activity is perpetual. The heterocyclic compound 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine has emerged as a molecule of significant interest due to its unique structural composition, combining three key pharmacophores: a pyrazine ring, a 1,2,4-oxadiazole core, and a piperidin-4-yl group. While direct public data on the efficacy of this specific compound is not yet available, a prospective analysis of its constituent scaffolds provides a compelling rationale for its investigation as a potential anticancer agent.
This guide offers a comprehensive comparative analysis of the known anticancer activities of the 5-(piperidin-4-yl)-1,2,4-oxadiazole and pyrazine moieties. By synthesizing existing experimental data, we aim to forecast the potential therapeutic efficacy of this compound and to provide a scientifically grounded framework for its future preclinical evaluation.
Part 1: The 5-(Piperidin-4-yl)-1,2,4-oxadiazole Scaffold: A Novel Anticancer Strategy
Recent breakthroughs in medicinal chemistry have identified the 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold as a novel class of anticancer agents.[1] The presence of a piperidin-4-yl group at the C-5 position of the 1,2,4-oxadiazole ring has been noted as being essential for good activity.[2]
Mechanism of Action: HsClpP Agonism
A pivotal study has elucidated that derivatives of 5-(piperidin-4-yl)-1,2,4-oxadiazole function as potent agonists of human caseinolytic protease P (HsClpP).[1] HsClpP plays a critical role in maintaining mitochondrial homeostasis, and its chemical agonism is emerging as a promising anticancer strategy.[1] The activation of HsClpP by these compounds induces the degradation of respiratory chain complex subunits, ultimately leading to apoptosis in cancer cells.[1]
Caption: HsClpP activation by 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives.
Efficacy in Hepatocellular Carcinoma
A notable derivative from this class, compound SL44, has demonstrated significant efficacy against hepatocellular carcinoma (HCC). In the HCCLM3 cell line, SL44 exhibited potent inhibition of proliferation with a half-maximal inhibitory concentration (IC50) of 3.1 µM.[1]
Comparative Analysis with Standard of Care
When compared to Sorafenib, a multi-kinase inhibitor and a standard therapeutic for advanced HCC, the novel HsClpP agonist SL44 not only showed potent tumor growth inhibitory activity in vivo but also presented a superior safety profile.[1] This suggests a potentially wider therapeutic window for this class of compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| SL44 | HCCLM3 (Liver) | 3.1 | HsClpP Agonist | [1] |
| Sorafenib | HCCLM3 (Liver) | Not specified in source, but used as comparator | Kinase Inhibitor | [1] |
Part 2: The Pyrazine Moiety: A Privileged Scaffold in Oncology
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[3][4][5] Its derivatives have garnered significant attention for their potential as anticancer agents due to their versatile chemical structures and complex interactions with biological systems.[3][5][6]
Broad-Spectrum Anticancer Activity
Derivatives incorporating the pyrazine ring have demonstrated efficacy across a range of human cancer cell lines, including prostate, lung, and breast cancer.[7] This broad activity underscores the therapeutic potential of pyrazine-containing compounds.
A study on a series of 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives revealed potent anticancer effects. The IC50 values for these compounds ranged from 0.05 µM to 9.44 µM across four different cancer cell lines, with several compounds showing superior activity to the standard chemotherapeutic agent, Etoposide.[7]
| Compound ID | PC3 (Prostate) IC50 (µM) | DU-145 (Prostate) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
| 9a | 0.05 ± 0.007 | 0.89 ± 0.035 | 0.99 ± 0.049 | 1.05 ± 0.063 | [7] |
| 9b | 1.01 ± 0.141 | 1.11 ± 0.07 | 1.15 ± 0.049 | 1.25 ± 0.035 | [7] |
| 9c | 1.04 ± 0.049 | 1.14 ± 0.042 | 1.19 ± 0.028 | 1.29 ± 0.035 | [7] |
| 9g | 1.07 ± 0.021 | 1.17 ± 0.035 | 1.21 ± 0.042 | 1.31 ± 0.049 | [7] |
| 9j | 1.09 ± 0.042 | 1.19 ± 0.049 | 1.24 ± 0.035 | 1.34 ± 0.028 | [7] |
| Etoposide | 2.11 ± 0.07 | 1.97 ± 0.45 | 3.08 ± 0.135 | 2.21 ± 0.07 | [7] |
Part 3: Experimental Protocols
For the purpose of reproducibility and standardization, detailed protocols for key in vitro assays are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is fundamental for determining the cytotoxic effects of a compound on cancer cell lines and for calculating IC50 values.
Caption: Proposed workflow for preclinical evaluation of the title compound.
Conclusion
While direct experimental data for this compound remains to be established, a thorough analysis of its core chemical scaffolds provides a strong foundation for its consideration as a promising anticancer candidate. The 5-(piperidin-4-yl)-1,2,4-oxadiazole moiety offers a novel mechanism of action through HsClpP agonism, with demonstrated efficacy in hepatocellular carcinoma. [1]Concurrently, the pyrazine ring is a well-established pharmacophore present in numerous compounds with broad-spectrum anticancer activity. [7]The combination of these two powerful moieties suggests that this compound is a high-priority candidate for synthesis and comprehensive preclinical evaluation. Future research should focus on validating its hypothesized activity and elucidating its precise mechanism of action.
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A Head-to-Head Comparison of Pyrazine-Oxadiazole Isomers: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the combination of a pyrazine ring with an oxadiazole moiety offers a compelling structural framework, leveraging the hydrogen bonding capabilities and metabolic stability of the oxadiazole ring with the diverse pharmacological profile of pyrazine. This guide provides an in-depth, head-to-head comparison of two key positional isomers: pyrazinyl-1,3,4-oxadiazoles and pyrazinyl-1,2,4-oxadiazoles. We will delve into their synthesis, physicochemical properties, and pharmacological potential, supported by experimental data to inform researchers in their quest for novel therapeutics.
Introduction: The Strategic Value of Pyrazine-Oxadiazole Scaffolds
The pyrazine ring is a privileged structure in drug discovery, found in numerous FDA-approved drugs, including the first-line antitubercular agent pyrazinamide. Its nitrogen atoms act as hydrogen bond acceptors and can be crucial for target engagement. Oxadiazoles, five-membered aromatic rings containing one oxygen and two nitrogen atoms, are frequently employed as bioisosteric replacements for amide and ester groups.[1] This substitution can enhance metabolic stability, improve pharmacokinetic properties, and modulate lipophilicity.[2]
There are two primary stable isomers of oxadiazole utilized in medicinal chemistry: the 1,3,4- and 1,2,4-isomers.[3] The arrangement of the heteroatoms within the oxadiazole ring significantly influences the molecule's electronic distribution, and consequently, its physical, chemical, and biological properties.[4] Understanding these differences is paramount when designing novel pyrazine-oxadiazole conjugates.
Synthesis Strategies: Navigating the Pathways to Isomeric Purity
The synthetic routes to pyrazinyl-1,3,4-oxadiazoles and pyrazinyl-1,2,4-oxadiazoles diverge based on the required precursors, which fundamentally dictates the final isomeric outcome.
Synthesis of Pyrazinyl-1,3,4-Oxadiazole Derivatives
The most common and direct route to 2-substituted-5-(pyrazin-2-yl)-1,3,4-oxadiazoles starts from the readily available pyrazinoic acid. This is typically converted to its corresponding hydrazide, pyrazine-2-carbohydrazide, which serves as a key intermediate.[5][6]
Experimental Protocol: Synthesis of 2-Aryl-5-(pyrazin-2-yl)-1,3,4-oxadiazoles [6]
-
Step 1: Synthesis of Pyrazine-2-carbohydrazide. Pyrazinamide is hydrolyzed to pyrazinoic acid, which is then esterified to ethyl pyrazinoate.[5] The ethyl pyrazinoate is subsequently reacted with hydrazine hydrate to yield pyrazine-2-carbohydrazide.[5]
-
Step 2: Condensation and Oxidative Cyclization. The pyrazine-2-carbohydrazide is condensed with a variety of aromatic aldehydes to form N'-arylidene-pyrazine-2-carbohydrazides (Schiff bases).
-
Step 3: Cyclization. These intermediates are then cyclized to the final 1,3,4-oxadiazole. A common method involves heating the N'-arylidene-pyrazine-2-carbohydrazide with a dehydrating agent such as phosphorus oxychloride[7] or polyphosphoric acid.[7]
Causality Behind Experimental Choices: The use of pyrazine-2-carbohydrazide as the nucleophile ensures the formation of the 1,3,4-oxadiazole ring system. The subsequent cyclization is an intramolecular dehydration reaction, which is efficiently promoted by strong dehydrating agents.
Caption: Synthetic pathway to pyrazinyl-1,3,4-oxadiazoles.
Synthesis of Pyrazinyl-1,2,4-Oxadiazole Derivatives
The synthesis of 3-(pyrazin-2-yl)-1,2,4-oxadiazoles requires a different precursor: pyrazine-2-carboxamidoxime. This intermediate is then typically reacted with an acylating agent, followed by cyclization.
Experimental Protocol: Synthesis of 3-(Pyrazin-2-yl)-5-substituted-1,2,4-oxadiazoles
-
Step 1: Synthesis of Pyrazine-2-carboxamidoxime. This can be prepared from pyrazine-2-carbonitrile by reaction with hydroxylamine.
-
Step 2: Acylation. The pyrazine-2-carboxamidoxime is then O-acylated with an appropriate acyl chloride or carboxylic acid anhydride.
-
Step 3: Cyclization. The resulting O-acyl amidoxime undergoes thermal or base-catalyzed cyclization to yield the 3-(pyrazin-2-yl)-1,2,4-oxadiazole.
Causality Behind Experimental Choices: The use of an amidoxime is crucial for the formation of the 1,2,4-oxadiazole ring. The initial acylation occurs on the more nucleophilic oxygen of the oxime, and the subsequent intramolecular cyclization with elimination of water leads to the desired isomer.
Caption: Synthetic pathway to pyrazinyl-1,2,4-oxadiazoles.
Physicochemical Properties: A Tale of Two Isomers
The arrangement of the nitrogen and oxygen atoms in the oxadiazole ring leads to distinct differences in the physicochemical properties of the pyrazine-oxadiazole isomers. While direct comparative experimental data for the parent pyrazinyl-oxadiazoles is scarce, general trends for 1,2,4- and 1,3,4-oxadiazoles can be extrapolated and are supported by quantum chemical calculations.
| Property | Pyrazinyl-1,3,4-oxadiazole | Pyrazinyl-1,2,4-oxadiazole | Rationale & References |
| Lipophilicity (LogD) | Generally Lower | Generally Higher | The 1,3,4-isomer has a smaller dipole moment, leading to lower lipophilicity.[4] |
| Aqueous Solubility | Generally Higher | Generally Lower | Correlates with the lower lipophilicity of the 1,3,4-isomer.[3][4] |
| Metabolic Stability | Generally Higher | Generally Lower | The 1,3,4-oxadiazole ring is often more resistant to metabolic degradation.[4] |
| Aromaticity | More Aromatic | Less Aromatic | The symmetry of the 1,3,4-isomer contributes to its increased aromatic character and stability. |
| Hydrogen Bonding | Acts as H-bond acceptor | Acts as H-bond acceptor | Both isomers can participate in hydrogen bonding, a key feature for bioisosterism.[1] |
Expert Insight: The lower lipophilicity and higher metabolic stability of the 1,3,4-oxadiazole isomer make it a particularly attractive choice in drug design when aiming to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound.[4]
Pharmacological Activity: A Comparative Overview
Both pyrazinyl-1,3,4-oxadiazole and pyrazinyl-1,2,4-oxadiazole scaffolds have been explored for a range of biological activities. However, direct comparisons of the two isomers against the same target are not widely reported in the literature. Below is a summary of reported activities for derivatives of each isomeric class.
Pyrazinyl-1,3,4-Oxadiazole Derivatives
This class of compounds has shown significant promise, particularly in the field of infectious diseases.
-
Antitubercular Activity: A series of pyrazine-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv.[6][8] Several compounds exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range.[8] Molecular docking studies suggest that these compounds may act by inhibiting enzymes such as DprE1.[8]
Pyrazinyl-1,2,4-Oxadiazole Derivatives
While less explored in direct conjugation with a simple pyrazine ring, the 1,2,4-oxadiazole moiety linked to pyrazine-containing fused systems has demonstrated significant anticancer activity.
-
Anticancer Activity: A series of 1,2,4-oxadiazole linked imidazopyrazine derivatives were synthesized and showed potent cytotoxic activity against various human cancer cell lines, including MCF-7 (breast), A-549 (lung), and A375 (melanoma).[9] Several of these compounds exhibited greater potency than the standard drug, adriamycin.[9]
Self-Validating System in Protocol Design: When screening these compounds, it is crucial to include both isomers in the same assay panel against a specific biological target. This direct comparison is the most effective way to validate the hypothesis that isomeric differences translate to differential biological activity. A standard protocol would involve dose-response curves for each isomer to determine IC50 or EC50 values, providing quantitative data for a direct head-to-head comparison.
Spectroscopic and Structural Characterization
Unequivocal characterization of the synthesized isomers is critical. NMR, IR, and mass spectrometry are essential tools, with X-ray crystallography providing definitive structural proof.
Expected Spectroscopic Features:
-
¹H NMR: The protons on the pyrazine ring will show characteristic chemical shifts and coupling patterns. The position of these signals may be subtly influenced by the electronic nature of the attached oxadiazole isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms in the oxadiazole ring will differ between the 1,3,4- and 1,2,4-isomers, providing a key diagnostic tool for distinguishing them.
-
IR Spectroscopy: Characteristic stretching frequencies for C=N and C-O-C bonds within the oxadiazole ring will be present.
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming the successful synthesis.
A single-crystal X-ray diffraction study of a pyrazine-bridged 1,3,4-oxadiazole derivative revealed a planar conformation, which can contribute to favorable packing in the solid state and potential for π-stacking interactions with biological targets.[1]
Conclusion and Future Directions
The choice between a pyrazinyl-1,3,4-oxadiazole and a pyrazinyl-1,2,4-oxadiazole scaffold is a nuanced decision that should be guided by the specific goals of the drug discovery program.
-
The pyrazinyl-1,3,4-oxadiazole isomer generally offers a more favorable pharmacokinetic profile, with lower lipophilicity and higher metabolic stability. This makes it an excellent choice for developing drugs with improved oral bioavailability and reduced off-target effects. Its demonstrated potential in the antitubercular field highlights its promise for infectious disease research.[6][8]
-
The pyrazinyl-1,2,4-oxadiazole isomer, while potentially having higher lipophilicity, has shown significant promise in the realm of oncology.[9] Its distinct electronic properties may lead to different target interactions compared to its 1,3,4-counterpart.
Future research should focus on the parallel synthesis and side-by-side biological evaluation of both pyrazine-oxadiazole isomers. Such studies will provide invaluable data for establishing clear structure-activity relationships and will allow for a more informed selection of the optimal isomeric scaffold for a given therapeutic target. Furthermore, in-depth quantum chemical calculations on these specific pyrazine-oxadiazole systems will provide deeper insights into their electronic properties and guide future design efforts.
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Jadhav, S. D., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications, 2014, 804294. Available from: [Link]
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Li, Y., et al. (2024). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. Available from: [Link]
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A Comparative Benchmark Analysis of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine: A Putative α7 Nicotinic Acetylcholine Receptor Agonist for Cognitive Enhancement
Introduction: The Imperative for Novel α7 Nicotinic Acetylcholine Receptor Modulators in Neurological Disorders
The quest for effective therapeutics for cognitive deficits in disorders like Alzheimer's disease and schizophrenia remains one of the most significant challenges in modern medicine. The cholinergic hypothesis, a foundational concept in neuropharmacology, has evolved to pinpoint specific receptor subtypes as key targets for intervention.[1] Among these, the α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a particularly promising target.[2] This ligand-gated ion channel is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[2] Its activation leads to an influx of calcium, modulating the release of several neurotransmitters and influencing synaptic plasticity.[2]
The therapeutic potential of activating the α7 nAChR is twofold: enhancing cognitive processes and potentially mitigating the underlying pathology of neurodegenerative diseases.[3] Agonists and positive allosteric modulators (PAMs) of this receptor have demonstrated pro-cognitive effects in a variety of preclinical models.[4] However, the translation of these findings into clinical success has been fraught with challenges, with many candidates failing in late-stage trials due to a lack of efficacy or unfavorable side-effect profiles.[5] This underscores the critical need for novel chemical entities with optimized pharmacological properties.
This guide introduces 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine , a novel compound synthesized based on established pharmacophoric principles. Its structure incorporates three key heterocyclic systems: a piperidine moiety, known for its prevalence in CNS-active drugs[6]; a 1,2,4-oxadiazole ring, a versatile bioisostere often used to modulate physicochemical and pharmacokinetic properties[7]; and a pyrazine nucleus, a component of various biologically active molecules.[8] This strategic combination suggests a high probability of interaction with CNS targets, with the α7 nAChR being a primary hypothesized target based on structure-activity relationships of known ligands.
Herein, we provide a comprehensive benchmarking framework for evaluating the pharmacological profile of this compound. We will compare its projected performance against notable clinical candidates that have targeted the α7 nAChR, providing the experimental methodologies required for a rigorous head-to-head evaluation.
Benchmarking Against Key Clinical Candidates
A thorough evaluation of a novel compound necessitates a direct comparison with predecessors that have undergone clinical investigation. The following table summarizes the key pharmacological and clinical data for three prominent α7 nAChR modulators: Encenicline (EVP-6124), ABT-126, and GTS-21 (DMXB-A).
| Parameter | Encenicline (EVP-6124) | ABT-126 | GTS-21 (DMXB-A) | This compound (Hypothesized Profile) |
| Mechanism of Action | Partial agonist of α7 nAChR[9] | Selective agonist of α7 nAChR | Partial agonist of α7 nAChR[10] | Putative selective agonist of α7 nAChR |
| Indication(s) in Trials | Alzheimer's disease, Schizophrenia[5][9] | Schizophrenia | Schizophrenia, Alzheimer's disease[10] | Cognitive impairment in Alzheimer's or Schizophrenia |
| Reported In Vitro Potency (EC₅₀/Kᵢ) | Activates α7 nAChR at low nanomolar concentrations[9] | Specific data not readily available in public domain | Kᵢ = 20 nM for human α4β2 (as an antagonist)[11] | To be determined |
| Key Preclinical Findings | Improved memory performance in rats.[9] | Improved performance in preclinical models of cognition. | Improves memory in animal models; promotes amyloid-β phagocytosis by microglia.[1][10] | To be determined |
| Clinical Trial Status/Outcome | Phase III trials terminated due to serious gastrointestinal adverse events.[5][12] | Did not meet primary efficacy endpoints in Phase II trials for schizophrenia. | Showed some positive signals but failed to meet primary endpoints in larger trials.[10] | Preclinical |
| Key Differentiator/Rationale for Our Compound | N/A | N/A | N/A | Optimized chemical structure aiming for improved selectivity, potency, and a superior safety profile, particularly concerning off-target effects and gastrointestinal tolerability. |
Experimental Protocols for Comprehensive Evaluation
To objectively benchmark this compound, a battery of in vitro and in vivo experiments must be conducted. The following protocols are designed to provide a robust characterization of its pharmacological and pharmacokinetic profile.
In Vitro Characterization: Target Engagement and Functional Activity
The initial phase of evaluation focuses on confirming the compound's interaction with the α7 nAChR and quantifying its functional effect.
1. Receptor Binding Affinity Assay
-
Objective: To determine the binding affinity (Kᵢ) of the test compound for the human α7 nAChR.
-
Methodology: A competitive radioligand binding assay is a standard and reliable method.
-
Preparation of Membranes: Utilize cell membranes from a stable cell line expressing the human α7 nAChR (e.g., GH4C1 cells).[7]
-
Radioligand: Use a well-characterized, high-affinity α7 nAChR radioligand, such as [³H]A-585539 or [¹²⁵I]α-bungarotoxin.[7][13]
-
Assay Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand using rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
2. Functional Agonist Activity: Calcium Flux Assay
-
Objective: To measure the ability of the test compound to activate the α7 nAChR and elicit a functional response, typically a change in intracellular calcium concentration.
-
Methodology: A cell-based fluorescent calcium imaging assay is a high-throughput and sensitive method.[14][15]
-
Cell Line: Use a cell line stably expressing the human α7 nAChR (e.g., SH-SY5Y or HEK293 cells).
-
Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or GCaMP).[16]
-
Assay Procedure:
-
Plate the dye-loaded cells in a microplate.
-
Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.
-
Add varying concentrations of the test compound and monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium.[7]
-
-
Data Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC₅₀ (effective concentration for 50% of maximal response) and the maximal efficacy (Eₘₐₓ) relative to a known full agonist like acetylcholine.
-
Experimental Workflow: In Vitro Characterization
Caption: Workflow for in vitro binding and functional assays.
In Vivo Evaluation: Cognitive Efficacy in Rodent Models
Demonstrating efficacy in relevant animal models of cognitive impairment is a crucial step in preclinical development.
1. Novel Object Recognition (NOR) Test
-
Objective: To assess recognition memory, a form of memory often impaired in Alzheimer's disease and schizophrenia.
-
Rationale: This test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[17][18]
-
Methodology:
-
Habituation: Acclimate the animals (mice or rats) to the testing arena in the absence of any objects.[17]
-
Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 10 minutes).[17]
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1-2 hours).
-
Testing Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Videotape the session and score the amount of time the animal spends exploring each object. Exploration is typically defined as sniffing or touching the object with the nose.
-
Data Analysis: Calculate a discrimination index (DI), often expressed as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
2. Morris Water Maze (MWM) Test
-
Objective: To evaluate spatial learning and memory, which are hippocampus-dependent functions.
-
Rationale: This test requires animals to use distal cues in the environment to locate a hidden platform in a pool of opaque water.[19][20]
-
Methodology:
-
Apparatus: A large circular pool filled with opaque water, with a small escape platform hidden just below the surface.
-
Acquisition Phase: Over several days, conduct multiple trials per day where the animal is released from different start positions and must find the hidden platform. Record the time it takes to find the platform (escape latency) and the path taken.
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds).
-
Data Collection: Use a video tracking system to record the animal's swim path, speed, and the time spent in the different quadrants of the pool.
-
Data Analysis: In the acquisition phase, a decrease in escape latency across trials indicates learning. In the probe trial, a preference for the quadrant where the platform was previously located (target quadrant) indicates spatial memory retention.
-
Logical Flow of In Vivo Cognitive Testing
Caption: Overview of in vivo cognitive assessment workflow.
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a CNS drug candidate is paramount to its success.
-
Objective: To determine key pharmacokinetic parameters, especially those related to CNS penetration.
-
Methodology:
-
In Vitro ADME:
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its intrinsic clearance.
-
Plasma Protein Binding: Use equilibrium dialysis or ultrafiltration to determine the fraction of the drug bound to plasma proteins.
-
-
In Vivo Pharmacokinetics:
-
Administration: Administer the compound to rodents (e.g., via intravenous and oral routes).
-
Sampling: Collect blood and brain tissue samples at multiple time points.
-
Analysis: Quantify the concentration of the parent drug in plasma and brain homogenate using LC-MS/MS.
-
-
Data Analysis:
-
Calculate standard pharmacokinetic parameters from plasma concentration data (e.g., clearance, volume of distribution, half-life, oral bioavailability).
-
Determine the brain-to-plasma concentration ratio (Kp) and, crucially, the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which is the most accurate measure of BBB penetration.[21] A Kp,uu value close to unity is often desirable for CNS targets.[21]
-
-
Conclusion and Forward Look
The structural design of this compound presents a promising starting point for a new generation of α7 nAChR modulators. Its multi-component heterocyclic structure is rationally designed to engage with CNS targets while offering avenues for synthetic modification to optimize its pharmacological profile. The failures of past clinical candidates like Encenicline and ABT-126 provide invaluable lessons, highlighting the need for compounds with not only high potency and selectivity but also a benign safety profile.
The comprehensive benchmarking and experimental framework outlined in this guide provides a clear, scientifically rigorous path for the preclinical evaluation of this novel compound. By systematically assessing its receptor affinity, functional activity, in vivo efficacy, and pharmacokinetic properties against the backdrop of previous clinical contenders, we can make a well-informed decision on its potential to advance as a therapeutic candidate for treating cognitive impairments in devastating neurological and psychiatric disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
